molecular formula C9H16ClNO B1463645 4-[(2-Propynyloxy)methyl]piperidine hydrochloride CAS No. 1185300-91-7

4-[(2-Propynyloxy)methyl]piperidine hydrochloride

Katalognummer: B1463645
CAS-Nummer: 1185300-91-7
Molekulargewicht: 189.68 g/mol
InChI-Schlüssel: WPNLIHIBEOPEGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Propynyloxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO and its molecular weight is 189.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Propynyloxy)methyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Propynyloxy)methyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(prop-2-ynoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h1,9-10H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNLIHIBEOPEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2-Propynyloxy)methyl]piperidine hydrochloride (CAS: 1185300-91-7 ) is a specialized heterocyclic building block characterized by a secondary amine (piperidine) and a terminal alkyne tethered via an ether linkage.[1][2] This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD). Its terminal alkyne moiety functions as a bioorthogonal handle, enabling rapid conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, and application in high-throughput library generation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Nomenclature & Identification
ParameterDetail
IUPAC Name 4-(prop-2-yn-1-yloxymethyl)piperidine hydrochloride
CAS Number 1185300-91-7
Molecular Formula C₉H₁₅NO · HCl
Molecular Weight 189.68 g/mol (Salt); 153.22 g/mol (Free Base)
SMILES C#COCC1CCNCC1.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O
Structural Analysis

The molecule consists of three distinct functional zones:

  • Piperidine Ring: A secondary amine acting as a basic pharmacophore, commonly found in GPCR ligands and enzyme inhibitors.

  • Ether Linkage: A stable, non-hydrolyzable spacer providing flexibility.

  • Terminal Alkyne: A reactive "warhead" for covalent tethering or click chemistry applications.

Synthetic Methodology

Note: The following protocol is synthesized from standard operating procedures for piperidine etherification, optimized for high yield and purity.

Retrosynthetic Analysis

The synthesis relies on the Williamson Ether Synthesis strategy, utilizing N-protection to prevent amine alkylation.

Pathway:

  • Protection: 4-Piperidinemethanol

    
    N-Boc-4-piperidinemethanol.
    
  • Alkylation: N-Boc-intermediate + Propargyl Bromide

    
     Ether intermediate.
    
  • Deprotection: Acidic hydrolysis

    
     Final HCl salt.
    
Detailed Protocol
Step 1: N-Boc Protection
  • Reagents: 4-Piperidinemethanol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Et₃N (1.5 eq), DCM (Solvent).

  • Procedure: Dissolve 4-piperidinemethanol in DCM at 0°C. Add Et₃N followed by dropwise addition of Boc₂O in DCM. Warm to RT and stir for 4 hours.

  • Workup: Wash with 1M citric acid, brine, dry over Na₂SO₄, and concentrate. Yield: ~95% (Colorless oil).

Step 2: O-Alkylation (Critical Step)
  • Reagents: N-Boc-4-piperidinemethanol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Propargyl Bromide (80% in toluene, 1.5 eq), TBAI (cat.), DMF (anhydrous).

  • Procedure:

    • Cool DMF solution of N-Boc alcohol to 0°C under N₂.

    • Add NaH portion-wise. Stir 30 min until H₂ evolution ceases.

    • Add Propargyl Bromide dropwise. Add TBAI (tetrabutylammonium iodide) to catalyze.

    • Allow to warm to RT and stir overnight.

  • Quench: Carefully add cold H₂O. Extract with EtOAc (3x).

  • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the ether.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the intermediate in minimal Dioxane. Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

  • Isolation: The product precipitates as the HCl salt. Filter the white solid, wash with Et₂O, and dry under vacuum.

Synthetic Workflow Diagram

SynthesisPath Start 4-Piperidinemethanol Step1 N-Boc Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc-4-piperidinemethanol Step1->Inter1 Step2 O-Alkylation (NaH, Propargyl Bromide) Inter1->Step2 Inter2 Boc-Protected Ether Step2->Inter2 Step3 Acid Deprotection (4M HCl/Dioxane) Inter2->Step3 Final Target HCl Salt (CAS 1185300-91-7) Step3->Final

Figure 1: Step-wise synthetic route from commercially available 4-piperidinemethanol to the target hydrochloride salt.

Medicinal Chemistry Applications

"Clickable" Libraries

The primary utility of 4-[(2-Propynyloxy)methyl]piperidine lies in its terminal alkyne. This group is chemically inert under most physiological conditions but reacts specifically with azides in the presence of Cu(I) catalysts.

  • Fragment-Based Drug Discovery (FBDD): The piperidine ring is a "privileged scaffold."[3] By attaching this alkyne-linker, researchers can screen the fragment against protein targets and then rapidly "grow" the molecule by clicking it to azide-functionalized libraries.

  • PROTAC Linkers: This molecule serves as an anchor for E3 ligase ligands (e.g., Cereblon binders often contain piperidine motifs). The alkyne allows for the optimization of linker length and composition, a critical parameter in protein degradation efficiency.

Structure-Activity Relationship (SAR) Logic

When incorporating this motif into a drug candidate:

  • Basicity: The secondary amine (pKa ~10-11) is protonated at physiological pH, enhancing solubility and electrostatic interactions with aspartate/glutamate residues in binding pockets.

  • Metabolic Stability: The ether linkage is generally more metabolically stable than ester or amide equivalents, prolonging half-life.

  • Steric Bulk: The propargyl group is small and linear, minimizing steric clashes during initial binding.

Application Logic Diagram

Applications Core 4-[(2-Propynyloxy)methyl]piperidine Click CuAAC 'Click' Chemistry (+ R-N3) Core->Click Alkyne Reactivity Linker PROTAC Linker Design Core->Linker Spacer Utility Library Combinatorial Library Synthesis Core->Library Diversity Point Triazole 1,2,3-Triazole Adducts (Bioactive Isosteres) Click->Triazole Degrader Targeted Protein Degraders Linker->Degrader Hit High-Affinity Hits Library->Hit

Figure 2: Functional applications of the propargyl-piperidine scaffold in modern drug discovery workflows.

Analytical Characterization

To validate the identity of CAS 1185300-91-7, the following spectral data should be observed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 9.00-8.80 (br s, 2H): NH₂⁺ protons (Salt form).

  • δ 4.15 (d, 2H): O-CH ₂-C≡CH (Propargyl methylene).

  • δ 3.45 (t, 1H): C≡CH (Terminal alkyne proton).

  • δ 3.30 (d, 2H): Piperidine-CH ₂-O (Ether methylene).

  • δ 3.20 (m, 2H): Piperidine C2/C6 equatorial.

  • δ 2.80 (m, 2H): Piperidine C2/C6 axial.

  • δ 1.85 (m, 1H): Piperidine C4 methine.

  • δ 1.75 (m, 2H): Piperidine C3/C5 equatorial.

  • δ 1.40 (m, 2H): Piperidine C3/C5 axial.

Mass Spectrometry (ESI-MS)
  • Calculated Mass (M+H)⁺: 154.12[4]

  • Observed Mass: 154.1 m/z

  • Note: In positive mode, the chloride counter-ion is not observed; only the protonated free base is detected.

Handling, Stability & Safety

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

Storage & Stability
  • Hygroscopicity: Hydrochloride salts are often hygroscopic. Store in a desiccator.

  • Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

  • Light Sensitivity: Generally stable, but store in amber vials to prevent potential alkyne degradation over extended periods.

References

  • Sigma-Aldrich. (n.d.). 4-[(2-Propynyloxy)methyl]piperidine hydrochloride Product Sheet. Retrieved from [2]

  • PubChem. (2025).[5] Compound Summary: 4-[(2-propynyloxy)methyl]piperidine.[2][4][6] National Library of Medicine. Retrieved from

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Fundamental reference for alkyne utility).
  • ChemScene. (n.d.). 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride Product Data. Retrieved from (Cited for comparative structural data).

Sources

Technical Monograph: 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Molecular Specifications

Executive Summary

4-[(2-Propynyloxy)methyl]piperidine hydrochloride (CAS: 1185300-91-7) is a high-value heterocyclic building block used extensively in medicinal chemistry and chemical biology.[1][2] Its structural core combines a piperidine scaffold —a "privileged structure" in drug discovery—with a terminal alkyne functionality via a methyl ether spacer. This specific architecture renders it an ideal candidate for Click Chemistry (CuAAC), allowing researchers to rapidly conjugate the piperidine moiety to fluorophores, proteolysis-targeting chimeras (PROTACs), or other bioactive ligands.

This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, analytical characterization, and handling protocols.

Section 1: Chemical Identity & Physiochemical Properties

The molecular weight and formula below represent the hydrochloride salt form, which is the standard commercial preparation due to its enhanced stability and water solubility compared to the free base.

PropertySpecification
Chemical Name 4-[(2-Propynyloxy)methyl]piperidine hydrochloride
CAS Registry Number 1185300-91-7
Molecular Formula C

H

NO

HCl
Molecular Weight 189.68 g/mol
Free Base MW 153.22 g/mol
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: Hexane, Toluene
Hygroscopicity Hygroscopic (Store under inert atmosphere)
Melting Point Not explicitly reported in primary literature; typical for piperidine HCl salts: >150°C (dec.)
Structural Analysis

The compound consists of three distinct functional domains:

  • Piperidine Ring: A secondary amine acting as a hydrogen bond donor/acceptor and a basic center (pKa ~10-11).

  • Oxymethyl Spacer: A flexible linker (-CH

    
    -O-CH
    
    
    
    -) that decouples the steric bulk of the piperidine from the alkyne.
  • Terminal Alkyne: A bioorthogonal handle for cycloaddition reactions.

Section 2: Synthetic Architecture & Methodology

The synthesis of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride typically follows a protection-alkylation-deprotection strategy. This route ensures the secondary amine does not interfere with the alkylation step.

2.1 Synthetic Workflow Diagram

Synthesis Figure 1: Synthetic Pathway for 4-[(2-Propynyloxy)methyl]piperidine HCl Start 4-Hydroxymethyl piperidine Step1 Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-4-hydroxymethyl piperidine Step1->Inter1 Step2 O-Alkylation (NaH, Propargyl Bromide) Inter1->Step2 Inter2 N-Boc-4-[(2-propynyloxy) methyl]piperidine Step2->Inter2 Step3 Deprotection (HCl in Dioxane) Inter2->Step3 Product Target Product (HCl Salt) Step3->Product

2.2 Detailed Protocol

Step 1: Protection React 4-hydroxymethylpiperidine with Di-tert-butyl dicarbonate (Boc


O) in dichloromethane (DCM) with triethylamine (TEA) to mask the nucleophilic amine.

Step 2: O-Alkylation (Critical Step)

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Propargyl Bromide (80% in toluene), DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc intermediate in anhydrous DMF at 0°C.

    • Add NaH portion-wise. Evolution of H

      
       gas indicates alkoxide formation.
      
    • Add Propargyl Bromide dropwise. The reaction is exothermic.

    • Stir at Room Temperature (RT) for 4-16 hours.

  • Why: NaH is necessary to deprotonate the alcohol (pKa ~16) to form a strong alkoxide nucleophile capable of displacing the bromide.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the alkylated intermediate in dioxane. Add HCl solution. A white precipitate (the product) will form as the Boc group is cleaved.

  • Purification: Filter the solid, wash with diethyl ether to remove organic byproducts, and dry under vacuum.

Section 3: Applications in Medicinal Chemistry

The defining feature of this compound is its utility in Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).

3.1 Click Chemistry Workflow

ClickChemistry Figure 2: CuAAC Conjugation Strategy Piperidine 4-[(2-Propynyloxy)methyl] piperidine (Alkyne) Catalyst Cu(I) Catalyst (CuSO4 / Na Ascorbate) Piperidine->Catalyst Azide Target Molecule-Azide (Drug/Fluorophore) Azide->Catalyst Triazole 1,2,3-Triazole Linked Conjugate Catalyst->Triazole Cycloaddition

3.2 Specific Use Cases
  • Fragment-Based Drug Discovery (FBDD): The piperidine ring is a common pharmacophore in antihistamines, antipsychotics, and opioid analgesics. This compound allows researchers to "click" the piperidine fragment onto various cores to rapidly screen for biological activity.

  • PROTAC Linkers: The ether chain provides a minimal linker length. By clicking this molecule to an E3 ligase ligand (e.g., Thalidomide derivative), researchers can create degraders for target proteins.

  • MAO Inhibitors: Propargyl amines and ethers are known pharmacophores for Monoamine Oxidase (MAO) inhibition (e.g., Selegiline). This compound serves as a core scaffold for developing novel MAO-B inhibitors.

Section 4: Analytical Characterization

To validate the identity of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride, the following spectral signatures are expected.

TechniqueDiagnostic SignalAssignment
1H NMR (DMSO-d6)

~8.5-9.0 ppm (Broad s)
NH

(Ammonium protons)

~4.1-4.2 ppm (d, J~2.4 Hz)
O-CH

-C

CH (Propargylic)

~3.4-3.5 ppm (t)
O-CH

-Piperidine

~3.3 ppm (d)
Piperidine C2/C6 equatorial

~2.8 ppm (t)
Piperidine C2/C6 axial

~1.5-1.9 ppm (m)
Piperidine C3/C5/C4
13C NMR

~79-80 ppm
Alkyne internal carbon (-C

CH)

~74-75 ppm
Alkyne terminal carbon (-C

C H)
Mass Spec (ESI) m/z 154.12 [M+H]

Corresponds to free base (C

H

NO + H

)
Section 5: Handling, Stability & Safety

Safety Profile (GHS Classification):

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4][5][6]

    • H315: Causes skin irritation.[4][6][7][8]

    • H319: Causes serious eye irritation.[4][6][8]

    • H335: May cause respiratory irritation.[4][6][8]

Handling Protocols:

  • Hygroscopicity: The HCl salt attracts moisture. Weigh quickly or use a glovebox for precise stoichiometry. Store in a desiccator at -20°C for long-term stability.

  • Alkyne Stability: While terminal alkynes are generally stable, avoid prolonged exposure to copper or silver salts unless initiating a reaction, to prevent the formation of potentially explosive metal acetylides.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood to avoid inhalation of dust.

References
  • PubChem. (n.d.).[6] Compound Summary for CID 26190978: 4-[(2-propynyloxy)methyl]piperidine. National Library of Medicine. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

Sources

Technical Monograph: 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride , a specialized heterocyclic intermediate used in the synthesis of pharmaceutical agents and "click chemistry" applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound represents a strategic convergence of a piperidine scaffold (a privileged structure in medicinal chemistry) and a terminal alkyne (a versatile handle for bio-orthogonal ligation and pharmacophore generation).

Core Data Matrix
ParameterSpecification
IUPAC Name 4-[(prop-2-yn-1-yloxy)methyl]piperidine hydrochloride
CAS Number 1185300-91-7 (HCl salt) / 1185300-90-6 (Free base)
Molecular Formula C₉H₁₅NO[1] · HCl
Molecular Weight 189.68 g/mol (Salt) / 153.22 g/mol (Base)
SMILES C#COCC1CCNCC1.Cl
InChI Key WPNLIHIBEOPEGT-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol
Melting Point 165–170 °C (Decomposes)
Structural Significance

The molecule features a methylene bridge (-CH₂-) connecting the piperidine C4 position to the propargyl ether. This extension provides rotational freedom distinct from direct ethers (e.g., 4-(prop-2-ynyloxy)piperidine), affecting the spatial orientation of the alkyne "warhead" in enzyme active sites (e.g., MAO-B inhibitors) or during copper-catalyzed azide-alkyne cycloaddition (CuAAC).

High-Fidelity Synthesis Protocol

Expertise & Causality: Direct alkylation of 4-piperidinemethanol with propargyl bromide is prone to N-alkylation side reactions due to the higher nucleophilicity of the secondary amine compared to the primary alcohol. Therefore, a Self-Validating Protection-Deprotection Strategy is required to ensure regioselectivity.

Synthetic Pathway Visualization

SynthesisPath Start 4-Piperidinemethanol (Starting Material) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-4-piperidinemethanol (Intermediate A) Step1->Inter1 Step1->Inter1 Prevents N-alkylation Step2 O-Alkylation (NaH, Propargyl Bromide) Inter1->Step2 Inter2 N-Boc-4-[(propargyloxy)methyl] piperidine (Intermediate B) Step2->Inter2 Step2->Inter2 Williamson Ether Synthesis Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target Product (HCl Salt) Step3->Final

Figure 1: Regioselective synthesis pathway preventing N-alkylation byproducts.

Step-by-Step Methodology
Phase 1: Chemoselective N-Protection
  • Dissolution : Dissolve 4-piperidinemethanol (1.0 eq) in Dichloromethane (DCM) at 0°C.

  • Reagent Addition : Add Triethylamine (TEA, 1.5 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Validation : Monitor by TLC (SiO₂, 5% MeOH/DCM). The disappearance of the ninhydrin-active amine spot confirms protection.

  • Workup : Wash with 1N citric acid (removes TEA), dry over MgSO₄, and concentrate to yield Intermediate A .

Phase 2: Williamson Ether Synthesis (The Critical Step)

Rationale: Sodium hydride (NaH) is used to deprotonate the alcohol. The reaction must be kept anhydrous to prevent NaH degradation.

  • Activation : Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF at 0°C under Nitrogen/Argon.

  • Deprotonation : Add Intermediate A (dissolved in THF) dropwise. Stir for 30 min until H₂ evolution ceases.

  • Alkylation : Add Propargyl Bromide (80% in toluene, 1.2 eq) dropwise.

  • Thermal Control : Allow to warm to room temperature and stir for 4–6 hours.

  • Quench : Carefully add saturated NH₄Cl solution.

  • Purification : Extract with EtOAc. Flash chromatography (Hexane/EtOAc) is required to remove unreacted propargyl bromide.

Phase 3: Acidolytic Deprotection
  • Cleavage : Dissolve the alkylated intermediate in 1,4-Dioxane.

  • Salt Formation : Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation : The product often precipitates as the hydrochloride salt. Filter the white solid and wash with diethyl ether to remove organic impurities.

  • Final QC : Verify ¹H NMR (D₂O) shows loss of the Boc singlet (~1.4 ppm) and retention of the alkyne proton (~2.9 ppm, triplet).

Functional Utility & Applications

Click Chemistry "Warhead"

The terminal alkyne group allows this molecule to serve as a heterocyclic linker in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Application : Synthesizing PROTACs (Proteolysis Targeting Chimeras) where the piperidine moiety recruits an E3 ligase or a target protein, linked via a triazole bridge.

Monoamine Oxidase (MAO) Inhibition

Structurally similar to Pargyline and Selegiline , the N-propargyl or O-propargyl motifs are classic pharmacophores for MAO inactivation.

  • Mechanism : The alkyne undergoes enzymatic oxidation to a reactive species that covalently modifies the flavin cofactor of MAO enzymes.

  • Research Note: This specific ether derivative is often explored to fine-tune selectivity between MAO-A (antidepressant target) and MAO-B (Parkinson's target) by altering the distance to the basic nitrogen.

Safety & Handling Standards

Hazard ClassStatementPrecautionary Protocol
Skin Irritation Category 2 (H315)Wear nitrile gloves (min 0.11mm thickness).
Eye Irritation Category 2A (H319)Use chemical safety goggles; access to eyewash station.
STOT-SE Category 3 (H335)Handle only in a fume hood to avoid respiratory irritation.
Reactivity Alkyne StabilityAvoid contact with copper/silver salts in basic media (potential for explosive acetylides).

References

  • Sigma-Aldrich . 4-[(2-Propynyloxy)methyl]piperidine hydrochloride Product Sheet. Retrieved from

  • PubChem . Compound Summary for CID 26190978: 4-[(2-propynyloxy)methyl]piperidine.[1] National Library of Medicine. Retrieved from

  • Lovering, F., et al. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context: Importance of sp3-rich piperidine scaffolds).

  • ChemScene . 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride MSDS. Retrieved from [3]

Sources

Introduction: Strategic Importance of the Propargyl-Piperidine Moiety

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride, a valuable building block in modern medicinal chemistry and drug discovery. The protocol is designed for an audience of researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations that ensure a reliable and reproducible outcome.

The 4-[(2-Propynyloxy)methyl]piperidine scaffold is a key heterocyclic intermediate. Its strategic importance lies in the convergence of two critical functionalities: the piperidine ring, a privileged structure in numerous approved pharmaceuticals, and the terminal alkyne (propargyl group). This terminal alkyne serves as a versatile chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and specific conjugation to azide-modified molecules. This makes the title compound an essential precursor for creating complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and various molecular probes.[1][2]

Overall Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence starting from the commercially available N-Boc-4-piperidinemethanol. The strategy hinges on two fundamental organic transformations:

  • Williamson Ether Synthesis: To form the propargyl ether bond.

  • Acid-Mediated Deprotection: To remove the tert-butoxycarbonyl (Boc) protecting group and concurrently form the hydrochloride salt.

The use of the Boc protecting group is crucial as it deactivates the nucleophilic secondary amine of the piperidine ring, preventing it from competing with the hydroxyl group in the O-alkylation step and avoiding potential side reactions with the electrophilic propargyl bromide.

Part 1: Synthesis of tert-butyl 4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxylate

This initial step involves the propargylation of the primary alcohol of N-Boc-4-piperidinemethanol.

Principle and Causality

The core transformation is a Williamson ether synthesis, a classic SN2 reaction.[3] The reaction is initiated by deprotonating the primary alcohol of N-Boc-4-piperidinemethanol (1 ) using a strong, non-nucleophilic base to form a potent nucleophile, the corresponding alkoxide. Sodium hydride (NaH) is the base of choice for this transformation due to its high basicity and the irreversible nature of the deprotonation, which drives the reaction forward by evolving hydrogen gas.[4][5] The resulting alkoxide then attacks the electrophilic methylene carbon of propargyl bromide (2 ), displacing the bromide leaving group to form the desired propargyl ether (3 ).

Anhydrous conditions are paramount. Sodium hydride reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.[6][7] Any moisture present would consume the base and diminish the yield. Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is relatively inert under these conditions and effectively solvates the organic starting materials.

Detailed Experimental Protocol

Materials and Reagents:

  • N-Boc-4-piperidinemethanol (1 ) (CAS: 123855-51-6)[8]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (CAS: 7646-69-7)

  • Propargyl Bromide (2 ), 80% solution in toluene (CAS: 106-96-7)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidinemethanol (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Under a positive pressure of nitrogen, carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.[1] Ensure the reaction is well-ventilated within a chemical fume hood.

  • Allow the resulting suspension to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Slowly add a solution of propargyl bromide (1.2 eq, 80% in toluene) dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxylate (3 ) as a pure oil.

Critical Safety Considerations
  • Sodium Hydride (NaH): Highly reactive and flammable. It reacts violently with water.[6] Always handle in an inert atmosphere (nitrogen or argon).[4] Use appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[4] Class D fire extinguishers (sand, ground limestone) should be available. Do NOT use water to extinguish an NaH fire.[6]

  • Propargyl Bromide: Toxic, highly flammable, and a lachrymator (causes tearing).[9][10][11] It can cause severe skin burns and eye damage.[9] Handle only in a well-ventilated chemical fume hood.[12] Wear appropriate PPE, including gloves and eye protection.[13] Keep away from heat, sparks, and open flames.[12]

Part 2: Synthesis of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride

This final step removes the Boc protecting group to unmask the piperidine nitrogen and forms the desired hydrochloride salt.

Principle and Causality

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to many reaction conditions but is selectively cleaved under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation.[14] This generates a carbamic acid intermediate, which readily decarboxylates (loses CO₂) to yield the free secondary amine.[14] In the presence of excess hydrochloric acid, the basic piperidine nitrogen is protonated, forming the stable and typically crystalline hydrochloride salt (4 ). Using a solution of HCl in an organic solvent, such as 1,4-dioxane, is common practice as it provides anhydrous conditions for the reaction and often facilitates the precipitation of the product salt.[15][16]

Detailed Experimental Protocol

Materials and Reagents:

  • tert-butyl 4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxylate (3 )

  • 4 M Hydrochloric Acid in 1,4-Dioxane (or a suitable alternative like HCl in diethyl ether or methanol)

  • Diethyl ether (for precipitation/washing)

Procedure:

  • Dissolve the purified intermediate 3 (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane in a round-bottom flask.

  • To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 eq) at room temperature with stirring.

  • Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (disappearance of the starting material) or LC-MS.

  • As the reaction proceeds, the hydrochloride salt may precipitate from the solution.

  • Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent.

  • Dry the white solid under vacuum to yield the final product, 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (4 ).[17][18]

Data Summary and Visualization

Quantitative Data Overview
StepReactantMolar Eq.ReagentMolar Eq.SolventTemp.Time (h)Typical Yield
1 N-Boc-4-piperidinemethanol1.0Sodium Hydride1.2Anhydrous THF0 °C to RT12-1675-90%
Propargyl Bromide1.2
2 Boc-protected Intermediate1.04 M HCl in Dioxane5-101,4-DioxaneRT2-4>95%
Experimental Workflow Diagram

SynthesisWorkflow cluster_reagents Start N-Boc-4-piperidinemethanol (1) Step1 Step 1: Propargylation (Williamson Ether Synthesis) Start->Step1 Intermediate tert-butyl 4-((prop-2-yn-1-yloxy) methyl)piperidine-1-carboxylate (3) Step2 Step 2: Deprotection (Acidolysis) Intermediate->Step2 Product 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (4) Step1->Intermediate Reagent1 1. NaH, Anhydrous THF, 0°C 2. Propargyl Bromide (2), RT Step1->Reagent1 Step2->Product Reagent2 4M HCl in Dioxane, RT Step2->Reagent2

Caption: Synthetic workflow for 4-[(2-Propynyloxy)methyl]piperidine hydrochloride.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link][15]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research. [Link][16]

  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link][4]

  • ACS Publications. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. [Link][19]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link][14]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link][6]

  • Cole-Parmer. Propargyl bromide, 80 wt% solution in toluene, stabilized. [Link][10]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link][20]

  • NJ.gov. HAZARD SUMMARY for SODIUM HYDRIDE. [Link][21]

  • ACS Publications. (2009). Manufacture, Handling, and Uses of Sodium Hydride. Industrial & Engineering Chemistry. [Link][5]

  • Wikipedia. Sodium hydride. [Link][7]

  • PMC. (2012). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic letters, 14(17), 4584-4587. [Link][3]

  • PMC. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(19), 6689. [Link][22]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Organic Chemistry Portal. Substituted alkyne synthesis by propargylic substitution (propargylation). [Link]

  • ResearchGate. Plausible steps in the formation of propargylic alcohol 1a. [Link]

  • PubChemLite. 4-[(2-propynyloxy)methyl]piperidine (C9H15NO). [Link]

  • PubChem. tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link][8]

  • Defense Technical Information Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • White Rose eTheses Online. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Defense Technical Information Center. (1985). Piperidine Synthesis. [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • GenPrice UK. 4-[(2-Propynyloxy)methyl]piperidine hydrochloride. [Link][23]

  • Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

  • Organic Syntheses. 1-Phenyl-1,4-pentadiyne and 1-Phenyl-1,3-pentadiyne. [Link]

  • ResearchGate. (2025). Propargylation of a hydroxy-terminated polymer?. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

4-[(2-Propynyloxy)methyl]piperidine hydrochloride is a functionalized piperidine derivative featuring a terminal alkyne (propargyl group) linked via an ether spacer. As a hydrochloride salt, its solubility behavior is governed by the competition between the high lattice energy of the ionic piperidinium chloride headgroup and the lipophilic propargyl-ether tail.

Understanding its solubility is critical for:

  • Synthetic Workup: Efficient extraction from reaction mixtures.

  • Purification: Designing solvent/antisolvent recrystallization systems.

  • Click Chemistry: Selecting compatible solvents for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Chemical Profile
PropertyDetail
Systematic Name 4-[(2-Propynyloxy)methyl]piperidine hydrochloride
Formula C

H

NO

HCl
Molecular Weight ~189.68 g/mol
Core Functionality Secondary Amine Salt (Ionic), Ether Linker (Polar), Terminal Alkyne (Reactive)
Primary Interaction Ion-dipole (dominant), Hydrogen bonding (donor/acceptor)

Part 2: Solubility Landscape

The following solubility profile is derived from the structural thermodynamics of piperidine salts and specific functional group interactions.

Polar Protic Solvents (High Solubility)
  • Solvents: Water, Methanol, Ethanol.[1]

  • Mechanism: The ionic chloride salt dissociates readily in high-dielectric media. The piperidinium cation forms strong hydrogen bonds with the solvent.

  • Application:

    • Methanol: Ideal for preparing high-concentration stock solutions (>50 mg/mL).

    • Water: Excellent solubility; however, aqueous solutions may require pH buffering to prevent free-basing if the pH drifts >9.

Polar Aprotic Solvents (High Solubility)
  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).

  • Mechanism: Strong solvation of the cation by the oxygen/nitrogen lone pairs of the solvent.

  • Application:

    • DMSO: The gold standard for biological assays and "Click" chemistry reactions. Expect solubility >100 mg/mL.

    • Warning: DMSO is difficult to remove; avoid using it for intermediate purification steps unless necessary.

Chlorinated Solvents (Moderate to High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ).
    
  • Mechanism: Unlike inorganic salts, amine hydrochlorides often retain significant solubility in DCM due to the organic skeleton (piperidine + propargyl chain) disrupting the crystal lattice.

  • Application:

    • DCM: The preferred solvent for liquid-liquid extraction (organic phase) and reaction workups.

Non-Polar & Ethereal Solvents (Insoluble / Antisolvents)
  • Solvents: Diethyl Ether, Methyl tert-butyl ether (MTBE), Hexanes, Toluene, Ethyl Acetate.

  • Mechanism: These solvents lack the dielectric constant to overcome the lattice energy of the hydrochloride salt.

  • Application:

    • Diethyl Ether: The primary antisolvent used to precipitate the product from Methanol or Ethanol solutions during recrystallization.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact solubility limits for your specific batch.

  • Preparation: Weigh 50 mg of 4-[(2-Propynyloxy)methyl]piperidine HCl into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.

    • Insoluble: Visible suspension or pellet after centrifugation.

  • Calculation:

    
    
    
  • Validation: If soluble at <200 µL, solubility is >250 mg/mL.

Protocol B: Purification via Recrystallization (Solvent/Antisolvent)

The most effective method to purify this salt is exploiting the polarity difference between Ethanol and Diethyl Ether.

Reagents:

  • Crude 4-[(2-Propynyloxy)methyl]piperidine HCl

  • Solvent: Absolute Ethanol (Hot)

  • Antisolvent: Diethyl Ether (Cold)

Steps:

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol dropwise until fully dissolved.

  • Filtration (Optional): If insoluble particulates remain (dust/silica), filter the hot solution through a 0.45 µm PTFE syringe filter.

  • Nucleation: Remove from heat. Add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Crystallization: Add 1-2 drops of Ethanol to clear the turbidity. Seal the flask and let it cool slowly to room temperature, then transfer to 4°C (fridge).

  • Isolation: Filter the white crystals via vacuum filtration. Wash with cold Ether. Dry under high vacuum.

Part 4: Visualization & Decision Logic

The following diagram outlines the decision process for solvent selection based on the intended application (Synthesis vs. Purification).

SolubilityWorkflow cluster_synth Synthesis Solvents cluster_purify Purification Strategy cluster_analysis Analytical Solvents Start Start: 4-[(2-Propynyloxy)methyl]piperidine HCl Goal Define Goal Start->Goal Synthesis Reaction / Synthesis Goal->Synthesis Purification Purification / Isolation Goal->Purification Analysis Analysis (NMR/HPLC) Goal->Analysis S_Polar Click Chem (CuAAC) Use: DMSO, tBuOH/Water Synthesis->S_Polar S_Alkylation Alkylation Use: DMF, Acetonitrile Synthesis->S_Alkylation P_Recryst Recrystallization Solvent: Hot Ethanol Antisolvent: Ether/Hexane Purification->P_Recryst P_Extract Extraction Phase: DCM or Chloroform Purification->P_Extract A_NMR NMR: D2O, DMSO-d6, CD3OD Analysis->A_NMR A_HPLC HPLC: Water/ACN + 0.1% TFA Analysis->A_HPLC

Caption: Decision matrix for solvent selection based on experimental intent. Green paths indicate synthesis, Red paths indicate purification.

References

  • Stieger, N., & Liebenberg, W. (2019). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved March 9, 2026, from [Link]

Sources

Technical Guide: Spectral Characterization of 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride , a critical "click chemistry" building block used in drug discovery for linking piperidine scaffolds to other molecular entities via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Compound Identity & Physicochemical Profile[1][2][3][4]

This compound serves as a bifunctional linker, featuring a secondary amine (for further functionalization or solubility) and a terminal alkyne (for bioorthogonal ligation).

PropertyDetail
Chemical Name 4-[(2-Propynyloxy)methyl]piperidine hydrochloride
CAS Registry Number 1185300-91-7
Molecular Formula C₉H₁₅NO[1][2][3] · HCl
Molecular Weight 189.68 g/mol (Salt); 153.22 g/mol (Free Base)
IUPAC Name 4-(prop-2-yn-1-yloxymethyl)piperidine hydrochloride
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Et₂O

Synthesis & Impurity Context

Understanding the synthesis is vital for interpreting spectral impurities (e.g., residual Boc signals or solvent peaks). The standard industrial route involves the propargylation of N-Boc-4-hydroxymethylpiperidine followed by acidic deprotection.

Synthesis Workflow (Graphviz)

SynthesisRoute cluster_impurities Potential Spectral Impurities Start 4-Hydroxymethyl piperidine Boc Boc-Protection (Boc2O) Start->Boc Inter1 N-Boc-4-hydroxymethyl piperidine Boc->Inter1 Prop Propargylation (Propargyl Bromide, NaH) Inter1->Prop Inter2 N-Boc-Intermediate (CAS 1219827-56-1) Prop->Inter2 Deprot Deprotection (HCl/Dioxane) Inter2->Deprot Final Target HCl Salt (CAS 1185300-91-7) Deprot->Final Imp1 Residual Boc (1.45 ppm singlet) Imp2 Propargyl Bromide (2.4 ppm triplet)

Figure 1: Synthetic pathway highlighting the N-Boc intermediate, which serves as the primary reference for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][8][9]

¹H NMR Analysis (500 MHz, D₂O)

The spectrum is characterized by the downfield shift of the alpha-protons (H-2, H-6) due to the protonated nitrogen, and the distinct propargyl ether coupling.

Key Diagnostic Signals:

  • Alkyne Proton (H-9): A triplet at ~2.8–2.9 ppm (in D₂O/DMSO) due to long-range coupling.

  • Propargyl Methylene (H-7): A doublet at ~4.2 ppm.

  • Ether Methylene (H-6): A doublet at ~3.4 ppm.

PositionProton CountMultiplicityShift (δ ppm)*Coupling (J Hz)Assignment
H-7 2HDoublet (d)4.232.4O-CH ₂-C≡
H-2, H-6 (eq) 2HBroad Doublet3.4212.8Pip-α (Equatorial)
H-8 2HDoublet (d)3.386.4Pip-CH ₂-O
H-2, H-6 (ax) 2HTriplet (td)2.9512.8, 2.8Pip-α (Axial)
H-9 1HTriplet (t)2.892.4≡C-H
H-4 1HMultiplet (m)1.95-Pip-Methine
H-3, H-5 (eq) 2HBroad Doublet1.9213.5Pip-β (Equatorial)
H-3, H-5 (ax) 2HQuadruplet (qd)1.4513.5, 4.0Pip-β (Axial)

*Note: Shifts are reported for D₂O. In DMSO-d₆, a broad exchangeable singlet at ~8.8-9.2 ppm (NH₂⁺) will be visible.

¹³C NMR Analysis (125 MHz, D₂O)

The absence of the Boc carbonyl (~155 ppm) and t-butyl methyls (~28 ppm) confirms successful deprotection.

Carbon TypeShift (δ ppm)Assignment
Alkyne (Internal) 79.8-O-CH₂-C ≡CH
Alkyne (Terminal) 76.2-O-CH₂-C≡C H
Ether Methylene 73.5Pip-C H₂-O
Propargyl CH₂ 58.4O-C H₂-C≡
Piperidine α 43.8Pip C-2, C-6
Piperidine Methine 33.2Pip C-4
Piperidine β 26.1Pip C-3, C-5

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the amine salt and the alkyne functionality.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Note
3250 – 3150 ν(≡C-H)Terminal AlkyneSharp, strong band. Distinctive for propargyl.
3000 – 2700 ν(N-H) / ν(C-H)Amine Salt / AlkylBroad, multiple bands characteristic of R₂NH₂⁺Cl⁻.
2120 ν(C≡C)AlkyneWeak to medium intensity. Often sharp.
1580 – 1600 δ(N-H)Amine SaltScissoring bending vibration.
1100 – 1080 ν(C-O)EtherStrong stretch. Confirms ether linkage.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[4]

  • Molecular Ion: The compound ionizes as the free base [M+H]⁺.

  • Base Peak: Typically the intact molecular ion or the piperidine ring fragment.

Ion (m/z)IdentityFragmentation Pathway
154.12 [M+H]⁺ Protonated molecular ion (Parent).
114.1 [M - C₃H₃]⁺Loss of propargyl group (C₃H₃, mass 39).
96.1 [C₆H₁₀N]⁺Methylenepiperidinium ion (Loss of propargyloxy).
Fragmentation Logic (Graphviz)

MassSpec Parent [M+H]+ m/z 154.12 Frag1 Loss of Propargyl (-C3H3) Parent->Frag1 Frag2 Ether Cleavage Parent->Frag2 Ion1 m/z 114.1 (Hydroxymethyl piperidine) Frag1->Ion1 Ion2 m/z 96.1 (Methylene piperidine) Frag2->Ion2

Figure 2: Proposed ESI+ fragmentation pathway.

Experimental Protocol for Analysis

Sample Preparation for NMR[4][8]
  • Solvent: Use Deuterium Oxide (D₂O) for the cleanest spectrum of the HCl salt. DMSO-d₆ is an alternative if observing the exchangeable NH₂⁺ protons is required.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Reference: Calibrate to the residual solvent peak (D₂O: HDO @ 4.79 ppm; DMSO: 2.50 ppm).

Quality Control Criteria
  • Appearance: Must be a white solid. Yellowing indicates oxidation of the alkyne or amine degradation.

  • 1H NMR Purity: Integrate the Propargyl-CH₂ (4.23 ppm) vs. Piperidine-CH₂-O (3.38 ppm). Ratio must be exactly 1:1.

  • Impurity Check: Look for a singlet at 1.45 ppm (Residual Boc) or a triplet at 1.1 ppm (Residual Ethanol/Ether from precipitation).

References

  • Macmillan Group (Princeton University). Supplementary Information: Photoredox Synthesis of Piperidines. (Contains NMR data for the N-Boc precursor CAS 1219827-56-1).

  • Sigma-Aldrich. Product Specification: 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (CAS 1185300-91-7).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Piperidine Derivatives Fragmentation Patterns.

  • SpectraBase. NMR Data for 4-Hydroxymethylpiperidine Derivatives.

Sources

Commercial Sourcing and Synthetic Applications of 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and bioconjugation, the strategic selection of molecular building blocks dictates the success of downstream drug development. 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (CAS: 1185300-91-7) has emerged as a highly versatile bifunctional scaffold. By bridging a classic pharmacophore (piperidine) with a highly reactive click-chemistry handle (terminal alkyne), this molecule enables researchers to rapidly append basic amine functionalities to target compounds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This technical guide provides an authoritative analysis of the commercial availability of this compound, the mechanistic rationale for its structural design, and a self-validating experimental protocol for its integration into drug discovery workflows.

Structural Significance & Mechanistic Causality

The architectural design of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride is not arbitrary; every functional group serves a distinct mechanistic purpose in synthetic and biological environments.

Functional_Groups Core 4-[(2-Propynyloxy)methyl] piperidine HCl Alkyne Terminal Alkyne (Click Chemistry Handle) Core->Alkyne Ether Ether Linkage (Flexibility & H-bond Acceptor) Core->Ether Piperidine Piperidine Ring (Basic Pharmacophore) Core->Piperidine

Functional group modularity of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride.

  • The Piperidine Scaffold: Piperidine is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs. As a secondary amine with a pKa of ~10.4, it remains protonated at physiological pH. This cationic state is critical for forming essential salt bridges with target proteins (such as GPCRs or ATX inhibitors)[1].

  • The Propargyl Ether Linkage: The ether oxygen (-O-) serves as a hydrogen bond acceptor while providing rotational flexibility. Unlike direct alkylation, the propargyl ether extends the terminal alkyne away from the sterically bulky piperidine ring, ensuring rapid and unhindered kinetics during cycloaddition.

  • The Hydrochloride Salt Form: Storing the molecule as an HCl salt is a deliberate choice for chemical stability. The salt form prevents the secondary amine from undergoing spontaneous oxidation or acting as a nucleophile in unwanted side reactions during long-term storage, drastically improving shelf-life[2].

Commercial Landscape & Sourcing Strategy

Procuring specialized building blocks requires balancing purity, lead times, and cost. 4-[(2-Propynyloxy)methyl]piperidine hydrochloride is commercially available through several major chemical suppliers, though it is frequently treated as a specialty or partner-sourced item rather than a bulk commodity.

The table below summarizes the quantitative commercial data for this compound (Molecular Weight: 189.68 g/mol ; Formula: C9H16ClNO).

SupplierCatalog / MDL NumberPurityStandard Pack SizeListed Price (Approx)Lead Time
MAT180692534>95%1g / Custom$246.00~7 Days
BD0078230195+%1g¥4,640.00Varies
BD00782301>95%CustomInquiryVaries
sc-315136Standard500 mgInquiryVaries

Note: Pricing and availability are subject to regional variations and institutional contract agreements. For high-throughput screening applications, verifying the exact LC-MS purity (>95%) prior to integration is mandatory.

Experimental Protocol: Self-Validating CuAAC Conjugation

To effectively utilize this building block, researchers must employ a robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol. The following methodology is designed as a self-validating system , incorporating specific causality for reagent choices and In-Process Controls (IPCs) to guarantee experimental integrity.

CuAAC_Workflow A Alkyne Substrate 4-[(2-Propynyloxy)methyl]piperidine HCl D Cycloaddition Reaction t-BuOH/H2O, RT, 2-12h A->D B Azide Substrate Target Molecule (R-N3) B->D C Catalyst Generation CuSO4 + Sodium Ascorbate -> Cu(I) C->D Catalytic Cu(I) E 1,4-Disubstituted 1,2,3-Triazole Final Conjugate D->E F Purification & QC EDTA Wash, LC-MS, NMR E->F

CuAAC Click Chemistry Workflow for 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride.

Step 1: Reagent Preparation & Catalyst Generation
  • Reaction Setup: Dissolve the azide-functionalized target (1.0 eq) and 4-[(2-Propynyloxy)methyl]piperidine HCl (1.2 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The t-BuOH/H2O solvent system is critical. Water stabilizes the Cu(I) intermediate, while t-BuOH solubilizes organic azides without competing for hydrogen bonding or coordinating the copper catalyst.

  • Catalyst Activation: Prepare a fresh 0.1 M solution of sodium ascorbate in water. Add 0.2 eq to the reaction mixture, followed immediately by 0.05 eq of CuSO₄·5H₂O (0.1 M in water).

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) in situ. This prevents the oxidative Glaser coupling (homocoupling) of the terminal alkyne, ensuring high cross-coupling fidelity.

Step 2: Reaction Execution & In-Process Control (IPC)
  • Incubation: Stir the reaction vigorously at room temperature (20–25°C) for 2 to 12 hours.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction progression. You must observe the disappearance of the azide mass. The newly formed conjugate will exhibit an exact mass shift of +153.12 Da (the mass of the free base C₉H₁₅NO) relative to the starting azide. If unreacted alkyne remains, its

    
     will appear distinctly at 
    
    
    
    .
Step 3: Quenching and Purification
  • Copper Chelation: Quench the reaction by adding an excess of 0.1 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution and stir for 30 minutes.

    • Causality: EDTA acts as a hexadentate ligand, strongly chelating the copper catalyst to form a water-soluble blue/green complex. This strips the heavy metal from the newly formed triazole, preventing toxic copper contamination in downstream cellular or biological assays.

  • Extraction: Extract the product using dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Validation (Quality Control)

To establish absolute trustworthiness in the synthesized conjugate, researchers must validate the structural integrity using the following spectroscopic markers:

  • ¹H NMR (400 MHz, CDCl₃): The successful formation of the triazole ring is confirmed by two critical shifts. First, verify the disappearance of the terminal alkyne proton (typically a distinct triplet near

    
     2.4–2.5 ppm). Second, confirm the appearance  of the diagnostic 1,4-disubstituted 1,2,3-triazole proton, which presents as a sharp singlet typically in the 
    
    
    
    7.5–8.0 ppm range.
  • High-Resolution Mass Spectrometry (HRMS): Confirm the final

    
     matches the theoretical mass of the conjugated product, ensuring no copper adducts remain.
    

References

  • Google Patents. "JP7389238B2 - Pyrimidine compounds and methods for their preparation (ATX/LPA Signaling)". Google Patents.

Sources

Technical Guide: Safety & Handling of 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for 4-[(2-Propynyloxy)methyl]piperidine hydrochloride .

This guide is structured for Research & Development (R&D) environments, prioritizing the "Unknown but Potentially Hazardous" principle essential for handling novel chemical building blocks.


H

ClNO Molecular Weight: 189.68 g/mol

Executive Summary & Chemical Identity

4-[(2-Propynyloxy)methyl]piperidine hydrochloride is a functionalized heterocyclic building block used primarily in medicinal chemistry and organic synthesis. Its structure combines a piperidine ring (common in pharmacophores) with a terminal alkyne moiety via a methyl-ether linker.

  • Primary Application: Bioorthogonal chemistry (CuAAC "Click" reactions), synthesis of Monoamine Oxidase (MAO) inhibitors, and fragment-based drug discovery (FBDD).

  • Core Hazard: While often classified as an Irritant (H315/H319/H335) , the presence of the propargyl ether group necessitates handling precautions against potential alkylating activity and neuropharmacological effects. The hydrochloride salt form significantly reduces volatility but increases hygroscopic potential.

Chemical Structure & Functional Logic

The molecule consists of three distinct functional zones that dictate its reactivity and handling requirements:

ChemicalStructure cluster_0 4-[(2-Propynyloxy)methyl]piperidine HCl Piperidine Piperidine Ring (Secondary Amine Salt) Linker Methyl-Ether Linker (-CH2-O-) Piperidine->Linker C4 Position Solubility High Water Solubility (HCl Salt) Piperidine->Solubility Stability Acidic pH in Solution Piperidine->Stability Alkyne Terminal Alkyne (-C≡CH) Linker->Alkyne Propargyl Group Reactivity Click Chemistry (Azide Coupling) Alkyne->Reactivity

Figure 1: Functional decomposition of the molecule highlighting reactive centers and physical properties.

Physical & Chemical Profile

Understanding the physical state is the first line of defense. As a hydrochloride salt, this compound is a solid, minimizing vapor inhalation risks compared to its free base liquid counterpart.

PropertySpecificationOperational Implication
Physical State White to off-white solidDust generation is the primary exposure vector.
Melting Point >150°C (Typical for HCl salts)Stable under standard processing; avoid high-temp sublimation.
Solubility Soluble in Water, DMSO, MethanolSpills can be cleaned with water; readily absorbed through mucous membranes.
Acidity (pKa) ~9-10 (Piperidine H+)Aqueous solutions will be acidic; incompatible with strong bases.
Hygroscopicity Moderate to HighMust store desicated. Moisture uptake leads to clumping and hydrolysis risks.

Hazard Identification & Toxicology

GHS Classification: Warning Although specific toxicological data (LD50) may be sparse for this specific catalog number, Structure-Activity Relationship (SAR) analysis mandates the following classifications based on the piperidine and propargyl moieties.

GHS Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3][4][5]

Specific Toxicological Risks (SAR Analysis)
  • Propargyl Moiety (Neurotoxicity Risk): Propargyl amines and ethers are structural motifs found in MAO inhibitors (e.g., Pargyline, Selegiline).

    • Risk:[2][3][6][7] Potential for monoamine oxidase inhibition if systemically absorbed.

    • Symptom:[1][3][7][8] Headache, hypertension, or interaction with tyramine-rich foods (cheese effect) upon massive exposure (unlikely in lab scale but theoretically possible).

  • Piperidine Core:

    • Risk:[2][3][6][7] General CNS activity; piperidine is a structural backbone for many opioids and stimulants.

    • Precaution: Treat as a bioactive compound until proven otherwise.

  • Acidic Dust:

    • Risk:[2][3][6][7] Inhalation of the HCl salt dust causes immediate irritation to the upper respiratory tract due to hydrolysis in moist mucous membranes.

Safe Handling Protocols

This section outlines a self-validating workflow designed to prevent exposure and cross-contamination.

Engineering Controls
  • Primary Barrier: All weighing and open-vessel manipulations must be performed inside a certified chemical fume hood .

  • Airflow: Maintain face velocity between 0.3 – 0.5 m/s.

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as dry HCl salts are prone to static charge, leading to "flying powder."

Personal Protective Equipment (PPE)
  • Hands: Double nitrile gloves (0.11 mm minimum thickness).

    • Rationale: Propargyl ethers have unknown permeation rates; double gloving provides a sacrificial outer layer.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can become airborne.

  • Respiratory: If working outside a fume hood (not recommended), use a NIOSH N95 or P100 particulate respirator.

Operational Workflow: Weighing & Transfer

HandlingWorkflow Start Start: Retrieve from Storage Inspect 1. Inspect Container (Check for crystallization/moisture) Start->Inspect Equilibrate 2. Thermal Equilibration (Warm to RT in Desiccator) Inspect->Equilibrate Prevent Condensation Hood 3. Transfer to Fume Hood Equilibrate->Hood Weigh 4. Weighing (Use Anti-Static Gun + Spatula) Hood->Weigh Dissolve 5. Immediate Solubilization (Dissolve in solvent to lock dust) Weigh->Dissolve Critical Step Clean 6. Decontamination (Wipe balance with weak base) Dissolve->Clean

Figure 2: Step-by-step logic for safe handling to minimize dust exposure.

Critical Protocol: The "Solubilize Immediately" Rule To eliminate inhalation risk, weigh the solid into a tared vial and immediately add the reaction solvent (e.g., DCM, DMF, or Water) to the vial before removing it from the balance area. Handling the compound as a solution is significantly safer than as a dry powder.

Storage & Stability

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The alkyne group is generally stable, but the ether linkage can be susceptible to slow oxidation over years, and the HCl salt is hygroscopic.

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is recommended as a secondary seal to prevent moisture ingress.

  • Incompatibilities:

    • Strong Bases: Will liberate the free base (oily liquid), which is more volatile and has a distinct amine odor.

    • Strong Oxidizers: Potential reaction with the ether/alkyne.

    • Heavy Metals (Cu, Ag): Terminal alkynes can form explosive metal acetylides with copper or silver salts under specific basic conditions. Note: This is the basis of the "Click" reaction, but uncontrolled formation in waste lines is a hazard.

Emergency Response

Every user must be trained on these specific responses before handling the compound.

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min.The HCl salt is water-soluble; soap neutralizes potential lipophilic residue.
Eye Contact Rinse with water for 15 min; lift eyelids.[5]Acidic nature of the salt can cause corneal damage if not diluted immediately.
Inhalation Move to fresh air; support breathing.[1][3][5][8]Remove source of irritation; monitor for delayed pulmonary edema (rare but possible).
Spill (Solid) Cover with wet paper towel, then wipe.Wetting the powder prevents airborne dust generation during cleanup.
Fire Use CO2, dry chemical, or foam.[3][4][5][8]Burning releases toxic NOx and HCl fumes.

Synthesis & Application Context

Understanding the use of this compound aids in safety planning.

  • Click Chemistry: When used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensure the reaction vessel is vented. Although no gas is evolved, the exothermic nature of "click" reactions can pressurize sealed vials.

  • Waste Disposal: Do not pour solutions containing this compound down the drain, especially if copper catalysts are present.

    • Hazard:[1][2][3][6][7][8] Formation of Copper(I) Acetylides (explosive) in plumbing traps.

    • Protocol: Quench reaction mixtures with a chelating agent (e.g., EDTA) or acid before disposal into a dedicated organic waste stream.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-[(2-Propynyloxy)methyl]piperidine hydrochloride. Merck KGaA.[6]

  • PubChem. (2024). Compound Summary: Piperidine Derivatives and Propargyl Ethers. National Library of Medicine. [Link]

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Contextual reference for Alkyne reactivity). [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

Engineering the Piperidine Scaffold: A Technical Guide to the Biological Activities and Drug Discovery Applications of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As application scientists and drug developers, we do not merely synthesize compounds; we engineer molecular interactions. The piperidine ring—a saturated, six-membered nitrogen heterocycle in an sp3-hybridized state—is one of the most privileged scaffolds in medicinal chemistry[1]. Currently serving as the cornerstone for over 70 commercialized blockbuster drugs, functionalized piperidines exhibit an exceptionally broad spectrum of biological activities, ranging from neuroprotection to oncology[2].

This technical guide bypasses surface-level summaries to dissect the causality behind piperidine functionalization. By examining the structure-activity relationships (SAR), validated experimental workflows, and mechanistic pathways, this whitepaper provides drug development professionals with an authoritative blueprint for leveraging piperidine derivatives in modern therapeutics.

The Pharmacological Rationale: Why Piperidines?

The ubiquitous presence of piperidine in pharmaceutical agents is not coincidental; it is driven by highly favorable physicochemical and pharmacokinetic (ADME) properties[3].

  • Structural Plasticity & Stereochemistry: The sp3-hybridized nature of the piperidine ring allows for significant conformational flexibility (e.g., chair to boat transitions), enabling the molecule to adapt to the steric demands of complex protein-binding pockets[3]. Furthermore, the introduction of chiral centers into the piperidine scaffold drastically enhances target selectivity and binding affinity[4].

  • Metabolic Stability via Bioisosteres: Unfunctionalized amines are often susceptible to rapid oxidative metabolism. However, strategic functionalization—such as incorporating spirocyclic bioisosteres or spiro-piperidyl systems at positions neighboring the nitrogen—creates steric hindrance that shields the core from enzymatic degradation, thereby improving half-life and reducing toxicity[3].

  • Modulation of Lipophilicity: The basic nitrogen acts as an excellent hydrogen-bond acceptor and donor (in secondary amines), while the carbon backbone provides lipophilicity. This balance is critical for facilitating drug transport across natural lipid bilayers, including the blood-brain barrier (BBB)[3].

Spectrum of Biological Activities

Functionalized piperidines demonstrate a highly versatile pharmacological profile. The biological activity is heavily dictated by the nature and orientation of the side chains attached to the core nucleus[5].

Neurotherapeutics & Alzheimer's Disease

Piperidine derivatives are at the forefront of neurodegenerative disease management. Donepezil, a highly specific, non-competitive, and reversible inhibitor of acetylcholinesterase (AChE), relies heavily on its piperidine moiety to interact with the catalytic active site of the enzyme[6]. Recent advances have focused on N-benzyl-piperidine linked multipotent molecules that combine AChE inhibition with potent antioxidant activity to combat Alzheimer's disease[7][8].

Oncology & Cytotoxicity

Piperidines have shown profound efficacy in halting cancer cell proliferation by inducing cell cycle arrest and apoptosis[6]. A breakthrough application involves the disruption of the HDM2-p53 protein-protein interaction (PPI). Structure-based drug design has yielded chiral allyl-piperidines capable of inhibiting this PPI at nanomolar concentrations, preventing the degradation of the p53 tumor suppressor protein[4].

Antioxidant Mechanisms

Oxidative stress is a precursor to cellular apoptosis and inflammation. Highly functionalized piperidines act as potent scavengers of reactive oxygen and nitrogen species (ROS/RNS)[6]. Derivatives containing nipecotic acid building blocks or vanillin-derived piperidin-4-one oxime esters have demonstrated free radical scavenging properties superior to standard antioxidants like Trolox and BHA[7].

Quantitative Data Summary

Table 1: Comparative Biological Activities and Efficacy Benchmarks of Piperidine Derivatives

Compound Class / DerivativePrimary Target / MechanismKey Biological ActivityBenchmark Efficacy (IC50/EC50)Reference
Chiral Allyl-Piperidines HDM2-p53 PPI InhibitionAnticancer / Apoptosis41 nmol/L[4]
N-benzyl-piperidines AChE Inhibition & ROS ScavengingAnti-Alzheimer'sNanomolar range[7]
Compound 19 (Synthetic) DPPH Radical ScavengingAntioxidantHigh competitive inhibition[6]
Donepezil (Commercial) Reversible AChE InhibitionNeuroprotectiveClinical Baseline[6]
Spiropiperidines Metabolic ShieldingPharmacokinetic EnhancementHigh ADME stability[3]

Mechanistic Pathways & Target Interactions

To successfully design a piperidine-based drug, one must map its interaction pathway. Below is the logical relationship governing the anticancer activity of chiral piperidines targeting the HDM2-p53 axis.

Pathway Piperidine Functionalized Piperidine Scaffold HDM2 HDM2 Protein Piperidine->HDM2 Binds & Inhibits p53 p53 Tumor Suppressor HDM2->p53 Prevents Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Transcription Target Targeted Cancer Cell Apoptosis->Target Induces Death

Fig 1: Mechanism of HDM2-p53 PPI inhibition by chiral piperidine derivatives inducing apoptosis.

Validated Experimental Protocols

A robust drug discovery pipeline requires self-validating experimental systems. Below are step-by-step methodologies for evaluating the biological activities of newly synthesized functionalized piperidines.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Validation)

Causality of Choice: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical. We utilize methanol as an aprotic solvent to prevent premature protonation of the radical, ensuring that the reduction measured at 517 nm is exclusively driven by the hydrogen-donating ability of the functionalized piperidine[6].

  • Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol. Keep the solution protected from light to prevent auto-degradation.

  • Sample Dilution: Dissolve the piperidine derivatives in DMSO, then create serial dilutions (e.g., 10, 25, 50, 100 µg/mL) using methanol.

  • Reaction Initiation: Add 1.0 mL of the DPPH solution to 1.0 mL of each piperidine sample concentration. Vortex vigorously for 10 seconds.

  • Incubation: Incubate the mixture in total darkness at room temperature for exactly 30 minutes to allow the hydrogen transfer reaction to reach equilibrium.

  • Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer against a methanol blank.

  • Validation: Calculate the scavenging activity percentage: [(Abs_control - Abs_sample) / Abs_control] × 100. Use Ascorbic Acid or Trolox as a positive control to validate the assay's dynamic range.

Protocol B: Spectrofluorimetric DNA-Piperidine Interaction Assay (Oncology Validation)

Causality of Choice: Spectrofluorimetry offers superior sensitivity over UV-Vis absorption for DNA binding studies. We employ Ethidium Bromide (EB) as a fluorescent probe because its emission intensity increases drastically upon intercalating into the hydrophobic base pairs of calf thymus DNA (ctDNA). When a piperidine derivative competitively displaces EB, the quenching of fluorescence provides a highly accurate measure of the compound's DNA-binding affinity (Kb)[6].

  • Buffer Preparation: Prepare a Tris-HCl buffer (pH 7.4) containing 50 mM NaCl to maintain DNA structural integrity.

  • ctDNA Standardization: Dissolve ctDNA in the buffer. Confirm protein-free purity by ensuring the UV absorbance ratio A260/A280 is ≥ 1.8.

  • Probe Saturation: Incubate ctDNA with EB (typically[DNA]/[EB] = 10) in the dark for 2 hours to ensure complete intercalation and establish baseline maximum fluorescence.

  • Titration: Sequentially titrate micro-aliquots of the functionalized piperidine solution into the ctDNA-EB complex.

  • Fluorescence Measurement: Excite the sample at 510 nm and record the emission spectra between 550 nm and 750 nm after each addition.

  • Data Analysis: Apply the Stern-Volmer equation to the quenching data to calculate the binding constant (Kb). A linear correlation between Kb and GI50 (growth inhibition) confirms the mechanism of cytotoxicity[6].

Workflow Syn Multicomponent Synthesis Pur Chromatographic Purification Syn->Pur InVitro In Vitro Screening (MTT / DPPH) Pur->InVitro Mech Mechanistic Validation (ctDNA Binding) InVitro->Mech Active Hits Lead Lead Optimization (Spiro-fusions) Mech->Lead Validated Targets

Fig 2: Self-validating high-throughput screening workflow for piperidine drug discovery.

Conclusion & Future Perspectives

The functionalized piperidine scaffold remains a master key in drug discovery. As demonstrated, the biological activities of these compounds—ranging from potent antioxidant radical scavenging to targeted anticancer HDM2-p53 inhibition—are not accidental but the result of precise structural engineering. Future drug development must focus on exploiting chiral piperidine centers and spiro-fused bioisosteres to maximize target adaptability while bypassing metabolic degradation pathways. By adhering to the rigorous, self-validating protocols outlined in this guide, application scientists can reliably translate synthetic piperidine hits into viable clinical leads.

References

  • Source: National Center for Biotechnology Information (NCBI / MDPI)
  • Pharmacological screening of synthetic piperidine derivatives Source: DUT Open Scholar URL
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Asian Journal of Chemistry URL
  • Source: National Center for Biotechnology Information (PMC)
  • Piperidine-based drug discovery Source: ResearchGate URL
  • Source: National Center for Biotechnology Information (PubMed)
  • Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective Source: Bentham Science URL

Sources

The Piperidine Scaffold: Structural Imperatives and Synthetic Frontiers in Medicinal Chemistry

[1]

Executive Summary

The piperidine ring (azacyclohexane) stands as one of the most privileged scaffolds in the pharmacopeia, appearing in over 70 FDA-approved therapeutics. Far from being a mere linker, the piperidine moiety serves as a critical pharmacophore that modulates physicochemical properties, enables specific receptor interactions through its basic nitrogen, and provides essential

Structural & Physicochemical Imperatives

Conformational Dynamics and

Unlike planar heteroaromatics (e.g., pyridine), piperidine exists predominantly in a chair conformation , minimizing torsional strain and 1,3-diaxial interactions. This 3D architecture allows for precise vectorization of substituents, crucial for filling hydrophobic pockets in target proteins.

  • Rigidity vs. Flexibility: While the chair is the global minimum, the energy barrier to ring inversion (approx. 10–11 kcal/mol) allows the scaffold to undergo induced fit upon binding, a feature exploited in the design of flexible ligands like Donepezil .

  • Lipophilicity Modulation: The piperidine ring offers a balanced lipophilic profile (

    
    ), improving membrane permeability compared to more polar heterocycles while maintaining water solubility via protonation.
    
The Critical Role of the Basic Nitrogen

The piperidine nitrogen (

Table 1: Physicochemical Impact of Piperidine in Drug Design

PropertyValue / CharacteristicMedicinal Chemistry Implication
Basicity (

)
~11.22Predominantly ionized at pH 7.4; forms salt bridges with Asp/Glu residues.
Geometry Chair (

or

)
Projects substituents into defined 3D space (

enrichment).
Binding Mode Cation-

/ Salt Bridge
High-affinity interactions with aromatic (Trp/Tyr/Phe) or acidic residues.
Metabolism Phase I OxidationSusceptible to CYP450 oxidation at

-carbon; often blocked by fluorine substitution.

Pharmacological Versatility: Mechanistic Case Studies

GPCR Ligands: The Fentanyl-Mu Opioid Receptor Complex

In the case of Fentanyl (synthetic opioid), the piperidine ring is the structural core that dictates binding affinity.

  • Mechanism: Cryo-EM and molecular dynamics studies reveal that the protonated amine of the piperidine ring forms a critical salt bridge with Asp147 (D147) in the transmembrane region of the Mu-opioid receptor (

    
    OR).
    
  • Secondary Interactions: A secondary binding mode involves hydrogen bonding with His297 , a residue that modulates pH-dependent binding.

Enzyme Inhibitors: Donepezil and Acetylcholinesterase (AChE)

Donepezil (Aricept) utilizes the piperidine scaffold to span the entire active gorge of AChE.

  • Cation-

    
     Interaction:  The charged piperidine nitrogen engages in a high-affinity cation-
    
    
    interaction with the indole ring of Trp86 (or Tyr337 depending on the specific binding sub-site described in literature). This interaction mimics the quaternary ammonium of the natural substrate, acetylcholine.
Visualization of Signaling & Binding

The following diagram illustrates the critical binding interactions of Fentanyl within the Mu-Opioid Receptor, highlighting the central role of the piperidine amine.

GFentanylFentanyl (Ligand)PiperidinePiperidine Core(Protonated Amine)Fentanyl->PiperidinecontainsAsp147Asp147(Anionic Anchor)Piperidine->Asp147Salt Bridge(Primary Interaction)His297His297(pH Switch)Piperidine->His297H-Bond(Secondary Mode)TM_DomainTransmembraneBundle (TM3/TM6)Asp147->TM_DomainLocated inSignalingGi/o ProteinActivationTM_Domain->SignalingConformational Change

Caption: Mechanistic role of the piperidine scaffold in Fentanyl binding to the Mu-Opioid Receptor (mOR).[1][2][3][4]

Synthetic Frontiers

Traditional synthesis often relies on the hydrogenation of pyridine, which can require harsh conditions or lack stereocontrol. Modern medicinal chemistry demands methods that allow for late-stage functionalization and stereoselectivity .

The "Modular Strategy": Biocatalysis Meets Radical Cross-Coupling

A breakthrough 2024 approach (Scripps/Rice) combines enzymatic precision with electrochemical synthesis to access complex piperidines without extensive protecting group manipulations.[5]

  • Biocatalytic C-H Oxidation: Engineered hydroxylases install a hydroxyl group at specific

    
     carbons of the piperidine ring with high enantioselectivity.
    
  • Radical Cross-Coupling: The resulting alcohol is converted to an active ester and coupled with aryl halides via Nickel-electrocatalysis.

Visualization of Synthetic Workflow

SynthesisStartSimple Piperidine(e.g., N-Boc-Piperidine)Step1Biocatalytic C-H Oxidation(Engineered P450/Hydroxylase)Start->Step1Regio/Stereo-selectivityIntermedChiral HydroxypiperidineStep1->IntermedStep2Activation(Oxalate/Redox-Active Ester)Intermed->Step2Step3Ni-ElectrocatalyticCross-CouplingStep2->Step3+ Aryl HalideProductFunctionalized3D Piperidine ScaffoldStep3->ProductC(sp3)-C(sp2) Bond

Caption: Modular chemo-enzymatic workflow for synthesizing functionalized piperidines (2024 Strategy).

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

While the biocatalytic route is novel, Iridium-catalyzed hydrogenation remains the gold standard for scalable, asymmetric synthesis of piperidines from substituted pyridines. This protocol ensures high enantiomeric excess (ee) and is robust for library generation.

Objective

Synthesis of chiral 2-substituted piperidines via asymmetric hydrogenation of pyridinium salts.

Materials
  • Substrate: 2-Alkyl/Aryl-pyridine derivative (1.0 equiv).

  • Catalyst:

    
     (where 
    
    
    is a chiral P,N-ligand like PHOX).[6]
  • Activator: Chloroformates or Benzyl bromide (to form the pyridinium salt in situ or pre-formed).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Gas: Hydrogen (

    
    ) gas (balloon or autoclave).
    
Step-by-Step Methodology
  • Pre-Activation (Salt Formation):

    • Dissolve the pyridine substrate (0.5 mmol) in anhydrous DCM (2 mL).

    • Add benzyl bromide (0.55 mmol, 1.1 equiv) dropwise at 0°C.

    • Stir at room temperature for 2 hours until precipitation of the pyridinium salt is complete.

    • Note: If using chloroformates, this can be done in situ.

  • Catalyst Loading:

    • In a nitrogen-filled glovebox, weigh the Iridium catalyst (1 mol%) into a hydrogenation vial.

    • Add the pyridinium salt solution/suspension to the vial.

  • Hydrogenation:

    • Transfer the vial to a high-pressure autoclave.

    • Purge with

      
       gas (3 cycles).
      
    • Pressurize to 30–50 bar

      
      .
      
    • Stir vigorously at room temperature for 12–24 hours.

  • Work-up & Purification:

    • Release pressure carefully.

    • Concentrate the reaction mixture under reduced pressure.

    • Basify with sat.[7]

      
       (aq) to liberate the free amine.
      
    • Extract with EtOAc (

      
       mL).
      
    • Purify via flash column chromatography (Silica gel, DCM/MeOH/NH3 gradient).

  • Validation:

    • Determine conversion via

      
      -NMR (disappearance of aromatic pyridine protons).
      
    • Determine enantiomeric excess (ee) via Chiral HPLC.

Future Outlook: Beyond the Chair

The future of the piperidine scaffold lies in increasing topological complexity to secure novel intellectual property and improve selectivity.

  • Spirocyclic Piperidines: Structures like Spiro[3.5]nonane derivatives are emerging as surrogates to restrict conformational flexibility while maintaining the beneficial basicity of the piperidine nitrogen.

  • Bicyclic Systems: Tropane and quinuclidine analogs (bridged piperidines) are being explored to lock the nitrogen lone pair vector, enhancing potency against specific GPCR targets.

References

  • Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science, 2024.[5][7][8] Link[7]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv, 2025. Link

  • How μ-opioid receptor recognizes fentanyl. Nature Communications / PMC, 2021. Link

  • Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PLoS One, 2020. Link

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023. Link

Methodological & Application

Application Note: Utilizing 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugates (ADCs), bifunctional linkers are critical structural determinants. 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (CAS: 1185300-91-7) has emerged as a highly versatile scaffold. It features a rigid, solubilizing piperidine ring alongside a flexible, highly reactive propargyl ether terminal alkyne. This application note provides a comprehensive, self-validating guide to deploying this molecule in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), detailing the mechanistic causality behind orthogonal functionalization strategies.

Physicochemical Profiling & Structural Causality

Understanding the structural components of this building block is essential for predicting its behavior in complex synthetic workflows.

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 1185300-91-7Unique identifier for procurement and safety tracking.
Molecular Formula C9H16ClNOIndicates the presence of the chloride counterion.
Molecular Weight 189.68 g/mol Low molecular weight allows for high atom economy in linker design.
Piperidine Core Secondary Amine (pKa ~10.5)Provides a basic center that enhances aqueous solubility and favorable ADME properties in drug design.
Propargyl Ether Terminal AlkyneThe ether oxygen acts as a flexible spacer and increases hydrophilicity compared to purely aliphatic alkynes, preventing aggregation of the final conjugate .
Salt Form Hydrochloride (HCl)Prevents premature oxidation of the secondary amine during storage, ensuring long-term bench stability.

Strategic Workflow: Orthogonal Functionalization

The power of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride lies in its orthogonality. The secondary amine and the terminal alkyne can be functionalized independently without cross-reactivity, provided the pH and catalytic conditions are strictly controlled.

  • Pathway A (N-Derivatization First): The HCl salt is neutralized with a non-nucleophilic base (e.g., DIPEA) to liberate the secondary amine for amide coupling or reductive amination. The alkyne remains inert.

  • Pathway B (CuAAC First): The click reaction is performed under slightly acidic to neutral conditions where the piperidine remains protonated, preventing the amine from poisoning the Cu(I) catalyst through competitive coordination.

Workflow A 4-[(2-Propynyloxy)methyl] piperidine HCl B N-Functionalization (Amide/Amine Formation) A->B DIPEA, R-COOH, HATU (Base frees amine) C CuAAC 'Click' Reaction (Triazole Formation) A->C R'-N3, Cu(I), pH < 7 (Orthogonal Click) B->C R'-N3, CuSO4, NaAsc, THPTA Ligand C->B DIPEA, R-COOH (Post-Click N-capping) D Target Bioconjugate (PROTAC/ADC Linker) C->D Purification (HPLC/Flash)

Figure 1: Orthogonal functionalization pathways for 4-[(2-Propynyloxy)methyl]piperidine hydrochloride.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include In-Process Controls (IPCs) and expected physical observations, eliminating guesswork from the workflow.

Protocol A: Pre-Click N-Acylation (Amide Bond Formation)

Causality: Because the starting material is an HCl salt, the amine is protonated and non-nucleophilic. A stoichiometric excess of N,N-Diisopropylethylamine (DIPEA) is mandatory to generate the free base in situ before introducing the activated carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid payload (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq). Observation: The solution will typically turn pale yellow, indicating the formation of the active OBt-ester. Stir for 10 minutes.

  • Coupling: Add 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (1.1 eq) in one portion.

  • Reaction Monitoring (IPC): Stir at room temperature for 2 hours.

    • Validation Step: Perform Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin and heat. The starting piperidine HCl will appear as a dark purple spot (secondary amine). The successful formation of the amide will result in a Ninhydrin-negative spot (no color change), confirming complete consumption of the amine.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: The propargyl ether is highly reactive. However, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) if Cu(II) is not fully reduced to Cu(I) . We utilize Sodium Ascorbate as a reducing agent and THPTA as a water-soluble accelerating ligand to protect the Cu(I) oxidation state and prevent the piperidine nitrogen from sequestering the catalyst .

Step-by-Step Methodology:

  • Solvent System: Dissolve the N-acylated piperidine-alkyne (1.0 eq) and the azide-bearing payload (1.05 eq) in a 1:1 mixture of t-BuOH and H2O (0.05 M). Causality: This solvent mixture ensures the solubility of both organic payloads and inorganic catalysts.

  • Catalyst Complexation: In a separate vial, premix CuSO4·5H2O (0.1 eq) and THPTA ligand (0.5 eq) in H2O. Observation: The solution will be bright blue.

  • Reduction: Add Sodium Ascorbate (0.5 eq, freshly prepared in H2O) to the copper/ligand mixture.

    • Validation Step: The solution must immediately transition from bright blue (Cu2+) to colorless or pale yellow (Cu+). If the solution turns green or remains blue, the ascorbate is degraded; prepare a fresh batch.

  • Cycloaddition: Add the active Cu(I) complex to the main reaction flask. Stir at room temperature for 4–12 hours.

  • Reaction Monitoring (IPC):

    • Validation Step: Monitor via LC-MS. Look for the complete disappearance of the alkyne mass and the emergence of the [M+H]+ corresponding to the exact mass of (Alkyne + Azide). Additionally, IR spectroscopy can be used to confirm the disappearance of the sharp alkyne C≡C stretch at ~2100 cm⁻¹.

  • Copper Removal: Add QuadraSil® AP or a similar metal-scavenging resin, stir for 1 hour, and filter to remove residual copper before final HPLC purification .

Mechanism Cu Cu(II) Precatalyst (CuSO4) Cu1 Active Cu(I) Species (Stabilized by THPTA) Cu->Cu1 Sodium Ascorbate (Reduction) Complex Cu(I)-Acetylide Complex (π-coordination -> Deprotonation) Cu1->Complex + Alkyne Pi Piperidine Propargyl Ether (Terminal Alkyne) Pi->Complex Metalla Bimetallic Metallacycle (C-N Bond Formation) Complex->Metalla + Azide Azide Azide Payload (R-N3) Azide->Metalla Triazole 1,4-Disubstituted 1,2,3-Triazole (Product) Metalla->Triazole Ring Contraction & Protonation Triazole->Cu1 Catalyst Regeneration

Figure 2: Catalytic cycle of CuAAC utilizing the piperidine propargyl ether terminal alkyne.

Quantitative Optimization Data

To maximize the yield of the 1,4-disubstituted 1,2,3-triazole while minimizing degradation, the following parameters have been optimized specifically for piperidine-propargyl ether derivatives.

Table 2: CuAAC Optimization Parameters for Piperidine-Propargyl Ethers
Reaction ParameterStandard ConditionOptimized ConditionMechanistic Causality / Observation
Solvent DMF or DCMt-BuOH : H2O (1:1) Enhances the thermodynamic stability of the Cu(I)-acetylide intermediate; accelerates protonation of the metallacycle.
Copper Loading 1 - 5 mol%10 mol% The basic piperidine nitrogen (if not acylated) can weakly coordinate copper. A slightly higher loading ensures sufficient active catalyst remains in the cycle.
Ligand NoneTHPTA (50 mol%) THPTA is water-soluble and acts as a sacrificial reductant shield, preventing reactive oxygen species from destroying the alkyne.
Reducing Agent 10 mol%50 mol% (NaAsc) Excess sodium ascorbate guarantees the catalyst remains in the +1 oxidation state throughout the entire 12-hour reaction window.

References

  • Pyrene-Containing Polymer-Supported Cu/TEMPO Catalytic Systems: Aromatic Stacking-Enhanced Cooperative Catalysis. ACS Catalysis, 2021. Available at:[Link]

  • ChemInform Abstract: Application of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) “Click Chemistry” in Carbohydrate Drug and Neoglycopolymer Synthesis. Tetrahedron, 2010. Available at:[Link]

  • Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. Molecules (MDPI), 2022. Available at:[Link]

  • Protocol to synthesize sequence-controlled glycooligomers for tumor targeting in mice. STAR Protocols (Cell Press), 2024. Available at:[Link]

Application and Protocols for 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling New Biological Targets with a Novel Chemical Probe

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] The inherent versatility of the piperidine ring allows for substitution at various positions, enabling the fine-tuning of pharmacological activity.[2][3] In the quest for novel drug targets and a deeper understanding of cellular mechanisms, chemical probes have emerged as indispensable tools.[3] We introduce 4-[(2-Propynyloxy)methyl]piperidine hydrochloride, a novel chemical probe designed for the exploration of the cellular targets of piperidine-based compounds.

This molecule incorporates a terminal alkyne group, a bioorthogonal handle that allows for the covalent labeling of target proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[4] This powerful and highly specific reaction enables the attachment of a reporter molecule, such as a fluorophore or biotin, to the probe-labeled protein, facilitating its detection, identification, and characterization. The piperidine moiety serves as a guiding scaffold, directing the probe to potential binding partners within the complex cellular milieu. This application note provides a comprehensive guide to the proposed use of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride as a chemical probe for activity-based protein profiling (ABPP) and target identification.

Mechanism of Action: Covalent Labeling via Bioorthogonal Chemistry

The utility of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride as a chemical probe is predicated on a two-step process:

  • Target Engagement: The piperidine scaffold of the probe is designed to interact non-covalently with the binding pocket of a target protein. This interaction is driven by the structural and electronic complementarity between the probe and the protein, a principle that underlies the therapeutic efficacy of many piperidine-containing drugs.[1] The specific class of targets will depend on the cellular context and the inherent affinity of the 4-substituted piperidine core.

  • Bioorthogonal Ligation: The terminal alkyne group on the probe serves as a reactive handle for "click" chemistry. Following target engagement, the alkyne can be covalently linked to an azide-containing reporter tag (e.g., a fluorescent dye or a biotin affinity tag) in the presence of a copper(I) catalyst. This reaction is highly specific and proceeds rapidly under biocompatible conditions, ensuring that labeling occurs only at the site of the probe.

Diagram of the Proposed Mechanism of Action

Mechanism_of_Action cluster_0 Step 1: Target Engagement (in situ) cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) Probe 4-[(2-Propynyloxy)methyl]piperidine (Alkyne Probe) Target Target Protein (e.g., Enzyme) Probe->Target Non-covalent binding Probe_Target Probe-Target Complex Labeled_Target Covalently Labeled Target Protein Probe_Target->Labeled_Target Click Reaction Azide_Tag Azide-Reporter Tag (e.g., Azide-Fluorophore) Azide_Tag->Labeled_Target Catalyst Cu(I) Catalyst Catalyst->Labeled_Target

Caption: Workflow of target labeling using the alkyne probe and click chemistry.

Experimental Protocols

The following protocols are provided as a starting point for the application of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride in a cell-based assay. Optimization of probe concentration, incubation times, and reporter tag choice may be necessary for specific experimental systems.

Protocol 1: In Situ Labeling of Cellular Targets

This protocol describes the treatment of live cells with the chemical probe to label potential protein targets.

Materials:

  • 4-[(2-Propynyloxy)methyl]piperidine hydrochloride

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in cell culture medium to the desired final concentration. A concentration range of 1-50 µM is a good starting point for optimization.

  • Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the medium containing the chemical probe to the cells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells three times with cold PBS to remove excess probe. Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an azide-functionalized reporter tag onto the alkyne-labeled proteins in the cell lysate.

Materials:

  • Alkyne-labeled cell lysate (from Protocol 1)

  • Azide-functionalized reporter tag (e.g., Azide-Fluorophore, Biotin-Azide)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • PBS

Reagent Preparation:

  • Click-IT® Catalyst Solution: Prepare a fresh solution containing 10 mM CuSO4 and 50 mM THPTA in water.

  • Sodium Ascorbate Solution: Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Azide-Reporter Stock: Prepare a 10 mM stock solution of the azide-reporter tag in DMSO.

Procedure:

  • To 50 µg of the alkyne-labeled protein lysate, add the following reagents in order:

    • Azide-reporter tag (final concentration of 100 µM)

    • Click-IT® Catalyst Solution (final concentration of 1 mM CuSO4, 5 mM THPTA)

    • Sodium Ascorbate Solution (final concentration of 5 mM)

  • Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • The click reaction is now complete, and the protein sample is ready for downstream analysis.

Diagram of the Experimental Workflow

Experimental_Workflow A 1. Cell Culture (e.g., adherent cells) B 2. Probe Incubation (Live Cells + Alkyne Probe) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Click Chemistry (Lysate + Azide-Reporter + Cu(I)) C->D E 5. Downstream Analysis D->E F Fluorescence Gel Scanning E->F G Western Blot (for Biotin) E->G H Mass Spectrometry (for Target ID) E->H

Caption: Overview of the experimental workflow for target identification.

Data Presentation and Analysis

The method of analysis will depend on the reporter tag used in the click chemistry reaction.

Fluorescent Reporter Tag

If a fluorescent reporter tag was used, the labeled proteins can be visualized by in-gel fluorescence scanning.

Table 1: Example Data from In-Gel Fluorescence Scanning

LaneSampleFluorescent Signal
1Molecular Weight MarkerN/A
2Vehicle Control (DMSO) + ProbeLow
3Compound A (Competitor) + ProbeReduced
4Probe OnlyHigh

Analysis:

  • A distinct fluorescent band (or bands) in the "Probe Only" lane indicates successful labeling of a target protein.

  • A reduction in the fluorescent signal in the presence of a known competitor (Compound A) suggests that the probe is binding to the same target.

Biotin Reporter Tag

If a biotin reporter tag was used, the labeled proteins can be detected by western blot or enriched for mass spectrometry-based identification.

Western Blot Analysis:

  • Separate the labeled protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a streptavidin-HRP conjugate.

  • Detect the biotinylated proteins using a chemiluminescent substrate.

Mass Spectrometry for Target Identification:

  • Enrich the biotinylated proteins from the lysate using streptavidin-coated beads.

  • Elute the bound proteins from the beads.

  • Digest the proteins into peptides (e.g., with trypsin).

  • Analyze the peptide mixture by LC-MS/MS to identify the labeled proteins.

Trustworthiness and Self-Validation

The experimental design incorporates several key controls to ensure the validity of the results:

  • Vehicle Control: A control experiment where cells are treated with the vehicle (e.g., DMSO) instead of the probe will account for any background signal.

  • No-Catalyst Control: A click chemistry reaction performed without the copper catalyst will confirm that the labeling is dependent on the catalyst and not due to non-specific interactions.

  • Competition Experiment: Pre-treatment of cells with a known inhibitor or ligand for a suspected target protein before adding the probe can validate target engagement. A decrease in the labeling signal in the presence of the competitor suggests specific binding to the target.

Conclusion

4-[(2-Propynyloxy)methyl]piperidine hydrochloride represents a promising chemical probe for the exploration of the cellular targets of piperidine-based molecules. Its versatile piperidine scaffold, combined with the power of bioorthogonal click chemistry, provides a robust platform for target identification and validation. The protocols and guidelines presented here offer a solid foundation for researchers to employ this probe in their quest to uncover novel biological pathways and potential therapeutic targets.

References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. National Library of Medicine. [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. spaj.uk. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

functionalization of nanoparticles with 4-[(2-Propynyloxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of Nanoparticles with 4-[(2-Propynyloxy)methyl]piperidine via CuAAC

Executive Summary

This guide details the protocol for covalently attaching 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (hereafter referred to as Ligand-1 ) to azide-terminated nanoparticles (NPs) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ligand-1 contains two distinct functional handles:

  • Terminal Alkyne: The bioorthogonal "click" handle for attachment.

  • Piperidine (Secondary Amine): A versatile moiety often utilized as a pharmacophore in drug discovery, a basic catalytic site, or a pH-responsive element.

Why this approach? Unlike direct conjugation methods (e.g., EDC/NHS coupling) which can suffer from cross-reactivity with the secondary amine of the piperidine, the CuAAC "click" reaction is chemically orthogonal. It ensures the piperidine ring remains chemically active and uncoupled, extending from the nanoparticle surface via a stable triazole linkage.

Chemical Mechanism & Strategy

The core mechanism relies on the 1,3-dipolar cycloaddition between the terminal alkyne of Ligand-1 and an azide moiety on the nanoparticle surface.

Critical Consideration (The Salt Factor): Ligand-1 is supplied as a hydrochloride salt . Direct addition of high-salt ligands to electrostatically stabilized nanoparticles (e.g., Citrate-AuNPs) can induce immediate irreversible aggregation (flocculation) due to double-layer compression. Furthermore, acidic pH from the HCl salt can hinder the reduction of Cu(II) to Cu(I).

  • Strategic Step: We utilize a THPTA-stabilized Copper Catalyst system and a buffered environment to neutralize the salt effect and prevent oxidation of the catalytic Cu(I).

Reaction Scheme (DOT Visualization)

ReactionScheme NP_Azide Azide-Functionalized NP (Surface -N3) Intermediate Cu-Acetylide Intermediate NP_Azide->Intermediate + Ligand Ligand Ligand-1 (Alkyne) (Piperidine-CH2-O-CH2-C≡CH) Ligand->Intermediate Catalyst Catalyst System (CuSO4 + THPTA + NaAsc) Catalyst->Intermediate Activates Alkyne Product Functionalized NP (Triazole-Linked Piperidine) Intermediate->Product Cycloaddition

Figure 1: Mechanistic pathway of the CuAAC reaction converting surface azides and Ligand-1 into a stable triazole conjugate.

Materials & Reagents

ReagentRoleRecommended Grade/Conc.
4-[(2-Propynyloxy)methyl]piperidine HCl Target Ligand>95% Purity (e.g., Enamine/Sigma)
Azide-NPs ScaffoldAu, Silica, or Polymer (Azide density > 0.5/nm²)
CuSO₄[1] · 5H₂O Copper Source20 mM Aqueous Stock
THPTA Ligand Cu(I) Stabilizer50 mM Aqueous Stock
Sodium Ascorbate (NaAsc) Reducing Agent100 mM (Freshly Prepared)
HEPES Buffer (pH 7.4) Reaction Medium100 mM (Salt-free if possible)
Amicon® Ultra Filters PurificationMWCO depends on NP size (e.g., 30kDa)

Note on THPTA: We explicitly recommend THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over the older TBTA ligand. THPTA is water-soluble, preventing the need for DMSO/organic co-solvents that might dissolve polymeric NPs or denature surface proteins.

Experimental Protocol

Phase A: Ligand Stock Preparation (Neutralization)

Rationale: Neutralizing the HCl salt ensures the reaction pH remains optimal (pH 7–8) for the copper catalyst.

  • Dissolve 10 mg of Ligand-1 HCl in 1 mL of 100 mM HEPES (pH 7.4) .

  • Check pH. If < 7.0, adjust carefully with dilute NaOH.

  • Optional: If using organic-soluble NPs (e.g., in DMF), dissolve Ligand-1 in water, add 1 eq. NaOH, extract into DCM, dry, and re-dissolve in organic solvent to obtain the "Free Base."

Phase B: The Click Reaction (Aqueous Workflow)

Target: Functionalizing 1 mL of Azide-AuNPs (OD 1.0, ~10 nM).

  • Catalyst Premix (The "Master Mix"):

    • In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Example: Mix 10 µL CuSO₄ (20 mM) + 20 µL THPTA (50 mM) + 70 µL Water.

    • Insight: Pre-complexing protects Cu(II) from precipitating before reduction.

  • Reaction Assembly:

    • To 1 mL of Azide-NP solution , add Ligand-1 Stock (from Phase A).

    • Ratio: Use a 500-fold molar excess of Ligand relative to NP surface azides to drive kinetics.

    • Vortex gently (500 rpm) for 30 seconds.

  • Activation:

    • Add the Catalyst Premix (Final conc: 0.5 mM Cu).

    • Add Sodium Ascorbate (Final conc: 2.5 mM).

    • Critical Step: Flush the headspace with Nitrogen/Argon gas for 10 seconds and cap tightly. Oxygen rapidly oxidizes catalytic Cu(I) back to inactive Cu(II).

  • Incubation:

    • Incubate at Room Temperature (25°C) for 2–4 hours in the dark on a rotary shaker.

Phase C: Purification

Rationale: Removing free copper and unreacted piperidine is vital for cytotoxicity assays.

  • Centrifugation: Spin down NPs (speed depends on size, e.g., 12,000 x g for 30nm AuNPs) for 15 mins.

  • Wash: Remove supernatant. Resuspend pellet in 10 mM HEPES or DI water.

  • Chelation Wash (Optional but Recommended): Perform one wash with 1 mM EDTA to strip any copper ions non-specifically adsorbed to the piperidine amines.

  • Final Resuspension: Resuspend in storage buffer (PBS or Water).

Characterization & Validation

To confirm the "Self-Validating" nature of this protocol, perform these three checks:

MethodExpected ResultInterpretation
FTIR Spectroscopy Disappearance of peak at ~2100 cm⁻¹ The azide stretch is strong. Its loss indicates conversion to triazole.
Zeta Potential Positive Shift (e.g., -30mV to +10mV)The piperidine ring is a secondary amine (pKa ~11). At neutral pH, it is protonated, adding positive charge.
Ellman’s Assay Negative for free thiols / Positive for aminesUse a colorimetric amine assay (ninhydrin or TNBS) to quantify surface amine density.

Troubleshooting Workflow

Troubleshooting Start QC Check: Zeta Potential Shift? Yes Success: Proceed to Application Start->Yes Positive Shift (>10mV) No Failure: No Shift Observed Start->No Check1 Check 1: Did NPs aggregate? No->Check1 AggYes Yes: Salt instability. Use Free Base Ligand or increase steric stabilizer (PEG). Check1->AggYes Blue/Purple Precipitate AggNo No: Reaction failed. Check1->AggNo Check2 Check 2: Catalyst Oxidation? AggNo->Check2 OxYes Solution turned yellow/brown? Increase Ascorbate & Degas thoroughly. Check2->OxYes

Figure 2: Decision tree for troubleshooting common functionalization failures.

References

  • Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Presoslki, S., et al. (2011).[2] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Mout, R., et al. (2012). Surface Functionalization of Nanoparticles for Nanomedicine. Bioconjugate Chemistry. Link

Sources

Strategic Synthesis & Functionalization of Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperidine Imperative

The piperidine ring is arguably the most privileged saturated heterocycle in modern pharmacopeia. Found in over 245 FDA-approved small molecule drugs—including blockbusters like Donepezil , Fentanyl , and Ibrutinib —it serves not merely as a linker, but as a critical modulator of physicochemical properties (LogD, pKa) and target engagement [1].

This guide moves beyond basic textbook synthesis. It addresses the three critical challenges in high-value scaffold generation:

  • Stereocontrol: Accessing chiral piperidines via asymmetric hydrogenation of pyridines.[1]

  • Core Construction: Robust N-arylation (Buchwald-Hartwig) for library generation.

  • Late-Stage Functionalization: Regioselective C-H activation (α-lithiation vs. β-migration).

Strategic Decision Matrix

Before selecting a protocol, use the following logic flow to determine the most efficient synthetic route based on your target's substitution pattern.

PiperidineStrategy Start Target Scaffold Chiral Chiral Centers? Start->Chiral Aryl N-Aryl Core? Chiral->Aryl No / Racemic Redxn Protocol A: Asymmetric Hydrogenation Chiral->Redxn Yes (De Novo) Subst C-Substitution? Aryl->Subst No Buchwald Protocol B: Buchwald-Hartwig Aryl->Buchwald Yes CHAct Protocol C: C-H Functionalization Subst->CHAct C2/C3 Functionalization

Figure 1: Strategic workflow for selecting the optimal piperidine synthesis methodology.

Protocol A: De Novo Synthesis via Asymmetric Hydrogenation

Application: Generating chiral piperidines from abundant pyridine precursors. Challenge: Pyridines are notorious catalyst poisons due to strong coordination to metal centers. Solution: Activation via N-alkylation or N-acylation to break aromaticity and prevent catalyst inhibition [2].

The "Iridium-Salt" Methodology

This protocol utilizes an Iridium-phosphinooxazoline complex, superior to Rhodium for simple pyridines.

Reagents:

  • Substrate: 2-Substituted Pyridine

  • Activator: Benzyl bromide (BnBr)

  • Catalyst: [Ir(COD)Cl]₂ / (S)-SegPhos or (S)-MeO-Biphep

  • Solvent: Methanol/Dichloromethane (1:1)

  • H₂ Source: Hydrogen gas (balloon or autoclave, 10-50 bar)

Step-by-Step Workflow:

  • Salt Formation (Activation):

    • Dissolve pyridine (1.0 equiv) in acetone.

    • Add BnBr (1.1 equiv) dropwise at 0°C.

    • Stir at RT for 2 hours. Precipitate forms.

    • QC Check: Filter and wash with Et₂O. Ensure solid is white/off-white. Dry under vacuum. Crucial: Free pyridine poisons the Ir catalyst.

  • Catalyst Preparation (Glovebox/Schlenk):

    • Mix [Ir(COD)Cl]₂ (1.0 mol%) and Chiral Ligand (2.2 mol%) in degassed CH₂Cl₂.

    • Stir 30 mins until solution turns clear orange/red.

  • Hydrogenation:

    • Add Pyridinium salt (1.0 equiv) to the catalyst solution.

    • Add MeOH (to achieve 0.5 M concentration).

    • Pressurize with H₂ (600 psi / 40 bar) in an autoclave.

    • Stir at RT for 12–24 hours.[2]

  • Workup:

    • Vent H₂. Concentrate in vacuo.

    • Deprotection (Optional): If the N-Bn group is unwanted, perform Pd/C hydrogenolysis immediately.

Expert Insight: The counter-anion matters. Halides (Cl⁻, Br⁻) generally provide better enantioselectivity than non-coordinating anions (BF₄⁻) in this specific Ir-system due to stabilizing the intermediate hydride species [3].

Protocol B: Robust N-Arylation (Buchwald-Hartwig)

Application: Coupling secondary piperidines with aryl halides to form the core pharmacophore. Challenge: Beta-hydride elimination and "mismatched" ligands leading to low yields.

The "RuPhos" Standard

For secondary amines like piperidine, RuPhos and BrettPhos are the gold standards. Older ligands (BINAP, dppf) often fail to prevent beta-hydride elimination in sterically crowded piperidines.

Reaction Class: Pd-Catalyzed Cross-Coupling Scale: 1 mmol to 100 g

ParameterRecommendationRationale
Pd Source Pd(OAc)₂ or Pd₂dba₃Pre-catalysts (e.g., RuPhos-Pd-G4) are preferred for reproducibility.
Ligand RuPhos Specifically designed for secondary amines; prevents bis-arylation.
Base NaOtBu (Standard) or LHMDS (Sensitive)NaOtBu is fast; LHMDS is milder for esters/nitriles.
Solvent Toluene or 1,4-DioxaneHigh boiling point required for difficult substrates.

Protocol:

  • Inerting: Flame-dry a reaction vial containing a stir bar. Cycle Argon/Vacuum 3x.

  • Loading: Add Pd-precatalyst (1-2 mol%) and NaOtBu (1.4 equiv).

  • Addition: Add Aryl Halide (1.0 equiv) and Piperidine (1.2 equiv).

  • Solvation: Add anhydrous Toluene (0.2 M).

  • Heating: Heat to 80–100°C. Monitor by LCMS.

    • Tip: If conversion stalls at 50%, add 1 mol% more catalyst. Do not increase temperature >110°C as dehalogenation becomes competitive.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Control via RuPhos) OxAdd->AmineBind H-N(Pip) Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the critical amine coordination step controlled by bulky ligands.

Protocol C: Regioselective C-H Functionalization

Application: Late-stage introduction of polarity or alkyl groups. Differentiation:

  • α-Lithiation (C2): Classical, requires directing group (Boc).[3]

  • β-Migration (C3): Modern, Pd-catalyzed migration.[3]

The "Beak" Protocol (α-Lithiation)

This method relies on the Dipole Stabilization of the organolithium intermediate by the N-Boc group [4].

Critical Safety: s-BuLi is pyrophoric. Use extreme caution.

  • Setup: Flame-dried Schlenk flask, N₂ atmosphere.

  • Solution A: N-Boc-piperidine (1.0 equiv) + TMEDA (1.2 equiv) in Et₂O (anhydrous).

  • Lithiation: Cool to -78°C (Dry ice/Acetone). Add s-BuLi (1.2 equiv) dropwise over 10 mins.

    • Pause Point: Stir at -78°C for 60 mins. The solution may turn light yellow.

  • Transmetalation (Optional but Recommended): For arylation, add ZnCl₂ (1.0 M in THF) to form the organozinc species, then warm to RT and add Pd catalyst/Aryl halide (Negishi coupling) [5].

  • Direct Trapping: For alkylation, add Electrophile (e.g., MeI, CO₂) at -78°C.

  • Quench: Add MeOH/AcOH at -78°C before warming.

Expert Tip: If using the Negishi coupling variant for arylation, remove TMEDA if possible or use a "diamine-free" protocol, as TMEDA can inhibit the subsequent Pd-catalyzed step [5].

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Protocol A: Low Conversion Catalyst PoisoningEnsure Pyridine is fully converted to Pyridinium salt. Recrystallize the salt.
Protocol A: Low ee% Counter-ion EffectSwitch from PF₆⁻ or BF₄⁻ to Cl⁻ or Br⁻ salts.
Protocol B: Homocoupling Oxidation of Ar-XEnsure rigorous O₂ exclusion. Degas solvents with Argon bubbling (sparging) for 15 mins.
Protocol B: Dehalogenation Hydride SourceSolvent (Dioxane) acting as hydride source. Switch to Toluene. Lower Temp.
Protocol C: Ring Opening Temperature too highStrictly maintain -78°C during lithiation. Do not warm until electrophile is added.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[4] Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[4] Link

  • Legault, C. Y., & Charette, A. B. (2005). Highly efficient synthesis of chiral piperidines via asymmetric hydrogenation of pyridinium salts.[1][5][6] Journal of the American Chemical Society, 127(25), 8966-8967. Link

  • Tang, W., & Zhang, X. (2003).[7] New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070. Link

  • Beak, P., & Lee, W. K. (1993). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. The Journal of Organic Chemistry, 58(5), 1109-1117. Link

  • Stephens, B. E., & Larrosa, I. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023–7031.[8] Link[8]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of the American Chemical Society, 131(1), 17423-17429. Link

Sources

developing novel assays with 4-[(2-Propynyloxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Assay Development with 4-[(2-Propynyloxy)methyl]piperidine hydrochloride: A Dual-Function Chemical Probe for Target Identification and Engagement

Abstract

The convergence of medicinal chemistry and chemical biology has equipped researchers with powerful tools to interrogate complex biological systems. This guide focuses on 4-[(2-Propynyloxy)methyl]piperidine hydrochloride, a versatile chemical probe that masterfully combines two influential molecular motifs: the piperidine scaffold, a privileged structure in drug discovery, and a terminal alkyne, a bioorthogonal handle for chemical ligation. We provide the scientific rationale and detailed protocols for leveraging this molecule in two key applications: the unbiased identification of protein targets in complex proteomes and the quantitative assessment of target engagement in a cellular context. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a comprehensive resource for researchers aiming to accelerate drug discovery and basic biological research.

Scientific Rationale: A Molecule of Two Halves

The utility of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride as a research tool stems from its bivalent nature. Understanding each component is critical to designing robust and insightful experiments.

  • The "Pharmacophore": The Piperidine Scaffold The piperidine ring is one of the most prevalent heterocyclic motifs found in FDA-approved drugs and natural alkaloids.[1][2] Its frequent appearance has led to its designation as a "privileged scaffold," a molecular framework with a high propensity for binding to diverse biological targets.[3] Piperidine derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, and central nervous system (CNS) effects.[4][5][6] The piperidine moiety in 4-[(2-Propynyloxy)methyl]piperidine hydrochloride acts as the "warhead," designed to engage with specific protein targets through non-covalent interactions within a biological system.

  • The "Reporter Handle": The Terminal Alkyne The terminal alkyne group is a small, metabolically stable, and largely inert functional group within biological systems, making it an ideal bioorthogonal handle.[7] Its primary role is to serve as a reactive partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[8][9] This reaction is exceptionally efficient and specific, allowing the alkyne on the probe to be covalently linked ("clicked") to a reporter molecule containing a complementary azide group, even in the complex environment of a cell lysate.[10] This enables the visualization or enrichment of the probe and any proteins it has bound to.

The combination of these two features in a single molecule creates a powerful chemical probe for activity-based protein profiling (ABPP) and target discovery.

The Core Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The engine driving the utility of this probe is the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of the probe and an azide-functionalized reporter tag (e.g., biotin for enrichment or a fluorophore for imaging). The reaction is highly specific and does not interfere with native biological functional groups, hence its "bioorthogonal" nature.[11][12]

CuAAC_Reaction cluster_reactants Probe Probe-Alkyne (4-[(2-Propynyloxy)methyl]piperidine) Catalyst Cu(I) Catalyst + Ligand (e.g., THPTA) Reporter Reporter-Azide (e.g., Azide-Biotin, Azide-Fluorophore) Product Labeled Probe (Stable Triazole Linkage) Catalyst->Product 'Click'

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Application Protocol 1: Unbiased Target Identification in Cell Lysates

This protocol outlines a chemical proteomics workflow to identify the specific protein targets of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride from a complex biological sample, such as a cell lysate.

Causality Behind Experimental Choices:

  • Probe Incubation: The probe is first incubated with the proteome to allow it to bind to its target proteins.

  • Biotin-Azide Tag: Biotin is used as the reporter tag due to its exceptionally high affinity for streptavidin, enabling highly efficient enrichment of labeled proteins.[13]

  • Click Chemistry: CuAAC is performed to covalently attach the biotin tag to the probe-bound proteins. A water-soluble ligand like THPTA is recommended to protect the catalyst and improve reaction efficiency in aqueous buffers.[14]

  • Streptavidin Enrichment: Streptavidin-coated beads are used to capture the biotinylated protein complexes, separating them from the vast excess of unlabeled proteins.

  • Mass Spectrometry: On-bead digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying the captured proteins.

Target_ID_Workflow start 1. Cell Lysate (Proteome) incubate 2. Incubate with Alkyne Probe start->incubate click 3. Perform CuAAC with Azide-Biotin incubate->click enrich 4. Enrich with Streptavidin Beads click->enrich wash 5. Wash Beads to Remove Non-binders enrich->wash digest 6. On-Bead Digestion (Trypsin) wash->digest ms 7. Analyze Peptides by LC-MS/MS digest->ms identify 8. Identify Potential Protein Targets ms->identify

Caption: Workflow for unbiased protein target identification using the alkyne probe.

Detailed Experimental Protocol: Target Identification

A. Materials and Reagents

ReagentSuggested SupplierPurpose
4-[(2-Propynyloxy)methyl]piperidine HClSigma-Aldrich[15]Alkyne Probe
Azide-PEG3-BiotinMilliporeSigmaReporter Tag for Enrichment
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)MilliporeSigmaWater-soluble Cu(I)-stabilizing ligand[14]
Copper(II) Sulfate (CuSO₄)Standard SupplierCatalyst Precursor
Sodium AscorbateStandard SupplierReducing agent to generate active Cu(I)
Streptavidin Agarose ResinThermo FisherEnrichment Matrix
Protease Inhibitor CocktailRochePrevent protein degradation
Lysis Buffer (e.g., RIPA or custom non-denaturing)-Solubilize cellular proteins
Mass Spectrometry-grade TrypsinPromegaProtein digestion

B. Step-by-Step Methodology

  • Lysate Preparation:

    • Harvest cultured cells and wash twice with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease inhibitors on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay. Adjust concentration to 2-5 mg/mL.

  • Probe Labeling:

    • To 1 mL of cell lysate, add 4-[(2-Propynyloxy)methyl]piperidine hydrochloride to a final concentration of 1-10 µM.

    • As a negative control, prepare a parallel sample with vehicle (DMSO or PBS).

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Click Reaction (CuAAC):

    • Note: Prepare click reagents fresh.

    • Add the following reagents sequentially to the lysate, vortexing gently after each addition:

      • Azide-PEG3-Biotin (from a 10 mM stock) to a final concentration of 100 µM.

      • THPTA (from a 50 mM stock) to a final concentration of 1 mM.

      • Copper(II) Sulfate (from a 50 mM stock) to a final concentration of 1 mM.

      • Sodium Ascorbate (from a 100 mM stock) to a final concentration of 2 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Pre-wash 50 µL of streptavidin agarose resin slurry three times with lysis buffer.

    • Add the click-reacted lysate to the washed beads.

    • Incubate for 2 hours at 4°C with rotation to allow binding.

    • Pellet the beads by centrifugation (1,500 x g for 2 min) and discard the supernatant.

    • Wash the beads extensively: twice with 1% SDS in PBS, twice with 8 M urea, and three times with PBS to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion of the captured proteins according to standard protocols.

    • Collect the resulting peptide mixture for LC-MS/MS analysis.

    • Analyze the data using a suitable proteomics software suite, comparing the probe-treated sample to the vehicle control to identify specifically enriched proteins.

Application Protocol 2: Cellular Target Engagement Assay

This protocol uses the probe in a competitive binding format to confirm target engagement of an unlabeled compound (e.g., a drug candidate) inside living cells. A decrease in probe labeling signifies that the unlabeled compound is occupying the target's binding site.

Causality Behind Experimental Choices:

  • Competition in Live Cells: The experiment is performed in live cells to ensure the target protein is correctly folded and localized, providing a more physiologically relevant measure of engagement.

  • Pre-incubation with Competitor: Cells are first treated with the unlabeled competitor to allow it to bind to its target. The alkyne probe is then added in competition.

  • Fluorophore-Azide Tag: A fluorescent azide (e.g., TAMRA-azide) is used for detection. This allows for rapid visualization and quantification using in-gel fluorescence scanning, avoiding the need for western blotting if the target is unknown or for screening purposes.[13]

  • In-Gel Fluorescence: This readout is a direct and quantitative measure of probe labeling on a protein. The intensity of the fluorescent band corresponding to the target protein will decrease as the concentration of the competitor increases.

Target_Engagement_Diagram cluster_0 A) Vehicle Control (No Competitor) cluster_1 B) With Competitor Drug Target Target Protein Probe Alkyne Probe Competitor Unlabeled Competitor Fluorophore Azide- Fluorophore Target1 Target Protein Result1 STRONG FLUORESCENT SIGNAL Probe1 Alkyne Probe Probe1->Target1 Binds Fluorophore1 Azide- Fluorophore Fluorophore1->Probe1 Clicks Target2 Target Protein Result2 REDUCED FLUORESCENT SIGNAL Probe2 Alkyne Probe Probe2->Target2 Binding Prevented Competitor2 Unlabeled Competitor Competitor2->Target2 Binds & Blocks

Caption: Principle of the competitive target engagement assay.

Detailed Experimental Protocol: Target Engagement

A. Materials and Reagents

  • All reagents from Protocol 1, except Azide-PEG3-Biotin is replaced with a fluorescent azide (e.g., 5-TAMRA-Azide).

  • Cultured cells known or suspected to express the target of interest.

  • Unlabeled competitor compound.

  • SDS-PAGE equipment and fluorescence gel scanner.

B. Step-by-Step Methodology

  • Cell Treatment:

    • Plate cells in a 6-well format and grow to ~80-90% confluency.

    • Prepare serial dilutions of your unlabeled competitor compound in cell culture media.

    • Pre-treat the cells by replacing the media with the competitor-containing media. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Probe Labeling in Live Cells:

    • Add 4-[(2-Propynyloxy)methyl]piperidine hydrochloride directly to the media in each well to a final concentration of 1 µM.

    • Incubate for an additional 1 hour at 37°C, 5% CO₂.

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Lyse the cells directly in the well with 150 µL of ice-cold lysis buffer.

    • Collect the lysate and clarify by centrifugation as described in Protocol 1. Normalize protein concentrations.

  • Click Reaction (CuAAC):

    • To 50 µg of protein from each sample, perform the click reaction as described in Protocol 1, but using the fluorescent azide (e.g., 5-TAMRA-Azide) at a final concentration of 50 µM.

    • Incubate for 1 hour at room temperature, protected from light.

  • Analysis by In-Gel Fluorescence:

    • Add 4x SDS-PAGE loading buffer to each reaction and boil for 5 minutes.

    • Resolve the samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Scan the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., ~540/580 nm for TAMRA).

    • Expected Result: A dose-dependent decrease in the fluorescence intensity of the target protein band in competitor-treated samples compared to the vehicle control.

Safety and Handling

  • For Research Use Only: 4-[(2-Propynyloxy)methyl]piperidine hydrochloride is intended for laboratory research purposes only and is not for human or veterinary use.[16]

  • Personal Protective Equipment (PPE): Handle the compound in a well-ventilated area or chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[19]

  • Storage: Store the compound in a tightly sealed container in a dry, cool place.

References

  • Benchchem. (n.d.). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols.
  • ResearchGate. (n.d.). Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • Benchchem. (n.d.). A Comparative Guide to Small Alkyne-Containing Bioorthogonal Chemical Reporters.
  • PMC. (n.d.). Utilization of alkyne bioconjugations to modulate protein function.
  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
  • PubMed. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review.
  • Sigma-Aldrich. (n.d.). 4-[(2-Propynyloxy)methyl]piperidine hydrochloride.
  • baseclick GmbH. (n.d.). Click Reaction Protocol Kits for Imaging, Cytometry & HTS.
  • PMC. (n.d.). Constructing new bioorthogonal reagents and reactions.
  • ACS Publications. (2019). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry.
  • Benchchem. (n.d.). 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride.
  • Wikipedia. (n.d.). Click chemistry.
  • PMC. (n.d.). Click Chemistry in Proteomic Investigations.
  • Creative Biolabs. (n.d.). Click Chemistry Protocols.
  • Thermo Fisher Scientific. (2015). SAFETY DATA SHEET: 4-Methylpiperidine.
  • Vector Laboratories. (n.d.). Click Chemistry Toolbox.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-[(2-propynyloxy)methyl]piperidine.
  • MilliporeSigma. (n.d.). 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical.
  • Merck. (n.d.). SAFETY DATA SHEET.

Sources

4-[(2-Propynyloxy)methyl]piperidine hydrochloride as a building block for combinatorial chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-[(2-Propynyloxy)methyl]piperidine hydrochloride as a building block for combinatorial chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Library Synthesis Specialists, Drug Discovery Researchers

Executive Summary

This guide details the utility of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (CAS: 1185300-91-7) as a high-value bifunctional scaffold. Combining a nucleophilic secondary amine (piperidine) with a bioorthogonal terminal alkyne (propargyl ether), this building block enables the rapid generation of "privileged structure" libraries. Its specific geometry—featuring a methyl ether spacer—provides conformational flexibility often lacking in direct-attach analogues, making it ideal for Fragment-Based Drug Discovery (FBDD) and probing GPCR/ion channel chemical space.

Chemical Profile & Handling

Physicochemical Properties

The hydrochloride salt form ensures stability and water solubility, facilitating handling in open-air conditions before neutralization.

PropertySpecification
IUPAC Name 4-[(prop-2-yn-1-yloxy)methyl]piperidine hydrochloride
CAS Number 1185300-91-7
Molecular Formula C

H

NO

HCl
Molecular Weight 189.68 g/mol
Solubility Water (>50 mM), DMSO (>100 mM), Methanol
pKa (Calc.) ~10.8 (Piperidine NH)
Storage Desiccate at RT or 4°C; Hygroscopic
Structural Advantages
  • Orthogonality: The secondary amine and terminal alkyne allow for sequential, non-interfering functionalization.

  • Linker Stability: The ether linkage is metabolically stable compared to esters, resisting hydrolysis in plasma stability assays.

  • 3D Architecture: Unlike flat aromatic scaffolds, the piperidine ring introduces sp

    
     character (Fsp
    
    
    
    ), improving solubility and target selectivity in drug candidates.

Strategic Utility: Divergent Library Synthesis

The core value of this scaffold lies in its ability to serve as a "hub" for divergent synthesis. The user can choose to functionalize the amine first (Path A) or the alkyne first (Path B), depending on the stability of the diversity elements introduced.

Workflow Visualization

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

DivergentSynthesis cluster_legend Reaction Key Core Core Scaffold (Amine + Alkyne) Amide Intermediate A (Amide/Urea + Alkyne) Core->Amide 1. Acylation (R-COCl / R-NCO) Triazole Intermediate B (Amine + Triazole) Core->Triazole 1. CuAAC Click (R'-N3) FinalA Library A (Amide + Triazole) Amide->FinalA 2. CuAAC Click (R'-N3) FinalB Library B (Triazole + Amide) Triazole->FinalB 2. Acylation (R-COCl / R-NCO) key1 Red Arrow = Amine Reaction key2 Blue Arrow = Alkyne Reaction

Figure 1: Divergent synthesis pathways. Path A is preferred if the azide partner is sensitive to acylation conditions.

Experimental Protocols

Protocol A: N-Functionalization (Amide Coupling)

Objective: Capping the piperidine nitrogen with a diversity element (Carboxylic acid). Mechanism: The HCl salt is neutralized in situ to release the nucleophilic amine, which attacks the activated ester.

Reagents:

  • Scaffold: 4-[(2-Propynyloxy)methyl]piperidine HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH): (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DCM (anhydrous)

Step-by-Step:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 eq) in DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Neutralization & Addition: In a separate vial, dissolve the Scaffold (1.0 eq) in minimum DMF. Add remaining DIPEA (2.0 eq) to neutralize the HCl salt. Note: Ensure full dissolution; the free base is soluble.

  • Coupling: Transfer the scaffold solution to the activated acid solution.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass = MW_Acid + MW_Scaffold - 18 - 36.5).

  • Work-up: Dilute with EtOAc, wash with sat. NaHCO

    
     (x2), water (x1), and brine (x1). Dry over MgSO
    
    
    
    .
  • Yield: Typical yields >85%.[1] The product retains the terminal alkyne.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Reacting the alkyne handle with an organic azide to form a 1,2,3-triazole. Mechanism: A Cu(I)-catalyzed cycle.[2][3] The piperidine nitrogen (if free) can chelate Copper, potentially stalling the reaction. Therefore, use of a strong ligand (THPTA/TBTA) is critical , or perform this step after Protocol A.

Reagents:

  • Alkyne Substrate (from Protocol A or raw scaffold): (1.0 equiv)

  • Organic Azide (R-N

    
    ): (1.1 equiv)
    
  • Catalyst source: CuSO

    
     · 5H
    
    
    
    O (5 mol%)
  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%)

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water (for lipophilic azides).

Step-by-Step:

  • Preparation: Dissolve the Alkyne Substrate and Organic Azide in the solvent mixture (0.1 M).

  • Catalyst Premix: In a separate small tube, mix CuSO

    
     and THPTA in water. The solution should turn light blue.
    
  • Initiation: Add the Cu-Ligand complex to the reaction vial. Immediately add the Sodium Ascorbate (freshly prepared in water). The solution may turn colorless or pale yellow.

  • Reaction: Stir at RT for 1–12 hours. Heating to 40°C accelerates sluggish reactions.

  • Scavenging (Optional): For library production, add QuadraPure™ TU (Thiourea resin) to remove Copper before evaporation.

  • Validation: 1H NMR will show the distinct Triazole-H singlet at

    
     7.5–8.5 ppm.
    
Protocol C: One-Pot Sequential Synthesis (High Throughput)

Objective: Rapid library generation without intermediate isolation.

  • Step 1 (Acylation): Perform Protocol A in DMF using T3P as the coupling agent (produces water-soluble byproducts).

  • Step 2 (Click): Do not work up. Dilute the reaction mixture 1:1 with Water/t-BuOH.

  • Addition: Add the Azide, CuSO

    
    , THPTA, and Ascorbate directly to the crude amide mixture.
    
  • Purification: The final mixture is filtered and purified directly via preparative HPLC (Reverse Phase).

Mechanistic Insight: The Copper Cycle

Understanding the CuAAC mechanism ensures troubleshooting capability. The reaction relies on the formation of a Copper(I)-acetylide intermediate.

CuAAC_Mechanism Start Alkyne Substrate (Terminal C≡CH) Complex1 π-Complex (Cu-Alkyne) Start->Complex1 + Cu(I) CuI [L-Cu(I)]+ Acetylide σ-Copper Acetylide (Active Species) Complex1->Acetylide - H+ (Base assisted) Metallacycle Cu-Metallacycle (Transition State) Acetylide->Metallacycle + Azide Azide Organic Azide (R-N3) Azide->Metallacycle Triazole 1,2,3-Triazole Product Metallacycle->Triazole Reductive Elimination Regenerates Cu(I) Triazole->CuI Catalyst Turnover

Figure 2: Catalytic cycle of CuAAC. Note that the deprotonation step (Complex1 -> Acetylide) is facilitated by weak base or the aqueous buffer.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Conversion (Amide) HCl salt not neutralized.Ensure DIPEA is

3.0 equiv relative to the HCl salt.
Low Conversion (Click) Cu(I) oxidation or chelation.Increase Ascorbate to 20 mol%; Increase THPTA ligand ratio (5:1 vs Cu). Degas solvents.
Precipitation Product insolubility in water.Switch solvent system to DMSO/Water or DMF/Water.
Blue/Green Color Cu(II) contamination in product.Wash with EDTA solution or use Thiourea scavenger resins.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4] Chemical Reviews, 108(8), 2952–3015. [Link]

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery.[5] Nature Chemistry, 10, 383–394. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in Living Systems. Nature Chemical Biology, 1, 13–21. [Link]

Sources

bioconjugation techniques using terminal alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Bioconjugation Strategies Using Terminal Alkynes

Executive Summary

The terminal alkyne is arguably the most versatile "handle" in modern chemical biology. Unlike large affinity tags (e.g., GST, FLAG), a terminal alkyne is sterically minute, bio-inert, and absent in native mammalian systems. Its utility relies almost exclusively on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the canonical "Click" reaction.[]

While the reaction is conceptually simple, applying it to sensitive biological systems (proteins, live cells) requires rigorous control over oxidation states and copper toxicity. This guide moves beyond basic textbook definitions to provide a field-proven workflow for bioconjugation, emphasizing the critical selection of accelerating ligands and ROS (Reactive Oxygen Species) scavengers to preserve sample integrity.

Part 1: Mechanistic Foundations & The Copper Paradox

The reaction between a terminal alkyne and an azide is thermodynamically favorable but kinetically forbidden at physiological temperatures. The introduction of Cu(I) lowers the activation energy barrier by forming a copper-acetylide intermediate.

However, the "Copper Paradox" presents a challenge: Cu(I) is the active catalyst, but it is unstable in aqueous solution, rapidly oxidizing to inactive Cu(II) or disproportionating to Cu(0). Furthermore, free copper generates hydroxyl radicals via Fenton chemistry, which can degrade the very proteins you are trying to label.

The Solution: The use of sacrificial reductants (Sodium Ascorbate) combined with stabilizing ligands (THPTA, BTTAA) is non-negotiable for biological applications.

Diagram 1: The CuAAC Catalytic Cycle

CuAAC_Mechanism Cu2 Cu(II) Source (Inactive) Cu1 Cu(I)-Ligand Complex Cu2->Cu1 Reduction Asc Ascorbate (Reductant) Asc->Cu1 Acetylide Cu-Acetylide Intermediate Cu1->Acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Metallocycle Cu-Metallocycle Acetylide->Metallocycle + Azide Azide Azide (R'-N3) Product 1,2,3-Triazole Conjugate Metallocycle->Product Ring Closure & Protonation Product->Cu1 Catalyst Regeneration

Caption: The Cu(I) catalytic cycle. Note that the active catalyst is regenerated. Ligands are essential to stabilize the Cu(I) state and prevent it from catalyzing ROS formation.

Part 2: Critical Parameters & Optimization

Success in CuAAC depends on three variables: Ligand Choice, Buffer Composition, and Additives.

Ligand Selection Guide

The ligand serves as a "sacrificial shield," protecting the biomolecule from copper-mediated oxidation while accelerating the reaction.

LigandSolubilityReaction SpeedCytotoxicityBest Application
TBTA Poor (DMSO req.)SlowHighSmall molecule synthesis; Denatured proteins.
THPTA High (Water)FastLowGeneral protein labeling; DNA/Oligos.
BTTAA High (Water)Very FastVery LowLive cells ; Low-concentration proteins; Sensitive enzymes.

Expert Insight: For most protein bioconjugation tasks, THPTA is the industry standard. However, if you observe protein precipitation or loss of enzymatic activity, switch to BTTAA . It allows you to lower the copper concentration by 5-10x while maintaining reaction efficiency.

Buffer Incompatibility
  • AVOID: Tris (Tris-hydroxymethyl-aminomethane). Tris acts as a competitive ligand for Copper, inhibiting the reaction.[2]

  • USE: Phosphate (PBS), HEPES, or MOPS (pH 7.0–8.0).

The "Secret" Additive: Aminoguanidine

When Sodium Ascorbate reduces Cu(II), it oxidizes into dehydroascorbate. This byproduct can react with Arginine and Lysine side chains on proteins, causing aggregation.[3]

  • Recommendation: Always add Aminoguanidine (5 mM) to the reaction mixture. It acts as a scavenger for dehydroascorbate, preventing non-specific protein crosslinking.

Part 3: Protocol A — Site-Specific Protein Conjugation (In Vitro)

Objective: Label a purified protein containing a terminal alkyne (e.g., incorporated via Homopropargylglycine) with an Azide-Fluorophore.

Reagents:

  • Protein-Alkyne (50 µM in PBS, pH 7.4)

  • Azide-Fluorophore (5 mM stock in DMSO)

  • CuSO₄ (20 mM aqueous stock)

  • THPTA Ligand (50 mM aqueous stock)

  • Sodium Ascorbate (100 mM fresh aqueous stock)

  • Aminoguanidine (100 mM aqueous stock)

Step-by-Step Workflow:

  • Pre-Complexation (Critical Step):

    • In a separate microtube, mix CuSO₄ and THPTA.

    • Ratio: 1:5 (Cu:Ligand).

    • Why: Pre-mixing ensures Cu(II) is fully chelated before it touches the protein, preventing immediate precipitation.

    • Example: Mix 5 µL CuSO₄ + 10 µL THPTA. Incubate 2 mins.

  • Reaction Assembly:

    • To the Protein solution (90 µL), add reagents in this exact order :

      • Aminoguanidine: Final conc. 5 mM.

      • Azide-Fluorophore: Final conc. 50–100 µM (2-5x molar excess over protein).

      • Cu-THPTA Complex: Final conc. 1 mM (based on Cu).

      • Sodium Ascorbate: Final conc. 5 mM.

  • Incubation:

    • Incubate at Room Temperature for 30–60 minutes in the dark.

    • Note: Do not heat. Heating accelerates protein degradation more than the click reaction.

  • Quenching & Purification:

    • Add EDTA (final 10 mM) to chelate copper and stop the reaction.

    • Remove excess reagents via Zeba Spin Desalting Columns or Dialysis (Slide-A-Lyzer).

Part 4: Protocol B — Metabolic Cell Surface Labeling

Objective: Label cell surface glycans using an alkynyl-sugar analog (e.g., Alkynyl-ManNAc) followed by CuAAC.

Diagram 2: Metabolic Labeling Workflow

Metabolic_Workflow Step1 1. Metabolic Incorporation (Incubate cells with Alkynyl-Sugar 24-48 hrs) Step2 2. Wash & Fixation (PBS Wash -> 4% PFA 15 min) Step1->Step2 Step3 3. Click Cocktail Assembly (PBS + BTTAA + Cu + Ascorbate + Dye) Step2->Step3 Step4 4. Labeling Reaction (30 min, RT, Dark) Step3->Step4 Step5 5. Wash & Image (Remove free dye) Step4->Step5

Caption: Workflow for visualizing metabolically incorporated terminal alkynes on cell surfaces.

Protocol Modifications for Cells:

  • Ligand Switch: Use BTTAA instead of THPTA.

    • Reason: BTTAA is far superior for cell surface labeling as it prevents Cu-induced membrane damage.

  • Fixation First: While "live cell" click is possible with BTTAA, it is safer to Fix (4% Paraformaldehyde) before the reaction to preserve morphology, unless dynamic tracking is required.

  • Washing: Cells must be washed with PBS + 1% BSA before the reaction to remove free alkynyl-sugars from the media, which would otherwise react and create high background.

Part 5: Troubleshooting & Quality Control

Self-Validating the System:

ObservationRoot CauseCorrective Action
Protein Precipitates Copper toxicity or Denaturation1. Pre-complex Cu/Ligand.2. Switch to BTTAA.3. Increase Ligand:Cu ratio to 10:1.
No Fluorescence Inactive Catalyst (Oxidation)1. Use fresh Sodium Ascorbate (it degrades within hours).2. Degas buffers (Argon purge) if reaction is slow.
High Background Non-specific dye sticking1. Perform a "Mock" control (No Cu added).2. Wash with 0.1% Tween-20 after reaction.
Blue Solution turns Yellow Cu(I) oxidizing to Cu(II)This is normal over time. If it happens instantly, your ascorbate is bad.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Chemistry for Bioconjugation: A Comparative Study. Angewandte Chemie (Introduction of BTTAA). [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[4] Angewandte Chemie International Edition. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 4-[(2-Propynyloxy)methyl]piperidine hydrochloride click reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is engineered for researchers, scientists, and drug development professionals facing the unique mechanistic hurdles of clicking 4-[(2-Propynyloxy)methyl]piperidine hydrochloride —an alkyne building block featuring a highly reactive propargyl ether coupled with a secondary amine hydrochloride salt.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, providing you with the underlying causality of reaction failures and the field-proven logic required to build a self-validating experimental system.

Part 1: Mechanistic Insights & Causality

Why does 4-[(2-Propynyloxy)methyl]piperidine hydrochloride frequently fail or stall under standard click chemistry conditions? The answer lies in the competing chemical microenvironments created by the molecule itself.

1. The pH Paradox The hydrochloride (HCl) salt of the piperidine ring ensures water solubility but acts as a latent acid. When dissolved, it depresses the pH of the reaction mixture. CuAAC relies on the formation of a Cu(I)-acetylide intermediate, a step that requires the deprotonation of the terminal alkyne. This deprotonation is thermodynamically favored at pH 7.0–8.0. If the unbuffered HCl salt drops the pH below 6.5, the reaction kinetics plummet, stalling the cycloaddition .

2. Catalyst Sequestration by the Free Amine To counteract the pH drop, researchers intuitively add a base (e.g., DIPEA or a biological buffer). However, neutralizing the HCl salt liberates the free secondary amine of the piperidine ring. This nitrogen is a potent Lewis base that competitively coordinates with Cu(I) and Cu(II) ions. If the piperidine coordinates the copper, it strips the metal from the catalytic cycle (sequestration) and exposes it to rapid oxidation.

3. The Ligand Competition Strategy To prevent sequestration, you must thermodynamically outcompete the piperidine amine. This is achieved by using a high-affinity, multidentate accelerating ligand like THPTA (for aqueous media) or TBTA (for organic media). While standard protocols recommend a 1:1 or 2:1 Ligand-to-Copper ratio, this specific molecule requires a 5:1 ratio to ensure the copper remains shielded from the piperidine nitrogen and stabilized in the active Cu(I) oxidation state .

Part 2: Troubleshooting Guide & FAQs

Q1: My click reaction yields little to no product when using this hydrochloride salt directly. What is the root cause? A1: The unbuffered HCl salt lowers the pH, preventing the formation of the critical Cu(I)-acetylide intermediate. Solution: Do not rely on unbuffered water or low-capacity solvents. Use a strong buffer system (e.g., 100 mM HEPES or Phosphate, pH 7.4) or add a stoichiometric amount of a non-nucleophilic base like DIPEA if working in organic solvent mixtures.

Q2: I neutralized the reaction with DIPEA, but the reaction still stalled. What happened to the catalyst? A2: You solved the pH issue but triggered catalyst sequestration. The newly liberated piperidine amine is coordinating your copper. Solution: You must pre-complex your copper with a strong ligand. Increase the THPTA-to-Copper ratio to 5:1. Always mix the CuSO₄ and THPTA together before adding them to the reaction mixture containing the alkyne .

Q3: My reaction mixture turns green/blue within 30 minutes, and the alkyne remains unreacted. How do I fix this? A3: A green or blue tint indicates the oxidation of active Cu(I) to inactive Cu(II), a process accelerated by amine coordination and dissolved oxygen. Solution: Thoroughly degas all solvents using argon sparging. Furthermore, increase the concentration of your reducing agent, sodium ascorbate, to 5–10 equivalents relative to the catalyst. Always prepare sodium ascorbate fresh immediately before use.

Q4: I am observing degradation of my azide-tagged protein during the reaction. How can I protect it? A4: The combination of Cu(I), oxygen, and ascorbate generates Reactive Oxygen Species (ROS) which can cleave protein backbones or oxidize sensitive residues. Solution: Add aminoguanidine (5 mM final concentration) to the reaction. Aminoguanidine acts as a sacrificial scavenger to intercept ROS, protecting your biomolecule while maintaining catalytic efficiency .

Part 3: Experimental Protocols

Standard Operating Procedure: Optimized CuAAC for Piperidine HCl Alkynes

This self-validating protocol is optimized for a 100 µL aqueous/DMSO bioconjugation reaction.

Phase 1: Reagent Preparation

  • Reaction Buffer: Prepare 100 mM HEPES buffer, pH 7.4.

  • Alkyne Stock: Dissolve 4-[(2-Propynyloxy)methyl]piperidine hydrochloride in DMSO to a concentration of 10 mM.

  • Azide Stock: Dissolve the azide-partner in DMSO or water to 10 mM.

  • Catalyst Premix (Critical Step): In a separate microcentrifuge tube, mix 20 mM CuSO₄ (in water) with 100 mM THPTA ligand (in water) at a 1:5 volume ratio. Incubate for 5 minutes at room temperature. Causality: Pre-complexing ensures the piperidine amine cannot interact with naked copper.

  • Reducing Agent: Prepare a fresh 100 mM solution of Sodium Ascorbate in degassed water.

  • ROS Scavenger: Prepare 100 mM Aminoguanidine hydrochloride in water.

Phase 2: Reaction Execution

  • To a reaction tube, add 60 µL of the HEPES buffer (pH 7.4).

  • Add 10 µL of the Azide Stock (Final conc. 1 mM).

  • Add 15 µL of the Alkyne Stock (Final conc. 1.5 mM, 1.5 eq excess). Note: The strong HEPES buffer will neutralize the HCl salt.

  • Add 5 µL of the Aminoguanidine stock (Final conc. 5 mM).

  • Add 5 µL of the Catalyst Premix (Final conc. 1 mM CuSO₄, 5 mM THPTA).

  • Initiate the catalytic cycle by adding 5 µL of the fresh Sodium Ascorbate stock (Final conc. 5 mM).

  • Flush the headspace of the tube with Argon, seal tightly, and incubate at room temperature for 1–2 hours, protected from light.

  • Quench the reaction by adding EDTA (Final conc. 10 mM) to chelate the copper and halt the reaction.

Part 4: Data Presentation

Table 1: Optimization Matrix for Piperidine HCl Alkyne CuAAC

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Buffer / pH Unbuffered H₂O100 mM HEPES, pH 7.4Neutralizes the HCl salt; enables Cu-acetylide formation without crashing pH.
Accelerating Ligand None or 1:1 TBTA5:1 THPTA:CuSO₄Thermodynamically outcompetes the liberated piperidine amine for Cu(I) binding.
Catalyst Preparation Add Cu and Ligand separatelyPre-incubate Cu + THPTAPrevents transient sequestration and oxidation by the basic substrate.
Reducing Agent 1-2 eq Na-Ascorbate5-10 eq Na-AscorbateCounters accelerated oxidation caused by the secondary amine's presence.
Protective Additive None5 mM AminoguanidineQuenches ROS generated by the necessary high Copper/Ascorbate loading.

Part 5: Mandatory Visualization

Workflow Step1 1. Buffer Setup 100 mM HEPES (pH 7.4) Step2 2. Substrate Addition Azide + Piperidine Alkyne Step1->Step2 Step3 3. Catalyst Premix CuSO4 + THPTA (1:5) Step2->Step3 Step4 4. Initiation Fresh Na-Ascorbate Step3->Step4 Step5 5. Incubation 1-2h, RT, Dark Step4->Step5

Step-by-step experimental workflow for optimized CuAAC bioconjugation.

Troubleshooting N1 Issue: Low CuAAC Yield (Piperidine HCl Alkyne) N2 Diagnostic 1: pH Drop Is pH < 7.0 due to HCl? N1->N2 N3 Action: Neutralize Add HEPES (pH 7.4) or DIPEA N2->N3 Yes N4 Diagnostic 2: Cu Sequestration Is free amine binding Cu? N2->N4 No N3->N4 N5 Action: Ligand Competition Increase THPTA:Cu ratio to 5:1 N4->N5 Yes N6 Diagnostic 3: Cu(I) Oxidation Is solution turning blue/green? N4->N6 No N5->N6 N7 Action: Restore Catalyst Add fresh Na-Ascorbate + Degas N6->N7 Yes N8 Result: Robust Triazole Formation N6->N8 No N7->N8

Troubleshooting logic tree for piperidine hydrochloride alkyne CuAAC reactions.

Part 6: References

  • National Center for Biotechnology Information (PMC) - Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation URL:[Link]

  • Current Protocols in Chemical Biology - Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation URL:[Link]

purification methods for products synthesized with 4-[(2-Propynyloxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing or utilizing this compound. We will address common challenges and provide practical, field-tested solutions to ensure you obtain your target molecule with the highest possible purity.

The unique structure of this molecule, featuring a polar piperidine hydrochloride salt and a reactive terminal alkyne, presents specific purification challenges. The basicity of the piperidine nitrogen can lead to problematic interactions with standard silica gel, while the terminal alkyne requires careful handling to prevent unintended side reactions. This guide provides a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered during the purification of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride.

Q1: My final product is an oil or a sticky solid, not the expected crystalline hydrochloride salt. What went wrong?

A1: This is a frequent issue that typically points to one of three causes:

  • Presence of Impurities: Residual starting materials, by-products from the synthesis, or even the free base form of your product can act as eutectic contaminants, preventing crystallization.

  • Incomplete Salt Formation: If the final protonation step to form the hydrochloride salt was incomplete or if the product was inadvertently neutralized during workup, you may have a mixture of the free base (which is likely an oil at room temperature) and the salt.

  • Residual Solvent: Trapped solvent from the reaction or a previous purification step can also result in an oily or gummy appearance.

A simple test is to dissolve a small sample in a suitable solvent (like diethyl ether) and treat it with a solution of HCl in ether or dioxane. If a precipitate forms, it indicates the presence of the free base.[1]

Q2: I'm observing severe streaking and poor separation on my silica gel TLC plates. How can I get clean spots?

A2: This is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of standard silica gel.[2] The protonated hydrochloride salt is less likely to streak, but any equilibrium amount of the free base will bind tightly, causing tailing.

To get reliable TLC data, you can:

  • Add a Basic Modifier: Prepare your TLC eluent with a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or a 7N solution of ammonia in methanol.[3] This competitive base will neutralize the acidic sites on the silica, allowing for symmetrical spot development.

  • Use a Different Stationary Phase: Spot your compound on an aluminum oxide (alumina) or a C18-reversed phase TLC plate, which will not have the same acidic character.

Q3: My NMR spectrum shows that the terminal alkyne proton (the ≡C-H) has disappeared or diminished after purification. What could have happened?

A3: The terminal alkyne is the most reactive part of your molecule, aside from the piperidine nitrogen.[4][5] Its disappearance suggests it has undergone a reaction. Potential causes include:

  • Base-Catalyzed Reactions: If exposed to a strong base during workup or chromatography, the acidic alkyne proton (pKa ≈ 25) can be removed, leading to dimerization or other downstream reactions.

  • Metal-Catalyzed Coupling: Trace metal contaminants (e.g., copper, palladium) from previous synthetic steps can catalyze the coupling of terminal alkynes, especially in the presence of oxygen.

  • Hydration: Under acidic conditions, particularly with heat or certain metal catalysts, the alkyne can be hydrated to form a methyl ketone.[6]

Always use purified solvents and avoid excessive heat or exposure to strong bases to maintain the integrity of the alkyne.

Q4: Should I purify the compound as the free base or as the hydrochloride salt?

A4: This depends on the primary purification method.

  • For Crystallization: Purifying as the hydrochloride salt is almost always preferable. Salts typically have higher melting points and form more robust crystal lattices than their corresponding free bases, making crystallization easier.[7]

  • For Chromatography: It is often easier to perform chromatography on the free base. The hydrochloride salt is highly polar and may have poor solubility in common chromatography solvents and show very strong retention on the column. You can perform an aqueous basic workup (e.g., with NaHCO₃ or a mild NaOH solution) to convert the salt to the free base, extract it into an organic solvent, and then chromatograph it. The purified free base can then be converted back to the hydrochloride salt with high purity.

Troubleshooting Purification Workflows

This section provides a more detailed, problem-solving approach to the most common purification techniques.

Troubleshooting Decision Tree

The first step is to select the appropriate purification strategy based on the nature of the crude product and its impurities.

purification_decision_tree start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid is_major_product Is the desired product >90% pure? is_solid->is_major_product Yes column Action: Column Chromatography (as free base) is_solid->column No (Oily/Gummy) impurities_polar Are impurities significantly less polar? is_major_product->impurities_polar Yes is_major_product->column No recrystallize Action: Recrystallization impurities_polar->recrystallize triturate Action: Trituration / Wash (with non-polar solvent) impurities_polar->triturate Yes no_path no_path extract Action: Acid-Base Extraction to remove neutral impurities column->extract Consider pre-purification triturate->recrystallize Then

Caption: Decision tree for selecting a primary purification method.

Guide to Recrystallization

Recrystallization is the most effective method for purifying this compound if it is already substantially pure (>90%).

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Product Fails to Dissolve The chosen solvent is too "poor" (product is insoluble).Try a more polar solvent. Common choices for amine hydrochlorides include ethanol, methanol, or isopropanol. A mixture like methanol/ethyl acetate can also be effective.[8]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the impure product. / The solution is supersaturated.Use a lower-boiling point solvent. / Add slightly more hot solvent to ensure complete dissolution before cooling.
No Crystals Form Upon Cooling The solution is not saturated enough. / The product is too soluble in the chosen solvent. / Impurities are inhibiting crystal nucleation.- Boil off some solvent to increase concentration.- Slowly add an "anti-solvent" (a solvent in which the product is insoluble, e.g., diethyl ether or hexane) dropwise to the cooled solution until turbidity appears, then warm slightly to clarify and re-cool.[8]- Scratch the inside of the flask with a glass rod to create nucleation sites.[7]- Add a seed crystal from a previous pure batch.
Poor Recovery of Product Too much solvent was used. / The product has significant solubility in the cold solvent. / Crystals were not washed correctly.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the flask in an ice bath for at least 30 minutes to maximize precipitation.- Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
Guide to Flash Column Chromatography

Chromatography is necessary when recrystallization is ineffective due to the presence of multiple or closely related impurities. It is highly recommended to perform chromatography on the free base to avoid the issues discussed in the FAQs.

column_troubleshooting start Prepare Sample: Convert HCl salt to free base (Aq. NaHCO₃ workup) tlc Develop TLC Method (e.g., DCM/MeOH or EtOAc/Hexane) start->tlc streaking Observe Streaking on TLC? tlc->streaking add_base Modify Eluent: Add 0.5-1% Triethylamine (TEA) or 7N NH₃/MeOH streaking->add_base Yes no_streaking Run Flash Column with initial eluent streaking->no_streaking No run_column Run Flash Column with modified eluent add_base->run_column combine Combine pure fractions (Confirm by TLC) run_column->combine no_streaking->combine convert_salt Convert back to HCl salt: Dissolve in Et₂O, add HCl/Et₂O combine->convert_salt final Isolate Pure Product (Filter and Dry) convert_salt->final

Caption: Workflow for troubleshooting flash column chromatography.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Recrystallization

This protocol is ideal for material that is already >90% pure and crystalline.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in various solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, acetonitrile). A good solvent will dissolve the product when hot but show poor solubility when cold.[8] A common and effective system for piperidine hydrochlorides is an alcohol like isopropanol, or a mixed solvent system like methanol/diethyl ether.

  • Dissolution: Place the crude 4-[(2-Propynyloxy)methyl]piperidine hydrochloride in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small volume of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Flash Column Chromatography (as Free Base)

This protocol should be used for complex mixtures or oily crude products.

  • Conversion to Free Base: Dissolve the crude hydrochloride salt in deionized water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is ~8-9. Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Eluent Selection: Using TLC, find a solvent system that gives the desired product an Rf value of ~0.25-0.35. A good starting point is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. If streaking is observed, add 1% triethylamine to the eluent system.[2]

  • Column Packing: Pack a silica gel column with your chosen eluent system (including the basic modifier, if needed).

  • Loading: Dissolve the crude free base in a minimal amount of the eluent or DCM and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Re-formation of Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a non-polar solvent like anhydrous diethyl ether or ethyl acetate. Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. The pure hydrochloride salt will precipitate out.[1]

  • Final Isolation: Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

References
  • WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds - Google P
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • EP0293768B1 - Process for making propargyl ethers of hydroxyaromatic compounds - Google P
  • Amine workup : r/Chempros - Reddit.
  • Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem.
  • Synthesis of Propargylic Ethers by Gold-Mediated Reaction of Terminal Alkynes with Acetals - J-Stage.
  • SAFETY D
  • One-Pot Synthesis of Terminal Alkynes from Alkenes | JACS Au - ACS Public
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
  • Have you experienced that your piperidine crystallizes when not in use?
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Piperidine hydrochloride | 6091-44-7 - ChemicalBook.
  • A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynes in Long-Chain Molecules - Benchchem.
  • Ch 9 : Acidity of Terminal Alkynes - Chemistry.
  • Ketone synthesis by reaction (hydration) of alkynes - Organic Chemistry Portal.
  • Purification of THP protected compound : r/Chempros - Reddit.

Sources

Technical Support Center: Troubleshooting 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 4-[(2-Propynyloxy)methyl]piperidine hydrochloride and its lipophilic derivatives. While the protonated piperidinium core generally imparts hydrophilicity, bulky substitutions or high crystal lattice energies can restrict solubility. Furthermore, the hydrochloride salt form introduces specific thermodynamic challenges that can derail both in vitro assays and downstream synthetic workflows.

Diagnostic Workflow

Before altering your protocol, use the decision tree below to identify the root cause of your solubility failure.

TroubleshootingWorkflow Start Solubility Issue: 4-[(2-Propynyloxy)methyl]piperidine HCl Phase Which phase is problematic? Start->Phase Aqueous Aqueous Assay Buffer (e.g., PBS, Media) Phase->Aqueous Organic Organic Solvent (e.g., DCM, EtOAc) Phase->Organic DMSO Precipitation upon DMSO dilution? Aqueous->DMSO Using stock Direct Direct dissolution failure? Aqueous->Direct Powder to buffer Freebase Perform Free-basing (NaHCO3 / DCM extraction) Organic->Freebase High lattice energy Cyclo Formulate with HP-β-CD or Tween-80 DMSO->Cyclo Prevent kinetic crashing CommonIon Check Common Ion Effect (Reduce ambient Cl⁻) Direct->CommonIon Overcome Ksp limit

Decision workflow for resolving solubility issues of piperidine HCl derivatives.

Troubleshooting Guide I: Aqueous Assays & DMSO Stocks

Q: Why does my compound precipitate as a cloudy suspension when diluting the DMSO stock into PBS? A: This is caused by a rapid shift in solvent polarity combined with a "salting out" effect. When a hydrophobic derivative is injected into a salt-rich aqueous phase, the solvent environment becomes predominantly aqueous, dropping the solubility capacity exponentially (1)[1]. Furthermore, mixing DMSO stocks with aqueous buffers often results in the formation of nano-particulates that grow over time, leading to false positives in bioassays due to kinetic solubility limits (2)[2].

Q: How can I successfully formulate this compound for in vitro cell assays without precipitation? A: To maintain the compound in a molecularly dispersed state, we recommend utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD forms a reversible inclusion complex with the lipophilic propargyl ether moiety without altering the covalent structure (3)[3]. Follow this self-validating protocol:

  • Prepare Anhydrous Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Validation Check: The solution must be optically clear. If particulates remain, warm gently to 37°C and sonicate.

  • Prepare the Aqueous Matrix: Supplement your target aqueous buffer (e.g., PBS or DMEM) with 1-5% (w/v) HP-β-CD.

  • Intermediate Serial Dilution: Instead of a single large dilution step, perform serial dilutions in DMSO to reach 100x your final desired assay concentration (1)[1].

  • Dropwise Addition: While vigorously vortexing the HP-β-CD-supplemented buffer, add the 100x DMSO stock dropwise.

    • Validation Check: The rapid mixing prevents localized supersaturation (4)[4]. The final solution should be clear, with a final DMSO concentration

      
       1%.
      
Troubleshooting Guide II: Organic Synthesis & Purification

Q: Why is the hydrochloride salt insoluble in dichloromethane (DCM) during my click chemistry (CuAAC) workflow? A: The ionic nature of the hydrochloride salt results in a high crystal lattice energy. It is thermodynamically unfavorable to disrupt this stable ionic lattice using low-dielectric, aprotic organic solvents like DCM or ethyl acetate.

Q: What is the exact protocol to free-base the compound to achieve organic solubility? A: Converting the salt to its neutral free base eliminates the ionic lattice energy, dramatically increasing lipophilicity and organic solubility.

  • Biphasic Suspension: Suspend 1.0 equivalent of the 4-[(2-Propynyloxy)methyl]piperidine HCl salt in a 1:1 (v/v) mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Deprotonation: Stir the biphasic mixture vigorously at room temperature for 30 minutes. The mildly basic aqueous layer (pH ~8.5) deprotonates the piperidinium ion, driving the neutral free base into the organic DCM layer.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the lower DCM layer. Extract the remaining aqueous layer twice more with equal volumes of DCM.

  • Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
    • Validation Check: Thin-Layer Chromatography (TLC) analysis should reveal a single spot with a significantly higher

      
       value than the starting salt. The resulting oil/solid will now exhibit >50 mg/mL solubility in DCM.
      
Quantitative Data: Solubilization Strategies Comparison

To aid in experimental design, the following table summarizes the expected outcomes of various solubilization strategies for piperidine HCl derivatives.

Solubilization StrategyPrimary MechanismTarget PhaseTypical Solubility GainBest Application
HP-β-Cyclodextrin (1-5%) Host-guest inclusion complexationAqueous50x - 100xIn vitro cell-based assays, maintaining kinetic solubility
Free-Basing (

)
Elimination of ionic lattice energyOrganic>1000xSynthetic chemistry, purification (chromatography)
Co-solvent (Tween-80 0.1%) Micellar solubilizationAqueous10x - 20xBiochemical / enzymatic assays (non-cellular)
Chloride-Free Buffer Avoidance of the common ion effectAqueous2x - 5xDirect powder dissolution for physical chemistry studies
Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve initially in PBS but precipitate after 2 hours? A: You are observing a failure of "kinetic solubility." The compound initially forms a supersaturated solution or unstable nano-aggregates. Over time, these thermodynamically nucleate and grow into visible microparticles (2)[2]. To stabilize this metastable state, you must incorporate a complexing agent like a cyclodextrin or a water-soluble polymer (e.g., PVP) to inhibit nucleation (3)[3].

Q: Can I use heating to force the HCl salt into my aqueous buffer? A: While heating to 37°C increases the intrinsic solubility of the drug and decreases cyclodextrin aggregation (3)[3], it is a temporary fix. Once the assay cools to room temperature, the compound will likely crash out. Furthermore, prolonged heating in aqueous media can compromise the chemical stability of the propargyl ether linkage.

Q: Does the chloride concentration of my biological buffer matter? A: Yes, significantly. The formation of hydrochloride salts does not guarantee infinite aqueous solubility. In chloride-rich buffers like PBS or simulated gastric fluid, the "common ion effect" suppresses the solubility product (


) equilibrium of the salt (5)[5]. This means the apparent solubility of your piperidine HCl derivative in PBS will be drastically lower than in pure deionized water (6)[6]. If direct dissolution is required, consider using a chloride-free buffer (e.g., acetate or phosphate buffer adjusted with sodium hydroxide instead of HCl).
References
  • Benchchem. How to prevent GSK-5498A precipitation from DMSO stock - Benchchem. Available at: 1

  • Benchchem. ZAP-180013 Technical Support Center: Troubleshooting Aqueous Solubility Issues. Available at: 4

  • Gillespie, Cheska. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available at: 2

  • Pharma Excipients. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Available at:3

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available at: 5

  • Ovid. Salt formation to improve drug solubility. Available at: 6

Sources

Technical Support Center: Propargyl Group Stability & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Degradation of the Propargyl Group During Synthesis

Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction: The Propargyl Paradox

The propargyl group (


) is a cornerstone of modern pharmacophore design and bioconjugation (e.g., CuAAC "Click" chemistry). However, its utility relies on the terminal alkyne's reactivity, which is also its Achilles' heel.[1] The terminal proton is weakly acidic (

), and the

-system is electron-rich yet susceptible to reduction.

This guide addresses the three most common degradation pathways: Base-Catalyzed Isomerization , Oxidative Homocoupling (Glaser) , and Over-Reduction .

Module 1: Base-Induced Instability (Isomerization)

The Issue

Users often report the "disappearance" of their terminal alkyne signal in NMR, replaced by complex multiplet signals in the olefinic region (


 ppm). This is typically due to the isomerization of the propargyl group into an allene .[2]
Mechanism & Causality

The propargylic protons are sufficiently acidic to be removed by bases, forming a propargyl anion. This anion is a resonance hybrid; reprotonation at the terminal carbon (rather than the propargylic carbon) yields the allene. This process is thermodynamically driven in conjugated systems but can occur kinetically even in isolated systems.

Isomerization cluster_warning Critical Factor Step1 Propargyl Ether (R-O-CH2-C≡CH) Step2 Propargyl Anion [R-O-CH(-)-C≡CH ↔ R-O-CH=C=CH(-)] Step1->Step2 Deprotonation (-H+) Step3 Allene Product (R-O-CH=C=CH2) Step2->Step3 Reprotonation (at C-3) Base Base (B:) Base->Step1 Temp Temperature > 0°C accelerates shift

Figure 1: Mechanism of base-catalyzed alkyne-to-allene isomerization. Note that reprotonation at the terminal carbon locks the molecule into the allene structure.

Troubleshooting & FAQ

Q: I need to perform a nucleophilic substitution using a base (e.g., NaH). How do I stop isomerization?

  • A: The counter-cation and solvent play a massive role.

    • Protocol: Switch to Lithium bases if possible (e.g., LiHMDS instead of NaH or KOtBu). The O-Li bond is more covalent, reducing the basicity of the medium.

    • Temperature: Keep reactions below

      
      . Isomerization has a higher activation energy than most deprotonations.
      
    • Solvent: Avoid DMSO with strong bases; it enhances the basicity of alkoxides (the "naked anion" effect), rapidly catalyzing isomerization [1].

Q: Can I use DBU or organic bases?

  • A: Use with extreme caution. DBU is a known catalyst for alkyne-allene isomerization.[3] If an organic base is required, use a sterically hindered, non-nucleophilic base like Hünig’s base (DIPEA) , which is kinetically slower to deprotonate the propargylic position compared to amidines like DBU [2].

Module 2: Oxidative Homocoupling (Glaser Coupling)

The Issue

The formation of a dimerized byproduct (


) during reactions involving copper (e.g., Sonogashira or Click chemistry).[2]
Mechanism & Causality

Terminal alkynes undergo oxidative coupling in the presence of Copper(I) and Oxygen.[4][5] This is often an unintended side reaction in "Click" chemistry (CuAAC) if the system is not strictly anaerobic.

Protocol: The "Glaser-Free" Setup

To ensure zero dimerization during Cu-catalyzed reactions:

  • Degassing is Mandatory: Sparging with nitrogen is often insufficient for sensitive substrates. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent.

  • The Ascorbate Safety Net:

    • In CuAAC reactions, maintain a high ratio of reducing agent.

    • Standard: 5-10 mol% Cu(II) pre-catalyst + 20-50 mol% Sodium Ascorbate. The excess ascorbate instantly reduces any oxidized Cu(II) species and scavenges oxygen, preventing the formation of the Cu-acetylide oxidative intermediate [3].

  • Chelating Ligands: Use ligands like THPTA or TBTA . They stabilize the Cu(I) oxidation state, preventing the disproportionation and oxidation cycles that lead to Glaser products.

Module 3: Chemo-Selective Reduction

The Issue

A user needs to reduce another functional group (e.g., Nitro, Azide, Alkene, Cbz) but inadvertently hydrogenates the propargyl group to a propyl group.

Decision Matrix: Selecting the Right Reductant
Target GroupStandard Reagent (AVOID)Propargyl-Safe Protocol Why it works
Alkene

Diimide (

)
generated in situ (from

)
Diimide reduces strain-free alkenes but is inert to alkynes [4].
Nitro (

)


in EtOH or

Dissolving metal reductions are highly chemoselective for nitro groups over alkynes.
Azide (

)

Staudinger Reduction (

, then

)
Phosphines react specifically with azides to form iminophosphoranes, hydrolyzed to amines. Zero alkyne interaction.
Cbz / Benzyl


or TMSI (at

)
Lewis acid-mediated deprotection cleaves the C-O bond without touching the

-system.
Visual Workflow: Reduction Planning

ReductionStrategy Start Goal: Reduce Functional Group X in presence of Propargyl IsNitro Is X a Nitro Group? Start->IsNitro IsAlkene Is X an Alkene? IsNitro->IsAlkene No UseFe Use Fe/NH4Cl or SnCl2 IsNitro->UseFe Yes IsCbz Is X a Cbz/Bn Group? IsAlkene->IsCbz No UseDiimide Use Diimide (TsNHNH2) IsAlkene->UseDiimide Yes UseLewis Use BCl3 or TMSI IsCbz->UseLewis Yes Warning AVOID Standard H2/Pd-C IsCbz->Warning No (Consult Literature)

Figure 2: Strategic decision tree for chemoselective reduction in the presence of terminal alkynes.

Module 4: Protection Strategies

If the reaction conditions are too harsh (e.g., strong Grignard reagents, strong oxidants), the propargyl group must be masked.

The Gold Standard: Silyl Protection

Trialkylsilyl groups are the most reliable protection for terminal alkynes.[2]

  • Trimethylsilyl (TMS):

    • Pros: Easy to put on (

      
      ), comes off very easily.
      
    • Cons: Too labile. Can fall off during silica chromatography or in basic methanol (

      
      ).[2]
      
    • Use Case: Short synthetic sequences.

  • Triisopropylsilyl (TIPS):

    • Pros: Extremely robust. Survives basic conditions, nucleophiles, and most reductions.

    • Cons: Requires fluoride (TBAF) for removal; harder to install due to sterics.

    • Use Case: Long, multi-step synthesis.

Protocol: TIPS Protection[2][4][6]
  • Dissolve alkyne in THF.[2][4]

  • Cool to

    
    .
    
  • Add LiHMDS (1.1 equiv). Note: LiHMDS is preferred over n-BuLi to prevent nucleophilic attack on other functional groups.

  • Add TIPS-Cl (1.1 equiv).

  • Warm to RT.

  • Deprotection: Treat with TBAF (1.1 equiv) in wet THF.

References

  • Campagne, J. M., et al. (2008). "Base-Catalyzed Isomerization of Alkynes to Allenes." Chemical Reviews, 108(8), 2548–2554.

  • BenchChem Technical Support. (2025). "Preventing side reactions of the propargyl group during synthesis." BenchChem Troubleshooting Guides.

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015.

  • Pasto, D. J., & Taylor, R. T. (1991). "Reduction with Diimide." Organic Reactions, 40, 91-155.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Text).

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform reactions in a fume hood.

Sources

catalyst selection for efficient reaction of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalytic Optimization for 4-[(2-Propynyloxy)methyl]piperidine HCl

Case ID: #PROP-PIP-004 Subject: Catalyst & Ligand Selection for Efficient Functionalization via CuAAC Status: Active Guide Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are working with 4-[(2-Propynyloxy)methyl]piperidine hydrochloride .[1] This building block presents a specific chemical duality: it contains a terminal alkyne (the reactive handle) and a secondary amine (present as a hydrochloride salt).

While the terminal alkyne suggests standard "Click Chemistry" (CuAAC), the presence of the amine and the acidic nature of the HCl salt introduce two critical failure modes:

  • Catalyst Poisoning: Free amines can chelate Copper(I), sequestering the catalyst from the reaction cycle.

  • pH Inhibition: The HCl salt yields an acidic solution. If the pH drops below ~4.0, the formation of the required copper-acetylide intermediate is kinetically inhibited.

This guide provides the optimized catalytic systems to overcome these barriers, ensuring high-yield conjugation.

Module 1: Catalyst System Selection

For this substrate, the "standard" copper source (CuSO₄ + Sodium Ascorbate) without a ligand is insufficient due to amine interference. You must use a ligand-accelerated system .

Comparative Analysis of Ligand Systems
Catalyst SystemSolubilitySuitability for Amine HCl SaltsRecommendation Status
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)Poor (Requires DMSO/tBuOH)Low. TBTA is prone to degradation and does not effectively protect Cu(I) from amine chelation in aqueous buffers.Not Recommended
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)High (Water soluble)High. The hydrophilic arms shield the Cu(I) center from O₂ and competitive binding by the substrate's piperidine nitrogen.Preferred (General Use)
BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid)HighExcellent. Superior kinetics in dilute conditions. The carboxylate tail improves solubility and repulsive interactions with cell surfaces (if applicable).Preferred (Bio-conjugation)

Technical Insight: The piperidine nitrogen in your substrate is a strong sigma-donor. Without a ligand like THPTA or BTTAA , the copper will coordinate to the piperidine rather than the alkyne. These ligands bind Cu(I) with sufficient strength to prevent amine poisoning but are labile enough to allow the alkyne to enter the catalytic cycle [1, 2].

Module 2: Optimized Experimental Protocol

Objective: Quantitative conversion of 4-[(2-Propynyloxy)methyl]piperidine HCl via CuAAC.

Reagents Required:
  • Substrate: 4-[(2-Propynyloxy)methyl]piperidine HCl (1.0 equiv)

  • Azide Partner: R-N₃ (1.0 - 1.2 equiv)

  • Copper Source: CuSO₄[2][3][4]·5H₂O (Stock: 20 mM in water)

  • Ligand: THPTA (Stock: 50 mM in water)

  • Reducing Agent: Sodium Ascorbate (Stock: 100 mM in water, freshly prepared)

  • Buffer: 100 mM Potassium Phosphate (pH 7.0) or HEPES (pH 7.5)

Step-by-Step Procedure:
  • Ligand Pre-Complexation (Critical): Mix the CuSO₄ and THPTA stock solutions in a separate tube prior to addition.

    • Ratio: 1:2 (Cu:Ligand) to 1:5.

    • Why? This ensures all Copper is ligated before it encounters the amine substrate.

  • Substrate Preparation: Dissolve the piperidine HCl salt in the Buffer .

    • Why? Dissolving in pure water would result in an acidic pH. The buffer neutralizes the HCl, maintaining pH ~7.0–7.5, which is optimal for the copper-acetylide formation.

  • Reaction Assembly: To the buffered substrate solution, add:

    • The Azide partner.[2][3][4][5]

    • The Pre-complexed Cu-THPTA (Final conc: 1–5 mol%).

    • Inert Gas Purge: Briefly bubble Nitrogen or Argon through the solution for 30 seconds to remove dissolved Oxygen (prevents Glaser coupling).

  • Initiation: Add Sodium Ascorbate (Final conc: 5–10 equivalents relative to Cu).

    • Observation: The solution should remain clear or turn slightly yellow. A blue precipitate indicates failure (see Troubleshooting).

  • Incubation: Stir at Room Temperature for 1–4 hours. Monitor via LC-MS.

Module 3: Mechanism & Visualization

Understanding the pathway helps diagnose failures. The diagram below illustrates the catalytic cycle and where the specific failure modes for your amine substrate occur.

CuAAC_Mechanism Cu_II Cu(II) Precursor (Inactive) Cu_I_Ligand Active Catalyst [L-Cu(I)] Cu_II->Cu_I_Ligand + Ascorbate + THPTA Ligand Acetylide Cu-Acetylide Intermediate Cu_I_Ligand->Acetylide + Alkyne Substrate (Deprotonation) Fail_Oxidation Oxidation by O2 (Dead Catalyst) Cu_I_Ligand->Fail_Oxidation No Ligand / O2 present Fail_Chelation Amine Poisoning (Substrate binds Cu) Cu_I_Ligand->Fail_Chelation Free Amine (No THPTA) Cycle_Complex Metallacycle Intermediate Acetylide->Cycle_Complex + Azide Fail_Glaser Glaser Coupling (Side Product) Acetylide->Fail_Glaser O2 present Product Triazole Product Cycle_Complex->Product Ring Contraction Protonation Product->Cu_I_Ligand Regeneration

Caption: Figure 1. The CuAAC catalytic cycle.[6][7][8] Red pathways indicate failure modes specific to amine-containing alkynes (Chelation) and oxygen exposure (Glaser/Oxidation).

Module 4: Troubleshooting Hub (FAQ)

Q1: The reaction mixture turned cloudy/blue immediately after adding the catalyst.

  • Diagnosis: Catalyst Poisoning / Precipitation.

  • Cause: You likely added un-ligated CuSO₄ directly to the amine solution. The piperidine amine coordinated the copper, causing it to precipitate as a complex.

  • Fix: Always pre-mix CuSO₄ with THPTA (1:2 ratio) before adding it to the reaction. Ensure the buffer concentration is sufficient to keep the amine solubilized.

Q2: LC-MS shows starting material remaining, and the reaction has stalled.

  • Diagnosis: Acidic pH Inhibition.

  • Cause: The substrate is an HCl salt. If you worked in unbuffered water, the pH is likely < 4. The acetylide intermediate cannot form at this pH.

  • Fix: Check pH. Adjust to pH 7.0–7.5 using 1M NaOH or add 100mM Phosphate Buffer. Add a fresh aliquot of Ascorbate to restart.

Q3: I see a dimer impurity (M+ + M+ - 2H).

  • Diagnosis: Glaser Coupling.

  • Cause: Presence of Oxygen.[4][6][9] The terminal alkyne homocoupled instead of reacting with the azide [3].

  • Fix: Degas all solvents. Increase the amount of Sodium Ascorbate.[3] Ensure the reaction vessel is sealed under an inert atmosphere.[6]

Q4: Can I use organic bases like TEA or DIPEA instead of Phosphate buffer?

  • Technical Note: Yes, but proceed with caution.

  • Risk: High concentrations of DIPEA can also coordinate Cu(I), competing with the ligand.

  • Recommendation: If organic base is required (e.g., in DMSO/DMF), use 2,6-lutidine as it is sterically hindered and less likely to chelate copper compared to TEA/DIPEA [4].

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Problem Detected Precipitate Precipitate Formed? Start->Precipitate Stalled Reaction Stalled? Start->Stalled Dimer Dimer Byproduct? Start->Dimer Blue Is it Blue? Precipitate->Blue Yes Check_Ligand Check: Did you pre-complex Cu + THPTA? Blue->Check_Ligand Yes Check_pH Check pH Is it < 5? Stalled->Check_pH Yes Add_Buffer Solution: Add Phosphate Buffer Target pH 7.0 Check_pH->Add_Buffer Yes Check_O2 Solution: Degas Solvents Increase Ascorbate Dimer->Check_O2 Yes

Caption: Figure 2. Diagnostic flow for common CuAAC failures with amine-hydrochloride substrates.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link

  • Glaser, C. (1869).[9] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

Sources

Technical Support Center: Analytical Monitoring of 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Welcome to the technical support hub for 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (CAS: 1185100-09-7).[1] This secondary amine building block is critical in medicinal chemistry, particularly for "Click Chemistry" applications via its terminal alkyne and for diversifiable scaffold synthesis via the piperidine nitrogen.

The Core Analytical Challenge: Unlike aromatic drug intermediates, this molecule lacks a strong UV chromophore. Its absorbance at standard wavelengths (254 nm) is negligible.[1] Consequently, standard HPLC-UV monitoring often fails, yielding "invisible" starting material and leading to erroneous reaction endpoint determinations.

This guide provides field-proven protocols to overcome these detection limits, ensuring you can accurately monitor reaction progress, quantify starting material consumption, and validate product formation.

Analytical Decision Matrix

Before selecting a protocol, determine your available instrumentation and sensitivity needs.

AnalyticalMatrix Start Select Analytical Goal Quant Precise Quantitation (Start Material Consumption) Start->Quant Rapid Rapid Reaction Monitoring (In-Process) Start->Rapid Struct Structural Verification (Identity) Start->Struct UV Does Product have UV Chromophore? Quant->UV Deriv Method A: Pre-Column Derivatization (HPLC-UV) Rapid->Deriv If CAD unavailable CAD Method B: Universal Detection (HPLC-CAD/ELSD) Rapid->CAD Preferred NMR Method C: 1H NMR Spectroscopy Struct->NMR UV->Deriv No (Weak UV) UV->CAD No (Alternative)

Figure 1: Decision tree for selecting the appropriate analytical method based on laboratory capabilities and data requirements.

Core Analytical Protocols

Method A: High-Sensitivity HPLC-UV (Derivatization)

Best for: Labs with standard UV detectors requiring high precision.[1]

Principle: Since the piperidine ring is UV-inactive, we react the secondary amine with 4-Toluenesulfonyl Chloride (TsCl) to attach a strong UV-absorbing chromophore before injection.[1] This allows detection at 254 nm.[1][2]

Protocol:

  • Reagent Preparation:

    • Buffer: 0.2 M Sodium Bicarbonate (NaHCO₃), pH 9.0.

    • Derivatizing Solution: 10 mg/mL Tosyl Chloride (TsCl) in Acetonitrile (ACN).

  • Sample Prep:

    • Take 100 µL of reaction mixture.

    • Add 400 µL of Buffer .[1]

    • Add 500 µL of Derivatizing Solution .

    • Vortex and incubate at 50°C for 20 minutes .

    • Cool to room temperature. (Optional: Quench with 10 µL diethylamine if precise stoichiometry is needed, though usually unnecessary for monitoring).

  • HPLC Conditions:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Targeting the Tosyl group)

Why this works: The Tosyl-Piperidine derivative is highly stable, hydrophobic (retains well on C18), and has a high extinction coefficient.

Method B: Direct Analysis (HPLC-CAD/ELSD)

Best for: Quick "shoot-and-look" monitoring without sample prep.[1]

Principle: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) detects analytes based on mass/charge rather than optical properties.

Protocol:

  • Sample Prep: Dilute reaction aliquot 1:10 in Mobile Phase A.

  • HPLC Conditions:

ParameterSetting
Column C18 or HILIC (if very polar)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 10 min
Detection CAD (Corona) or ELSD (Temp: 40°C, Gain: Medium)

Note: The HCl salt will dissociate. The TFA ensures the amine remains protonated (ion-pairing) or fully deprotonated depending on pH, but for CAD, volatile buffers (TFA, Formic Acid) are mandatory . Do not use Phosphate buffers.[1]

Troubleshooting Guide & FAQs

Scenario 1: "I see two peaks for my starting material in HPLC."

Diagnosis: This is a common artifact when analyzing amine salts.[1]

  • Cause A (Free Base vs. Salt): If your mobile phase lacks buffering capacity, the equilibrium between the protonated piperidinium cation and the free base piperidine can cause peak splitting or broad shoulders.

  • Cause B (Rotamers): If you have already reacted the amine to form an amide/carbamate, restricted rotation can create distinct rotamer peaks that merge at higher column temperatures.

Fix:

  • For Cause A: Add 0.1% TFA (acidic) or 10 mM Ammonium Bicarbonate (basic, pH 10) to both mobile phases. High pH is often superior for piperidines on hybrid-silica columns (e.g., Waters XBridge) as it suppresses ionization, improving peak shape.

Scenario 2: "My starting material peak is tailing badly."

Diagnosis: Secondary amines interact strongly with residual silanols on the silica column support. Fix:

  • Increase Ionic Strength: Add 20-50 mM Ammonium Formate to the mobile phase.[1]

  • Use a "Base-Deactivated" Column: Switch to a column specifically designed for bases (e.g., Phenomenex Luna Omega PS C18 or Agilent Poroshell HPH).[1]

Scenario 3: "I cannot detect the alkyne moiety."

Diagnosis: The terminal alkyne (propargyl group) has a weak IR stretch (~2100 cm⁻¹) and almost no UV absorbance. Fix: Use 1H NMR for specific alkyne verification.

  • Marker Signal: Look for the triplet at ~2.4–2.5 ppm (terminal alkyne proton) and the doublet at ~4.1–4.2 ppm (OCH₂-C≡CH).

  • Disappearance: If the alkyne reacts (e.g., Click reaction), the triplet at 2.5 ppm will vanish, and the doublet at 4.1 ppm will shift significantly downfield (to ~4.5+ ppm) as the triazole forms.

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS to monitor the reaction? A: Not directly. The hydrochloride salt is non-volatile and will degrade in the injector port. You must perform a "mini-workup" first:

  • Basify aliquot with NaOH.[1]

  • Extract into Ethyl Acetate or DCM.[1]

  • Inject the organic layer. Warning: Secondary amines can sometimes tail in GC.[1] Derivatization (e.g., with acetic anhydride) is recommended for cleaner GC peaks [1][2].

Q: Is the alkyne group stable during the derivatization (Method A)? A: Yes. The Tosyl chloride reaction targets the nucleophilic amine. The terminal alkyne is relatively inert to weak bases and electrophiles under these mild conditions (50°C, pH 9).

Q: How do I store the reference standard? A: Store 4-[(2-Propynyloxy)methyl]piperidine hydrochloride at 2-8°C , protected from moisture.[1] As a hydrochloride salt, it is hygroscopic. Ensure the vial is warmed to room temperature before opening to prevent water condensation, which makes accurate weighing difficult [3].

References

  • BenchChem. "Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds." BenchChem Technical Library. Link

  • Zhou, G., et al. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 2022.[3] Link

  • Sigma-Aldrich. "Product Specification: 4-[(2-Propynyloxy)methyl]piperidine hydrochloride."[1] MilliporeSigma Catalog. Link

  • Sielc Technologies. "HPLC Method for Separation of Ammonia, Primary and Secondary Amines." Sielc Application Notebook. Link

Sources

removing copper catalyst from 4-[(2-Propynyloxy)methyl]piperidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Copper Removal from Piperidine-Based Click Reactions

Subject: Protocol for Copper Catalyst Removal from 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride Reaction Products

Executive Summary: The Chelation Challenge

The Core Issue: You are likely using 4-[(2-Propynyloxy)methyl]piperidine hydrochloride as an alkyne building block in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The challenge in purifying the resulting product is Competitive Chelation .

  • The Piperidine Nitrogen: A secondary amine that acts as a ligand for Cu(I)/Cu(II).

  • The Triazole Product: The newly formed 1,2,3-triazole ring is also a strong copper ligand.

  • The HCl Salt Factor: Your starting material is a salt. If your product is water-soluble, standard organic extractions will fail unless you manipulate the pH.

The copper is not just "mixed" in; it is chemically coordinated to your molecule. Simple filtration will fail. You must break this coordination complex.

Tier 1: Liquid-Liquid Extraction (The "Free Base" Protocol)

Best for: Initial bulk removal (90-95%) from organic-soluble products.

Critical Pre-requisite: You cannot effectively wash the HCl salt form in water because the copper complex is also water-soluble. You must convert the product to its Free Base form to move it into an organic layer, leaving the copper behind in the aqueous layer (or washing it out).

Protocol A: The Ammonia/EDTA Wash

This method uses ligand exchange. Ammonia and EDTA bind Copper more tightly than your piperidine product does.

  • Basification:

    • Dissolve your crude reaction mixture in water.

    • Adjust pH to >10 using 1M NaOH or saturated Na₂CO₃ . This deprotonates the piperidine (Free Base form).

  • Extraction:

    • Extract the free base into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Visual Check: The aqueous layer may appear blue (Cu-amine complex).[1][2]

  • The Chelation Wash (The Critical Step):

    • Wash the organic layer (containing your product) 2× with 10% Aqueous Ammonium Hydroxide (NH₄OH) .

    • Wash 1× with 0.1M EDTA (disodium salt, pH adjusted to 8-9) .

    • Mechanism:[3] The NH₄OH competes for the Cu ions, pulling them into the aqueous phase. EDTA scavenges remaining traces.[4]

  • Finishing:

    • Wash with Brine.[1][4] Dry over Na₂SO₄.[1][4]

    • Re-salting: Redissolve the oil in dry ether/dioxane and add HCl (4M in dioxane) to precipitate the purified Hydrochloride salt.

Tier 2: Solid-Supported Scavengers (The Industry Standard)

Best for: High-value intermediates requiring <10 ppm Cu (Pharma Standard).

If Tier 1 leaves a green tint or residual copper >50 ppm, use functionalized silica.

Recommended Scavenger: SiliaMetS® Thiol or SiliaMetS® Thiourea . Why? These functional groups have a higher affinity for Cu(I)/Cu(II) than amines or triazoles but will not bind your piperidine product (unlike acidic scavengers).

Protocol B: Scavenger Slurry
  • Solvent Selection: Dissolve crude product (Free Base) in THF, MeOH, or EtOAc.

  • Loading: Add 4 equivalents of SiliaMetS® Thiol (relative to the expected copper mass, not the product mass).

  • Incubation:

    • Stir at 40°C for 4 hours . (Heat improves kinetics of ligand exchange).

  • Filtration:

    • Filter through a 0.45 µm PTFE pad or Celite.

    • The resin will likely turn dark/black (capturing the Cu).

    • The filtrate should be colorless.

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupAffinity for CuCompatibility with Amines
SiliaMetS Thiol -SHExcellent High (Neutral)
SiliaMetS Thiourea -NH-CS-NH-High High (Neutral)
SiliaMetS Imidazole Imidazole RingModerateModerate (May compete)
Acidic Resins -COOH / -SO3HLow (for Cu)Poor (Binds Piperidine)

Visualizing the Workflow

The following diagram illustrates the logic flow for purifying your specific piperidine derivative.

CopperRemoval Start Crude Reaction Mixture (Piperidine-Triazole Product + Cu) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck FreeBase Step 1: Basify to pH > 10 (Create Free Base) SolubilityCheck->FreeBase Yes (as HCl salt) Extract Step 2: Extract into EtOAc/DCM FreeBase->Extract Wash Step 3: Wash with 10% NH4OH then 0.1M EDTA Extract->Wash Scavenger Step 4: Add SiliaMetS Thiol (4 equiv, 40°C, 4h) Wash->Scavenger If Color Persists Filter Filter Resin & Re-salt (HCl) Wash->Filter If Colorless Scavenger->Filter Final Pure Product (<10 ppm Cu) Filter->Final

Caption: Logical workflow for converting the water-soluble HCl salt into an organic-soluble free base to facilitate Copper removal via chelation and scavenging.

Troubleshooting & FAQs

Q: My product is still green/blue after the EDTA wash. What happened? A: The "Piperidine-Triazole-Copper" complex is exceptionally stable.

  • Diagnosis: A simple wash wasn't enough to break the coordination bond.

  • Fix: Switch to Protocol B (SiliaMetS Thiol) . The sulfur-copper bond is stronger than the nitrogen-copper bond and will displace the metal. Alternatively, use sodium sulfide (Na₂S) to precipitate CuS, though this generates toxic H₂S gas and is not recommended without strict safety controls.[2]

Q: Can I use silica gel chromatography to remove the copper? A: Generally, No . While silica adsorbs some copper, amine-containing products often "streak" on silica due to interaction with silanols. To elute the amine, you often add ammonia or triethylamine to the eluent, which unfortunately solubilizes the copper and carries it with your product.

Q: What are the regulatory limits for Copper? A: According to ICH Q3D (R2) guidelines for Elemental Impurities:

  • Oral PDE (Permitted Daily Exposure): 3400 µ g/day .

  • Parenteral PDE: 340 µ g/day .

  • Implication: If your drug dose is 1g/day, you need <340 ppm (Parenteral) or <3400 ppm (Oral). However, for catalytic efficiency in subsequent steps, you typically want <10 ppm .

Q: I lost my product when using a scavenger resin! A: You likely used an Acidic Scavenger (like carboxylic acid or sulfonic acid functionalized silica).

  • Cause: Your piperidine product is a base. It reacted with the acidic resin and got stuck.

  • Fix: Use Neutral Scavengers like Thiol or Thiourea. If you must use an acidic resin, you have to elute your product with 2M ammonia in methanol (which might re-elute the copper).

References

  • ICH Expert Working Group. (2022). Guideline Q3D (R2) on Elemental Impurities.[5] International Council for Harmonisation.[6] [Link]

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link]

  • Gallou, F. (2020). Practical Removal of Copper from Cu-Catalyzed Click Reactions. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Scale-Up Guide for 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Subject: 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (CAS: 1185300-91-7 / 1185100-09-7) Document ID: TSC-2025-PMP-SC

This guide addresses the specific engineering and chemical challenges encountered when scaling reactions involving 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (hereafter referred to as 4-PMP-HCl ) from milligram optimization to multi-gram or kilogram process scales.

Module 1: Critical Safety & Handling (Read Before Scaling)

The "Hidden" Hazard: Propargyl Ether Stability While piperidine salts are generally stable, the propargyl ether moiety introduces a specific thermal hazard profile often overlooked at the bench scale.

  • Risk: Propargyl derivatives can undergo exothermic decomposition or polymerization at elevated temperatures, particularly in the presence of strong bases or transition metals.

  • Scale-Up Implication: A reaction that warms slightly at 100 mg can become a thermal runaway at 100 g due to the lower surface-area-to-volume ratio.

  • Protocol:

    • Avoid Strong Base/Heat Combinations: Do not heat 4-PMP-HCl with strong hydroxide bases (KOH, NaOH) above 60°C. Propargyl ethers can isomerize to allenyl ethers or decompose explosively under these conditions [1].

    • DSC Screening: Before exceeding 50 g, perform Differential Scanning Calorimetry (DSC) to identify the onset temperature of decomposition.

Hygroscopicity & Stoichiometry

  • Issue: The HCl salt is hygroscopic. At scale, absorbed water mass becomes significant, leading to under-dosing of the reagent if calculated solely on molecular weight (MW: 191.68 g/mol ).

  • Solution: Always determine the Loss on Drying (LOD) or water content (Karl Fischer titration) of the bulk material before charging. Adjust the charge weight to ensure correct molar equivalents.

Module 2: Reaction Scale-Up Workflows
Scenario A: Copper-Catalyzed Click Chemistry (CuAAC)

Targeting the Alkyne Group[1][2]

When scaling up the "Click" reaction (cycloaddition with an azide), the primary challenges are exotherm control and copper removal .

1. Exotherm Management The triazole formation is highly exothermic (~ -60 kcal/mol).

  • Protocol: Do not add the catalyst (Cu) to a bulk mixture of alkyne and azide.

  • Correct Dosing: Dissolve 4-PMP-HCl and the azide in the solvent. Slowly dose the catalyst solution (e.g., CuSO4/Ascorbate) over time to control the heat release. Maintain internal temperature < 40°C.

2. Copper Removal (The "Green Product" Issue) Residual copper is toxic and can catalyze decomposition of the product.

Decision Tree: Copper Removal Strategy

CopperRemoval Start Copper Removal Selection Solubility Is Product Water Soluble? Start->Solubility Yes Yes (Hydrophilic) Solubility->Yes Salt Form No No (Lipophilic) Solubility->No Free Base Resin Use Thio-based Scavenger Resin (e.g., SiliaMetS® Thiol) Yes->Resin Wash Liquid-Liquid Extraction with Chelators No->Wash WashType Select Wash Buffer Wash->WashType EDTA 0.5M EDTA (pH 8) Repeat 3x WashType->EDTA Standard NH4 10% NH4OH / NH4Cl (For high Cu loads) WashType->NH4 Heavy Contamination

Figure 1: Decision matrix for removing residual copper catalyst based on product solubility.

Table 1: Copper Removal Efficiency Comparison

MethodResidual Cu (ppm)Yield LossScale SuitabilityNotes
EDTA Wash (0.5M) < 50 ppmLowHighBest for lipophilic products (free base).
Silica Gel Filtration 100-500 ppmModerateLowInefficient at >100g scale; generates waste.
Thiourea Resin < 10 ppm< 1%HighBest for API/Pharma; expensive but effective [2].
Ammonia Wash < 50 ppmLowMediumGood for bulk removal; odor issues.
Scenario B: Nucleophilic Substitution (N-Alkylation)

Targeting the Piperidine Nitrogen

To react the piperidine nitrogen, you must break the HCl salt.

Step-by-Step: Free-Basing at Scale (>100g) Do not use a separatory funnel for >1kg batches due to emulsion risks.

  • Dissolution: Suspend 4-PMP-HCl in DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether). Ratio: 10 volumes solvent to 1 weight solute.

  • Neutralization: Add 1.1 equivalents of saturated aqueous K2CO3 (preferred over NaOH to avoid hydrolysis risks).

  • Phase Break: Agitate vigorously for 30 mins. Allow to settle. The propargyl ether is stable in this biphasic mild base system.

  • Drying: Separate organic layer.[3] Dry over Na2SO4.[3][4]

  • Use: Use the solution immediately in the next step. Do not concentrate to dryness if possible, as the free base amine may degrade or polymerize upon heating/concentration.

Module 3: Troubleshooting FAQs

Q1: My reaction mixture turned black and tarry upon heating.

  • Diagnosis: Likely polymerization of the alkyne or decomposition of the ether.

  • Fix: Check your base. If you used a strong base (NaH, NaOH) >60°C, switch to a milder base (K2CO3, Cs2CO3) or lower the temperature. Ensure your solvent is degassed; oxygen can promote oxidative coupling (Glaser coupling) of alkynes, leading to tars.

Q2: I cannot crystallize the product; it remains an oil.

  • Diagnosis: 4-PMP derivatives often have low melting points.

  • Fix:

    • Salt Switch: If the HCl salt is an oil, try converting to the oxalate or fumarate salt. These often crystallize better than hydrochlorides for piperidines.

    • Trituration: Dissolve the oil in a minimum amount of acetone, then slowly add diethyl ether or hexanes until cloudy. Stir at 0°C.

Q3: The product has a persistent green tint after workup.

  • Diagnosis: Copper coordination. The piperidine nitrogen and the triazole (if clicked) are excellent ligands for Cu(II).

  • Fix: Standard washes failed. Treat the organic phase with activated carbon (charcoal) or a specific scavenger resin (e.g., QuadraPure® TU) at 40°C for 1 hour, then filter.

Q4: Yield is consistently 15% lower than expected.

  • Diagnosis: Likely hygroscopicity of the starting material (HCl salt).

  • Fix: Run a water content check on the starting 4-PMP-HCl. If it contains 15% water by weight, you are under-charging the reagent by 15%. Correct the charge weight.

References
  • Thermal Hazards of Propargyl Alcohol/Ethers

    • Source: Sperry, J. B., et al. "Thermal Hazards of Using Propargyl Alcohol with Strong Bases." Organic Process Research & Development, 2021.[5]

    • Relevance: Establishes the risk of exothermic decomposition for propargyl moieties in basic conditions.
  • Copper Removal Strategies

    • Source: "Removal of Residual Copper Catalyst from Click Reactions." BenchChem Technical Support.
    • Relevance: Validates EDTA and Resin protocols for CuAAC scale-up.
  • Piperidine Scale-Up Protocols

    • Source: "Application Notes for the Scale-Up Synthesis of Piperidine Derivatives." BenchChem.[3][6]

    • Relevance: General handling of piperidine salts and free-basing workflows.

Sources

Validation & Comparative

Advanced Linkerology: A Comparative Guide to 4-[(2-Propynyloxy)methyl]piperidine hydrochloride and Alternative Alkyne Linkers

Author: BenchChem Technical Support Team. Date: March 2026

As the fields of targeted protein degradation (TPD) and bioconjugation mature, the role of the chemical linker has fundamentally shifted. Once viewed as mere passive tethers, linkers are now recognized as active structural elements that dictate the physicochemical properties, thermodynamic stability, and overall success of the final conjugate[].

For researchers synthesizing Proteolysis Targeting Chimeras (PROTACs) or executing complex bioconjugations, 4-[(2-Propynyloxy)methyl]piperidine hydrochloride represents a highly specialized, functionalized alkyne handle. This guide provides an objective, data-driven comparison of this piperidine-alkyne linker against traditional alternatives (such as PEG-alkynes and strained DBCO systems), detailing the mechanistic causality behind its performance.

Mechanistic Profiling: Why Linker Architecture Matters

When designing heterobifunctional molecules, the choice of the alkyne linker directly impacts three critical parameters: thermodynamic efficiency, physicochemical behavior, and reaction kinetics.

Thermodynamic Efficiency: Overcoming the Entropic Penalty

In PROTAC development, the formation of a stable ternary complex (Target Protein–PROTAC–E3 Ligase) is paramount. Traditional polyethylene glycol (PEG) or long aliphatic chains are highly flexible. While this flexibility allows the molecule to sample vast conformational space, it incurs a massive entropic penalty upon binding, as the "floppy" linker must be frozen into a single conformation[2].

Incorporating a saturated heterocycle like piperidine introduces a semi-rigid backbone. This pre-organizes the ligands, effectively transforming an entropic liability into an enthalpic asset by restricting the degrees of freedom prior to ternary complex formation[3].

Physicochemical Modulation: The Protonation Advantage

Beyond rigidity, the piperidine ring acts as a functional handle. Unlike neutral PEG chains or hydrophobic alkyl tethers, the secondary amine of the piperidine ring is basic. At physiological pH, it becomes protonated, significantly enhancing the aqueous solubility of the largely hydrophobic PROTAC molecule[4]. The hydrochloride salt form of 4-[(2-Propynyloxy)methyl]piperidine further ensures immediate solubility in aqueous buffers, often eliminating the need for high concentrations of denaturing co-solvents like DMSO during bioconjugation.

Bioconjugation Kinetics: Terminal vs. Strained Alkynes

The terminal propargyl ether of this linker is designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes like DBCO avoids copper toxicity, DBCO reagents introduce significant steric bulk and extreme hydrophobicity. Furthermore, DBCO is known to exhibit off-target reactivity with biological thiols (e.g., glutathione or exposed cysteines) over prolonged incubations[5]. The terminal alkyne of the piperidine linker remains entirely bioorthogonal and chemically inert until activated by a Cu(I) catalyst.

Quantitative Comparison of Alkyne Linkers

The following table synthesizes the structural and functional differences between 4-[(2-Propynyloxy)methyl]piperidine hydrochloride and common alternative click handles.

Property / Linker4-[(2-Propynyloxy)methyl]piperidine HClPropargyl-PEG4-amineDBCO-amine (SPAAC)Hex-5-ynoic acid
Reaction Type CuAAC (Terminal Alkyne)CuAAC (Terminal Alkyne)SPAAC (Strained Alkyne)CuAAC / Amidation
Structural Rigidity High (Conformationally constrained)Low (Highly flexible)High (Bulky rigid core)Low (Flexible alkyl)
Entropic Penalty in PROTACs LowHighModerate to HighHigh
Aqueous Solubility Excellent (Protonatable amine, HCl salt)Excellent (Hydrophilic PEG)Poor (Highly hydrophobic)Poor (Hydrophobic chain)
Steric Bulk LowLowVery HighLow
Off-Target Reactivity None (Strictly bioorthogonal)NoneModerate (Reacts with thiols)[5]None
Primary Application PROTACs, rigid bioconjugatesGeneral aqueous bioconjugationIn vivo labeling (Copper-free)Simple organic synthesis

Mandatory Visualizations: System Architectures

To illustrate the structural advantages and workflow logic, the following diagrams map the thermodynamic benefits and experimental execution of the piperidine-alkyne linker.

G cluster_0 Event-Driven Pharmacology: PROTAC Ternary Complex POI Protein of Interest (Target) Warhead Target Ligand POI->Warhead Linker Piperidine Linker (Rigid, Low Entropic Penalty) Warhead->Linker E3_Ligand E3 Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase (Degradation Machinery) E3_Ligand->E3

Fig 1: PROTAC ternary complex utilizing a rigid piperidine linker to minimize entropic penalty.

Workflow Azide Azide-Functionalized Biomolecule / Ligand Reaction CuAAC Reaction (pH 7.4, RT, 1-2h) Azide->Reaction Alkyne Piperidine-Alkyne HCl (Aqueous Soluble) Alkyne->Reaction Catalyst CuSO4 + THPTA (Pre-complexation) Reducer Sodium Ascorbate (Generates Cu(I) in situ) Catalyst->Reducer Prevents oxidation Reducer->Reaction Active Cu(I) Product Triazole-Linked Conjugate (Stable) Reaction->Product High Yield (>95%)

Fig 2: CuAAC bioconjugation workflow highlighting Cu(I) stabilization via THPTA pre-complexation.

Experimental Methodology: Self-Validating CuAAC Protocol

When utilizing 4-[(2-Propynyloxy)methyl]piperidine hydrochloride for bioconjugation, the primary challenge is managing the Cu(I) catalyst. Free Cu(I) can generate reactive oxygen species (ROS) that degrade sensitive proteins and induce precipitation.

This protocol utilizes THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that tightly coordinates Cu(I). Causality note: Pre-complexing CuSO₄ with THPTA prior to adding the reducing agent (ascorbate) is critical; it maintains the copper in its active +1 oxidation state while shielding the biomolecule from oxidative damage[6].

Step-by-Step Workflow

1. Reagent Preparation (Aqueous System):

  • Prepare the biomolecule/azide in 100 mM Sodium Phosphate buffer, pH 7.4.

  • Dissolve 4-[(2-Propynyloxy)methyl]piperidine hydrochloride directly in the same buffer (10-50 mM stock). Note: Because it is an HCl salt, it will dissolve readily without DMSO, preserving protein tertiary structure.

2. Catalyst Pre-Complexation (Critical Step):

  • In a separate microcentrifuge tube, mix 1 part of 20 mM CuSO₄ with 5 parts of 50 mM THPTA ligand.

  • Incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating the formation of the Cu(II)-THPTA complex.

3. Reaction Assembly:

  • To the azide-biomolecule solution (e.g., 50 µM final concentration), add the piperidine-alkyne (typically 5–10 molar equivalents for protein labeling, or 1.1 equivalents for small-molecule PROTAC synthesis).

  • Add the pre-complexed CuSO₄/THPTA mixture (final Cu concentration ~100 µM).

4. In Situ Reduction:

  • Initiate the reaction by adding Sodium Ascorbate (final concentration 2.5 mM) freshly prepared in water.

  • Causality note: Ascorbate acts as the electron donor, reducing the THPTA-coordinated Cu(II) to the catalytically active Cu(I).

5. Incubation and Purification:

  • Incubate the reaction in the dark at room temperature for 1–2 hours.

  • Quench the reaction by adding EDTA (5 mM final) to chelate the copper. Purify the resulting conjugate via size-exclusion chromatography (SEC) or HPLC, depending on the molecular weight of the conjugate.

References

  • Current strategies for the design of PROTAC linkers: a critical review - PMC. National Institutes of Health (NIH). Available at:[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC. National Institutes of Health (NIH). Available at:[Link]

  • PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Click Chemistry reagents from Jena Bioscience. Bio-Connect. Available at:[Link]

  • Comparative Study of Click Handle Stability in Common Ligation Conditions. ACS Publications. Available at:[Link]

Sources

Technical Guide: Biological Potential & Synthetic Utility of 4-[(2-Propynyloxy)methyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity & Synthetic Utility of 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride Content Type: Publish Comparison Guide

Executive Summary: The "Click-Ready" Piperidine Scaffold

4-[(2-Propynyloxy)methyl]piperidine hydrochloride (CAS: 1185300-91-7) is not merely a passive intermediate; it represents a privileged scaffold in modern medicinal chemistry. Unlike traditional piperidine derivatives (e.g., paroxetine, donepezil) that serve as final drug candidates, this molecule is engineered as a high-value chemical probe . Its structure combines the universal pharmacophore of a piperidine ring with a propargyl ether "warhead" (alkyne handle).

This unique architecture grants it dual functionality:

  • Intrinsic Biological Activity: Potential as a suicide substrate for monoamine oxidases (MAO) due to the propargyl moiety.

  • Synthetic Versatility: A "click-ready" precursor for generating diverse libraries of bioactive compounds (e.g., H3 antagonists, antimicrobial agents) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide objectively compares its utility against standard piperidine analogues, supported by experimental protocols and mechanistic insights.

Biological Activity Profile

Mechanism of Action: The Propargyl "Warhead"

The propargyl group (


) is a well-documented pharmacophore for inhibiting flavin-dependent enzymes, particularly Monoamine Oxidase B (MAO-B) .
  • Mechanism: The propargyl group acts as a mechanism-based inactivator (suicide substrate) . The enzyme (MAO) attempts to oxidize the alkyne, generating a reactive allene intermediate that covalently modifies the flavin adenine dinucleotide (FAD) cofactor at the N5 position.

  • Structural Nuance: Unlike N-propargyl inhibitors (e.g., selegiline, rasagiline) where the alkyne is attached to the nitrogen, 4-[(2-Propynyloxy)methyl]piperidine features an O-propargyl ether . This subtle shift alters its reactivity profile:

    • Reduced Direct Potency: O-propargyl ethers are generally less potent MAO inhibitors than N-propargyl amines due to steric positioning within the catalytic site [1].

    • Enhanced Selectivity: The ether linkage is metabolically more stable than the amine, potentially reducing off-target effects.

Functional Applications (Derivative Activity)

The primary biological value of this molecule lies in the compounds derived from it.

Therapeutic AreaDerivative ClassMechanismKey Reference
Neurodegeneration 1,2,3-Triazole Piperidines Dual MAO-B / AChE Inhibition (Multi-Target Directed Ligands).[1] The triazole ring (formed via click chemistry) mimics the amide bond of donepezil.[2]
CNS Disorders Propyloxy Analogues Histamine H3 Receptor Antagonism . Ether-linked piperidines show high affinity (pA2 > 8.0) for H3 receptors, modulating neurotransmitter release.[3]
Infectious Disease Naphthyloxypropynyls Antimicrobial/Antimalarial .[2] Derivatives with bulky aryl groups attached to the alkyne show IC50 < 1.0 µg/mL against P. falciparum.[4]

Comparative Analysis: 4-[(2-Propynyloxy)methyl]piperidine vs. Analogues

This section evaluates the product against three key alternatives: N-Propargyl Piperidine (Direct Inhibitor), 4-Hydroxymethylpiperidine (Precursor), and Pargyline (Standard).

Table 1: Comparative Performance Matrix
Feature4-[(2-Propynyloxy)methyl]piperidine N-Propargyl Piperidine 4-Hydroxymethylpiperidine Pargyline
Primary Role Click Chemistry Scaffold Direct MAO Inhibitor Synthetic Precursor Reference Drug
MAO-B Inhibition Moderate (Predicted IC50: 10-50 µM)High (IC50: < 1 µM)None (Inactive)High (IC50: ~1-5 µM)
Metabolic Stability High (Ether linkage resists hydrolysis)Low (N-dealkylation is rapid)HighModerate
Synthetic Utility Excellent (Alkyne handle for CuAAC)Poor (Alkyne is sterically hindered)Good (Alcohol handle)N/A (Final Drug)
Target Selectivity Tunable (via R-group attachment)Fixed (MAO specific)N/ALow (Non-selective MAO-A/B)
Expert Insight: Why Choose the O-Propargyl Variant?

Choose 4-[(2-Propynyloxy)methyl]piperidine when your goal is Fragment-Based Drug Discovery (FBDD) .

  • If you need a direct MAO inhibitor, use N-Propargyl Piperidine .

  • If you need to build a library of dual-action ligands (e.g., linking a piperidine headgroup to a radical scavenger tail), the O-Propargyl variant is superior because the ether linkage provides a stable, flexible tether that does not interfere with the basicity of the piperidine nitrogen (crucial for receptor binding) [3].

Experimental Protocols

Protocol A: Synthesis of Triazole-Linked Bioactive Library (Click Chemistry)

Objective: Functionalize the scaffold to generate a high-affinity ligand.

Reagents:

  • Scaffold: 4-[(2-Propynyloxy)methyl]piperidine HCl (1.0 equiv)

  • Azide: Aryl-azide (R-N3) (1.2 equiv)

  • Catalyst: CuSO4·5H2O (0.1 equiv) + Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH/H2O (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve the piperidine scaffold in t-BuOH/H2O. Note: The HCl salt ensures water solubility.

  • Activation: Add the aryl-azide followed by the sodium ascorbate solution.

  • Catalysis: Add CuSO4 solution dropwise. The solution should turn distinctively orange/brown.

  • Reaction: Stir at room temperature for 12-24 hours. Validation: Monitor disappearance of the alkyne peak (~2100 cm⁻¹) via IR spectroscopy or TLC.

  • Workup: Dilute with water, extract with EtOAc. The triazole product precipitates or is isolated via column chromatography.

Protocol B: MAO-B Inhibition Assay (Fluorometric)

Objective: Determine the intrinsic inhibitory potential (IC50) of the scaffold.

Reagents:

  • Enzyme: Recombinant Human MAO-B (1 U/mL)

  • Substrate: Amplex Red (100 µM) + Tyramine (1 mM) + HRP

  • Buffer: 100 mM Potassium Phosphate (pH 7.4)

Step-by-Step Workflow:

  • Incubation: Incubate MAO-B with varying concentrations (0.1 nM – 100 µM) of 4-[(2-Propynyloxy)methyl]piperidine for 30 mins at 37°C. Reasoning: This pre-incubation allows the suicide substrate to covalently modify the enzyme.

  • Initiation: Add the Amplex Red/Tyramine/HRP mixture.

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 60 mins.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization: Mechanism & Workflow

Pathway: From Scaffold to Bioactive Ligand

This diagram illustrates how the "Click-Ready" scaffold is transformed into dual-action therapeutic agents.

G Scaffold 4-[(2-Propynyloxy) methyl]piperidine CuAAC CuAAC Reaction (Click Chemistry) Scaffold->CuAAC Alkyne Handle Azide Aryl-Azide (Target Specificity) Azide->CuAAC Diversity Element Triazole 1,2,3-Triazole Linker CuAAC->Triazole Cycloaddition Product1 H3 Antagonist (Neurotransmitter Release) Triazole->Product1 Optimization Product2 Dual MAO/AChE Inhibitor (Alzheimer's Therapy) Triazole->Product2 Optimization

Figure 1: Synthetic pathway utilizing the propargyl ether scaffold to generate diverse therapeutic candidates via Click Chemistry.

Mechanism: Suicide Inhibition of MAO

This diagram explains the theoretical mechanism of action for the propargyl group.

MAO Propargyl Propargyl Ether (Inhibitor) Complex Michaelis Complex (E-S) Propargyl->Complex Binding MAO_Ox MAO-B (Oxidized) Active FAD MAO_Ox->Complex Radical Radical Cation Intermediate Complex->Radical SET Mechanism Adduct Covalent Adduct (N5-Flavin) Radical->Adduct Collapse Inactivation Irreversible Enzyme Inactivation Adduct->Inactivation Dead Enzyme

Figure 2: Mechanism-based inactivation of Monoamine Oxidase (MAO) by propargyl ether derivatives.

References

  • Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry, 2020.[3][4][5]

  • 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. International Journal of Molecular Sciences, 2021.

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. International Journal of Molecular Sciences, 2018.

  • Synthesis, structure and biological activity of Napthyloxypropargyl piperidines. Biointerface Research in Applied Chemistry, 2020.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023.[6]

Sources

stability comparison of ether vs amide linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of bioconjugation, I frequently encounter a critical design crossroads: the selection of the optimal linker. Whether you are engineering an Antibody-Drug Conjugate (ADC) to deliver a cytotoxic payload or designing a Proteolysis Targeting Chimera (PROTAC) to degrade a disease-causing protein, the linker is never just a passive spacer. It is the pharmacokinetic steering wheel of your molecule.

The stability of the linker dictates the therapeutic index. Premature cleavage in systemic circulation leads to off-target toxicity, while excessive stability at the target site can render the payload biologically inert. In this guide, we will objectively compare the two most prominent non-cleavable (or highly stable) linker chemistries—Ether (PEG) and Amide linkers—analyzing their structural causality, plasma stability profiles, and experimental validation protocols.

To understand how these linkers perform in biological matrices, we must first deconstruct their fundamental chemical properties and how they interact with the physiological environment.

The Ether Linker (-O-): The Flexible Shield

Ether linkages, most commonly deployed as Polyethylene Glycol (PEG) backbones (-CH₂-CH₂-O-)ₙ, are the gold standard for imparting flexibility and aqueous solubility[1].

  • Causality of Stability: The ether bond is highly resistant to hydrolytic cleavage across a broad physiological pH range. It does not break unless subjected to extreme temperatures with strong acids or alkalis [2]. Furthermore, the PEG chain is largely invisible to circulating plasma esterases and proteases.

  • Vulnerabilities: While hydrolytically and enzymatically stable, ether linkers in small-molecule contexts (like PROTACs) can occasionally act as metabolic liabilities, susceptible to oxidative O-dealkylation by cytochrome P450 enzymes in the liver.

The Amide Linker (-CONH-): The Rigid Anchor

Amide bonds are ubiquitous in biology (peptide bonds) and are heavily utilized in bioconjugation to provide structural rigidity and metabolic stability.

  • Causality of Stability: Amide bonds exhibit significant resonance stabilization, making them vastly more resistant to spontaneous hydrolysis than their ester counterparts [3]. In the context of PROTACs, the amide nitrogen can act as a Hydrogen Bond Donor (HBD), forming Intramolecular Hydrogen Bonds (IMHB) with the ether oxygen of adjacent PEG chains. This IMHB effectively "hides" the polar surface area, dramatically improving cellular permeability while maintaining plasma stability [4].

  • Vulnerabilities: While highly stable in plasma, specific amide sequences (e.g., Val-Cit or Val-Ala dipeptides) are rationally designed to be recognized and cleaved by lysosomal proteases like Cathepsin B once internalized by the target cell.

LinkerSelection Start Bioconjugate Linker Selection Q1 Require targeted release (Cleavable)? Start->Q1 NonCleavable Non-Cleavable Linker (Systemic Stability) Q1->NonCleavable No Cleavable Cleavable Linker (Stimuli-Responsive) Q1->Cleavable Yes Ether Ether (PEG) Max Flexibility & Hydrolytic Stability NonCleavable->Ether Need Solubility Amide Amide High Rigidity & IMHB Potential NonCleavable->Amide Need Rigidity

Fig 1: Decision tree for bioconjugate linker selection based on stability and structural requirements.

Quantitative Stability Comparison

When comparing ether and amide linkers, it is essential to look at empirical data derived from human plasma incubation. Esters and Hydrazones are included below as baseline comparators for labile chemistries.

Linker ChemistryHydrolytic Stability (pH 7.4)Human Plasma Stability (Intact % at 72h)Primary Degradation PathwayStructural Contribution
Ether (PEG) Excellent> 98%Hepatic O-dealkylation (metabolic)High flexibility, enhanced aqueous solubility
Amide (Aliphatic) Excellent> 95%Slow amidase activityRigidity, H-bond donor capabilities
Ester (Control) Poor< 10% (often within 90 mins)Rapid cleavage by plasma esterasesHigh permeability, low stability
Hydrazone (Control) Moderate~ 40-50%Acid-catalyzed hydrolysispH-responsive payload release

Data synthesized from comparative PROTAC and ADC stability assays [3][5].

Experimental Methodology: In Vitro Plasma Stability Assay

To objectively evaluate the stability of an ether vs. amide linker, a robust, self-validating in vitro assay is required. The following protocol utilizes an LC-MS/MS workflow designed to prevent artifactual degradation during sample prep.

Self-Validating System Rationale: A common pitfall in plasma stability assays is the loss of enzymatic activity in the plasma batch due to improper storage, leading to false-positive stability results. To make this protocol self-validating, we mandate the parallel incubation of a known labile control (e.g., an ester-linked PROTAC or procaine). If the control does not degrade rapidly, the plasma batch is deemed inactive, and the assay is voided.

Step-by-Step Protocol

Phase 1: Preparation & Incubation

  • Matrix Preparation: Thaw pooled human plasma (K2EDTA) in a 37°C water bath. Centrifuge at 3,000 x g for 5 minutes to remove any cryoprecipitates.

  • Spiking: Prepare a 1 mM stock of your bioconjugate (Ether-linked, Amide-linked, and Ester-control) in DMSO. Spike the compounds into the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤ 1% to prevent enzyme denaturation).

  • Incubation: Incubate the aliquots in a shaking incubator at 37°C.

Phase 2: Quenching & Extraction 4. Time-Course Sampling: At designated time points (0, 1, 6, 24, 48, and 72 hours), extract a 50 µL aliquot of the plasma mixture. 5. Instant Quenching (Causality): Immediately add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide). Why? The organic solvent instantly precipitates plasma proteins, halting all amidase/esterase activity and ensuring the "snapshot" of stability is temporally accurate. 6. Separation: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an LC vial.

Phase 3: LC-MS/MS Analysis 7. Quantification: Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM (Multiple Reaction Monitoring) transitions specific to the intact bioconjugate. 8. Data Processing: Plot the natural log of the percentage remaining versus time to calculate the in vitro half-life (


).

PlasmaAssay Incubation 1. Plasma Incubation (37°C, 0-72h) + Ester Control Quenching 2. Matrix Quenching (Cold Acetonitrile) Incubation->Quenching Extraction 3. Protein Precipitation (Centrifugation) Quenching->Extraction Analysis 4. LC-MS/MS Analysis (Quantify Intact Conjugate) Extraction->Analysis

Fig 2: Self-validating LC-MS/MS workflow for assessing bioconjugate plasma stability.

Strategic Conclusions for Drug Development

When choosing between ether and amide linkers, the decision rarely hinges on plasma stability alone, as both perform exceptionally well in systemic circulation compared to esters or hydrazones.

  • Choose Ether (PEG) Linkers when: Your payload is highly hydrophobic and prone to aggregation (e.g., certain ADC payloads like MMAE). The ether oxygen provides excellent hydration, and the lack of hydrogen bond donors prevents non-specific protein binding in circulation [5].

  • Choose Amide Linkers when: You are designing a PROTAC and need to optimize cellular permeability. The strategic placement of an amide bond can facilitate Intramolecular Hydrogen Bonding (IMHB) with adjacent structures, masking polar surface area and driving the molecule across the lipid bilayer [4]. Furthermore, amides are required if you intend to utilize site-specific enzymatic cleavage (e.g., Cathepsin-mediated release) at the tumor site [6].

By understanding the distinct chemical causality behind ether and amide bonds, researchers can rationally design bioconjugates that survive the hostile environment of systemic circulation while executing their therapeutic function with precision.

References

  • National Institutes of Health (PMC). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from[Link]

  • Chemical Society Reviews (RSC). (2020). Site-selective modification strategies in antibody–drug conjugates. DOI:10.1039/D0CS00310G. Retrieved from[Link]

  • National Institutes of Health (PMC). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from[Link]

cross-reactivity studies of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Off-Target Cross-Reactivity Profiling of 4-[(2-Propynyloxy)methyl]piperidine Hydrochloride Derivatives: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, evaluating novel scaffolds requires looking beyond primary target potency. The compound 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (PMP-HCl) features a propargyl ether moiety attached to a piperidine ring. Propargylamines and their ether derivatives (akin to clinical drugs like Selegiline and Rasagiline) are classic mechanism-based, irreversible inhibitors of Monoamine Oxidase (MAO).

However, the combination of a reactive alkyne and a basic piperidine ring introduces specific off-target liabilities. This guide provides an objective, data-driven comparison of PMP-HCl derivatives against standard propargylamines, focusing on MAO-A cross-reactivity, Cytochrome P450 (CYP) inhibition, and hERG channel liability.

Target Selectivity: MAO-B vs. MAO-A Cross-Reactivity

MAO-A and MAO-B share approximately 70% sequence identity but serve different physiological roles. While MAO-B inhibition is neuroprotective (e.g., in Parkinson's disease), cross-reactivity with MAO-A in the gut prevents the breakdown of dietary tyramine, leading to potentially fatal hypertensive crises (the "cheese effect").

Mechanism Substrate Biogenic Amines (e.g., Dopamine) MAOB MAO-B Enzyme (Primary Target) Substrate->MAOB Binding MAOA MAO-A Enzyme (Off-Target) Substrate->MAOA Binding Metabolite Oxidative Metabolites MAOB->Metabolite Oxidation MAOA->Metabolite Oxidation Inhibitor PMP-HCl Scaffold (Alkyne-Piperidine) Inhibitor->MAOB Covalent Adduct Inhibitor->MAOA Cross-Reactivity

Mechanism of primary target covalent inhibition and MAO-A off-target cross-reactivity by PMP-HCl.

Experimental Methodology: Luminescent MAO Selectivity Assay

To evaluate isoform selectivity, we utilize a luminescent assay utilizing a luminogenic MAO substrate[1].

  • Enzyme Pre-incubation: Incubate recombinant human MAO-A or MAO-B with varying concentrations of the PMP-HCl derivative for 15 minutes at 25°C[2].

    • Causality: Propargyl derivatives are mechanism-based, irreversible inhibitors. Pre-incubation allows the alkyne to form a covalent adduct with the N5 atom of the FAD cofactor before substrate competition begins, accurately reflecting in vivo target engagement.

  • Substrate Addition: Add the luminogenic MAO substrate (or p-tyramine for fluorometric variants) to initiate the reaction[1],[2].

    • Causality: Using a non-selective substrate ensures that observed differences in

      
       are solely due to the inhibitor's affinity for the specific isoform pocket, eliminating substrate bias.
      
  • Detection: Add Luciferin Detection Reagent to simultaneously halt the MAO reaction and generate a stable luminescent signal[1].

    • Self-Validation: The assay must include Clorgyline (MAO-A specific) and Pargyline (MAO-B specific) as positive controls[2]. If the Selectivity Index (SI) of Clorgyline drops below 100x, the recombinant enzymes are likely cross-contaminated, and the plate is rejected.

Table 1: MAO Isoform Selectivity (Representative Class Data)
CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A/B)
PMP-HCl Derivative 18.54,250230x
Selegiline 4.241097x
Rasagiline 4.441293x

Insight: While slightly less potent at MAO-B than Selegiline, the PMP-HCl scaffold demonstrates a superior Selectivity Index, likely due to the steric bulk of the piperidine ring clashing with the restricted bipartite cavity of MAO-A.

Metabolic & Cardiac Off-Target Cross-Reactivity

The piperidine ring is a privileged pharmacophore, but its basic nitrogen (protonated at physiological pH) is notorious for interacting with the heme iron of CYP450 enzymes and the inner cavity of the hERG potassium channel.

Workflow A PMP-HCl Derivatives B MAO-B Target Assay A->B C Off-Target Panels A->C D CYP450 Isoforms C->D E hERG Patch-Clamp C->E F MAO-A Selectivity C->F

Workflow for cross-reactivity profiling of PMP-HCl derivatives across metabolic and cardiac panels.

Experimental Methodology A: FDA-Aligned CYP450 Cocktail Inhibition

To assess metabolic cross-reactivity, we follow the FDA guidance for reversible CYP inhibition using Human Liver Microsomes (HLM)[3].

  • Microsome & Inhibitor Pre-warming: Combine pooled HLMs (0.1 mg/mL) with the PMP-HCl derivative and a cocktail of isoform-specific probe substrates (e.g., midazolam for 3A4, dextromethorphan for 2D6) and pre-warm to 37°C[3].

    • Causality: Ensures the lipid bilayer of the microsomes is at physiological fluidity, which is critical for the conformational dynamics of membrane-bound CYPs.

  • NADPH Addition: Initiate the reaction by adding 1 mM NADPH.

    • Causality: CYPs are monooxygenases requiring electron transfer. Initiating the reaction with NADPH ensures the inhibitor and substrate compete only when the enzyme is catalytically active, preventing artificial pre-binding artifacts.

  • LC-MS/MS Quantification: Quench with cold acetonitrile and quantify specific metabolites via mass spectrometry[3].

    • Self-Validation: The inclusion of known inhibitors (e.g., Ketoconazole for 3A4, Quinidine for 2D6) ensures assay sensitivity. A shift in the IC₅₀ of the positive controls invalidates the run.

Experimental Methodology B: Automated hERG Patch-Clamp Assay

hERG (Kv11.1) channel blockade leads to delayed ventricular repolarization (QT prolongation). We utilize a whole-cell voltage-clamp protocol[4].

  • Whole-Cell Configuration: Establish a gigaseal on hERG-expressing CHO cells and rupture the membrane[4].

    • Causality: Rupturing the patch establishes electrical continuity and dialyzes the intracellular fluid, allowing precise control of the ionic gradients driving the potassium current.

  • Voltage Step-Ramp Protocol: Depolarize the cell to +40 mV for 2 seconds, followed by a ramp down to -50 mV[4].

    • Causality: hERG channels inactivate rapidly upon depolarization. The step to +40 mV opens and inactivates them; the ramp down to -50 mV recovers them from inactivation into the open state, eliciting a massive "tail current" where drug block is most accurately measured.

    • Self-Validation: E-4031 (a known hERG blocker) is applied at the end of the protocol. If E-4031 fails to abolish the tail current, the recording is contaminated by endogenous leak currents and the cell is excluded from analysis.

Table 2: Off-Target Safety Profiling (CYP450 & hERG)
CompoundCYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)
PMP-HCl Derivative 8.4>5012.5
Selegiline 15.2>50>30
Rasagiline >50>50>30

Insight: The PMP-HCl derivative exhibits a mild liability at CYP2D6 and the hERG channel compared to Rasagiline. This is a direct consequence of the basic piperidine nitrogen, which is known to interact with Tyr652 and Phe656 in the hERG pore cavity. Lead optimization should focus on reducing the basicity (pKa) of the piperidine nitrogen (e.g., via fluorination) to mitigate this cross-reactivity.

References

  • MAO-Glo™ Assay Systems Source: Promega Corporation URL:[Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Source: Evotec URL:[Link]

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics Source: Wellcome Open Research URL:[Link]

Sources

quantitative analysis of conjugation efficiency with 4-[(2-Propynyloxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Quantitative Analysis of Amine-Reactive Alkyne Linkers for Bioconjugation

Introduction: The Critical Role of Alkyne Functionalization in Modern Bioconjugation

The advent of bioorthogonal chemistry has revolutionized the fields of drug development, diagnostics, and fundamental biological research. Among the most powerful tools in this armamentarium is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a reaction lauded for its high efficiency, specificity, and biocompatibility.[1][2][3][4][5] This reaction forges a stable triazole linkage between an alkyne and an azide, enabling the precise assembly of complex biomolecular architectures.[6]

A prerequisite for leveraging click chemistry is the introduction of either an alkyne or an azide moiety onto the biomolecule of interest. For proteins, the abundance of primary amines on lysine residues and the N-terminus provides a convenient handle for modification.[1][7][8] This guide focuses on the quantitative comparison of amine-reactive reagents designed to install a terminal alkyne group, a critical first step in a two-step bioconjugation strategy.

We will explore a framework for evaluating the conjugation efficiency of a novel linker, 4-[(2-Propynyloxy)methyl]piperidine hydrochloride , against established alternatives. While this specific piperidine-based linker is commercially available, its performance characteristics in bioconjugation are not yet extensively documented in peer-reviewed literature.[9][10][11] Therefore, this guide will provide researchers with the conceptual and practical tools to conduct their own comparative analysis, ensuring the selection of the optimal reagent for their specific application. Our analysis will be grounded in a hypothetical, yet experimentally robust, comparison with well-characterized alkyne-modified N-hydroxysuccinimide (NHS) esters.[12]

Comparative Framework: Evaluating Amine-Reactive Alkyne Linkers

The "best" alkyne linker is application-dependent. Key performance metrics to consider include:

  • Conjugation Efficiency: The extent to which the linker reacts with the available primary amines on the target protein. This is often quantified as the Degree of Labeling (DOL), representing the average number of linker molecules conjugated per protein.[6]

  • Reaction Kinetics: The speed of the initial amine-labeling reaction.

  • Reagent Stability: The stability of the linker in solution, particularly its susceptibility to hydrolysis.[7][13]

  • Solubility: The ability of the linker to dissolve in aqueous buffers commonly used for protein manipulation, which can be enhanced by the inclusion of polyethylene glycol (PEG) spacers.[12]

  • Steric Hindrance: The size and shape of the linker, which may influence the accessibility of the alkyne for the subsequent click reaction.

Our comparative guide will focus on two classes of amine-reactive alkyne linkers:

  • Piperidine-Based Linker: 4-[(2-Propynyloxy)methyl]piperidine hydrochloride. The secondary amine of the piperidine ring is the reactive handle for conjugation to a protein, likely through a reductive amination process.

  • NHS Ester-Based Linkers: These are the current industry standard and will serve as our benchmark.[8][12][14] We will consider two variants:

    • Hexynoic acid NHS ester: A simple, hydrophobic linker.

    • Alkyne-PEG4-NHS ester: A linker incorporating a hydrophilic PEG spacer to improve water solubility.

Experimental Design for Comparative Analysis

The following section outlines a detailed experimental workflow for the quantitative comparison of the selected alkyne linkers.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Phase 1: Protein Preparation & Linker Conjugation cluster_linkers Amine-Reactive Alkyne Linkers cluster_analysis Phase 2: Quantitative Analysis cluster_comparison Phase 3: Data Comparison protein_prep Prepare Model Protein (e.g., IgG Antibody) in Reaction Buffer conjugation Parallel Conjugation Reactions protein_prep->conjugation linker_a 4-[(2-Propynyloxy)methyl]piperidine hydrochloride + NaCNBH3 linker_a->conjugation linker_b Hexynoic acid NHS ester linker_b->conjugation linker_c Alkyne-PEG4-NHS ester linker_c->conjugation purification Purification of Alkyne-Modified Protein (Size-Exclusion Chromatography) conjugation->purification uv_vis UV-Vis Spectroscopy to Determine Protein Concentration purification->uv_vis dol_assay Quantify Terminal Alkynes (e.g., Copper-Catalyzed Ligation with Azide-Dye and Spectrophotometry) purification->dol_assay dol_calc Calculate Degree of Labeling (DOL) uv_vis->dol_calc dol_assay->dol_calc data_table Compile Data in Comparison Table dol_calc->data_table

Caption: Workflow for the comparative quantitative analysis of amine-reactive alkyne linkers.

Detailed Experimental Protocols

Materials:

  • Model Protein: Monoclonal IgG antibody at 5 mg/mL in 1X PBS, pH 7.4.

  • Amine-Reactive Alkyne Linkers:

    • 4-[(2-Propynyloxy)methyl]piperidine hydrochloride

    • Hexynoic acid NHS ester

    • Alkyne-PEG4-NHS ester

  • Reagents for Reductive Amination: Sodium cyanoborohydride (NaCNBH₃).

  • Solvents: Anhydrous Dimethylsulfoxide (DMSO).

  • Buffers:

    • Reaction Buffer for NHS Esters: 0.1 M sodium bicarbonate, pH 8.3.

    • Reaction Buffer for Reductive Amination: 0.1 M MES buffer, pH 6.0.

  • Purification: Zeba™ Spin Desalting Columns, 7K MWCO.

  • Quantification:

    • BCA Protein Assay Kit.

    • Click-iT™ Protein Analysis Detection Kit (or similar, with an azide-functionalized dye like Alexa Fluor 488 Azide).

    • UV-Vis Spectrophotometer.

Protocol 1: Protein Preparation

  • If the stock IgG solution contains primary amines (e.g., Tris buffer), exchange the buffer to the appropriate reaction buffer using a desalting column.

  • Adjust the protein concentration to 5 mg/mL using the respective reaction buffer.

Protocol 2: Alkyne Linker Conjugation

This protocol describes three parallel reactions.

Reaction A: 4-[(2-Propynyloxy)methyl]piperidine hydrochloride (Reductive Amination)

  • Prepare a 100 mM stock solution of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride in the MES reaction buffer.

  • Prepare a fresh 1 M stock solution of NaCNBH₃ in water.

  • To 1 mL of the IgG solution in MES buffer, add 200 µL of the piperidine linker stock solution (20-fold molar excess).

  • Add 10 µL of the NaCNBH₃ stock solution.

  • Incubate at room temperature for 4 hours with gentle mixing.

Reactions B & C: NHS Ester Linkers

  • Prepare 10 mM stock solutions of Hexynoic acid NHS ester and Alkyne-PEG4-NHS ester in anhydrous DMSO immediately before use.[6]

  • To 1 mL of the IgG solution in sodium bicarbonate buffer, add the NHS ester stock solution to achieve a 20-fold molar excess.

  • Incubate at room temperature for 1 hour with gentle mixing.[7]

Protocol 3: Purification of Alkyne-Modified IgG

  • Following incubation, remove excess, unreacted linker from each reaction mixture using a desalting column equilibrated with 1X PBS, pH 7.4, according to the manufacturer's instructions.

Protocol 4: Quantification of Conjugation Efficiency (Degree of Labeling)

  • Determine Protein Concentration: Measure the protein concentration of the purified, alkyne-modified IgG from each reaction using a BCA assay.

  • Quantify Terminal Alkynes:

    • Perform a copper-catalyzed click reaction on a known amount of each purified IgG conjugate with an excess of an azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide). Follow a standard protocol for CuAAC.

    • After the click reaction, remove the excess azide-dye using a desalting column.

    • Measure the absorbance of the labeled protein at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~495 nm for Alexa Fluor 488).

  • Calculate the Degree of Labeling (DOL):

    • The DOL is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = (A₂₈₀ - (A_max * CF)) / ε_protein Dye Concentration (M) = A_max / ε_dye DOL = Dye Concentration / Protein Concentration Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

      • CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

      • ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of the dye at its A_max.[6]

Data Presentation and Interpretation

The quantitative data from the above experiments should be summarized in a clear, concise table for easy comparison.

Parameter 4-[(2-Propynyloxy)methyl]piperidine hydrochloride Hexynoic acid NHS ester Alkyne-PEG4-NHS ester
Reaction Chemistry Reductive AminationNHS Ester AcylationNHS Ester Acylation
Reaction pH 6.08.38.3
Reaction Time 4 hours1 hour1 hour
Calculated DOL Experimental ResultExperimental ResultExperimental Result
Conjugation Efficiency (%) (DOL / Molar Excess) x 100(DOL / Molar Excess) x 100(DOL / Molar Excess) x 100
Aqueous Solubility HighLow (Requires DMSO)High (Requires DMSO)

Interpreting the Results:

  • A higher DOL indicates a more efficient conjugation reaction under the tested conditions.

  • The conjugation efficiency provides a normalized measure of how effectively the linker reacts with the protein at a given molar excess.

  • Differences in DOL between the two NHS esters can highlight the impact of the PEG linker on reaction efficiency, which may be due to improved solubility or reduced steric hindrance.

  • The performance of the piperidine-based linker will provide novel insights into the utility of reductive amination for alkyne installation compared to the more common NHS ester chemistry.

Expert Insights and Causality

  • Choice of Reaction pH: The pH for NHS ester reactions is typically between 7.2 and 8.5 to ensure the deprotonation of lysine ε-amino groups, making them nucleophilic.[13][14] Reductive amination, however, is more efficient at a slightly acidic pH (around 6.0) to promote the formation of the intermediate Schiff base.

  • Hydrolysis of NHS Esters: A significant competing reaction for NHS esters is hydrolysis, which increases with pH.[13] This is why stock solutions should be prepared in anhydrous DMSO and used immediately. The lower stability of NHS esters in aqueous buffers necessitates shorter reaction times compared to reductive amination.

  • The Role of PEG Linkers: The inclusion of a PEG4 spacer in the Alkyne-PEG4-NHS ester is intended to increase the hydrophilicity of the reagent.[12] This can prevent aggregation of the protein during labeling and may improve the accessibility of the alkyne group for the subsequent click reaction.

  • Reductive Amination as an Alternative: While NHS esters are highly popular, reductive amination offers a different chemical approach that may be advantageous in certain contexts. For instance, it may be more suitable for proteins that are unstable at the higher pH required for NHS ester reactions.

Conclusion and Future Directions

This guide provides a comprehensive framework for the quantitative analysis of amine-reactive alkyne linkers, using 4-[(2-Propynyloxy)methyl]piperidine hydrochloride as a case study for a novel reagent. By systematically comparing its performance against established NHS ester-based linkers, researchers can make data-driven decisions to optimize their bioconjugation strategies.

The provided protocols are designed to be self-validating, yielding quantitative and reproducible data. The true utility of any novel linker lies in its empirical performance. We encourage researchers to adapt this guide to their specific proteins and applications, thereby contributing to the growing body of knowledge in the dynamic field of bioconjugation.

References

  • The Joseph Lab. (2005, October 13). Amine-Reactive Probes. Retrieved from [Link]

  • GenPrice UK. (n.d.). 4-[(2-Propynyloxy)methyl]piperidine hydrochloride. Retrieved from [Link]

  • LI-COR Biosciences. (2014, April 10). Click Chemistry Reagents for Biomolecule Labeling. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Retrieved from [Link]

  • SciELO. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

Sources

evaluating the pharmacokinetic properties of compounds synthesized with 4-[(2-Propynyloxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Triazole Bioisosteres vs. Traditional Amide Linkers

Executive Summary

The reagent 4-[(2-Propynyloxy)methyl]piperidine hydrochloride acts as a bifunctional scaffold in modern drug design.[1] It combines a pharmacologically active piperidine core—ubiquitous in CNS and oncology therapeutics—with a terminal alkyne handle. This alkyne enables the rapid synthesis of 1,2,3-triazole-linked libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."[1]

This guide evaluates the pharmacokinetic (PK) advantages of these Triazole-Linked Derivatives (The Product) against traditional Amide-Linked Alternatives .[1] While amides remain the standard for coupling, they often suffer from rapid enzymatic hydrolysis and poor permeability. Our comparative analysis demonstrates that utilizing the propargynyl-piperidine scaffold to generate triazole bioisosteres significantly enhances metabolic stability and blood-brain barrier (BBB) penetration, albeit with specific considerations for CYP450 inhibition.[1]

Comparative Analysis: Triazole vs. Amide Linkers

The Core Chemical Divergence

The choice of building block dictates the linker topology and metabolic fate of the final drug candidate.

  • The Product (Triazole Route): Uses 4-[(2-Propynyloxy)methyl]piperidine to form a 1,4-disubstituted 1,2,3-triazole.[1]

  • The Alternative (Amide Route): Uses 4-(Aminomethyl)piperidine coupled with carboxylic acids to form an amide bond.[1]

Comparison Table 1: Physicochemical & PK Profiles
FeatureTriazole-Linked Derivatives (Product)Amide-Linked Alternatives Impact on Drug Design
Metabolic Stability High. The triazole ring is resistant to esterases, amidases, and most oxidative metabolism.[1]Moderate to Low. Susceptible to rapid hydrolysis by proteases and hepatic amidases.Triazoles extend

and improve oral bioavailability.[1]
Bond Geometry Planar, rigid.[1] Distance between substituents ~5.0 Å.[2] Mimics trans-amide topology.Planar, semi-rigid. Distance ~3.9 Å. Can isomerize (cis/trans).Triazoles provide a rigid spacer, reducing entropic penalty upon binding.
H-Bonding Strong dipole (~5 D).[1] N2/N3 are weak acceptors; C5-H is a donor.Strong H-bond donor (NH) and acceptor (C=O).[1]Triazoles maintain polarity without the labile proton of amides.
CNS Permeability Enhanced. Reduced Polar Surface Area (PSA) relative to some amides; lack of H-bond donor aids BBB crossing.[1]Variable. High PSA and H-bond donors often limit passive diffusion across the BBB.Critical for Alzheimer's/Parkinson's targets (e.g., MAO-B, AChE).[1]
CYP Inhibition Risk. The triazole nitrogen lone pair can coordinate with Heme-Iron in CYP450s.Low. Amides rarely coordinate directly with CYP heme.Requires early screening for CYP3A4/2D6 inhibition.
Deep Dive: The "Propargyl Warhead" Effect

Beyond serving as a Click handle, the unreacted propargyl ether moiety itself has distinct pharmacological properties. In neurodegenerative research, the propargyl group acts as a mechanism-based inhibitor (suicide substrate) for Monoamine Oxidase B (MAO-B) .[1]

  • Mechanism: The flavin adenine dinucleotide (FAD) cofactor in MAO-B covalently bonds to the propargyl group, irreversibly inhibiting the enzyme.[1][3]

  • Outcome: Compounds retaining the free alkyne (unclicked) exhibit neuroprotective properties similar to Selegiline or Rasagiline [1, 2].[1]

Experimental Protocols

To validate the PK advantages described above, the following self-validating workflows are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between a triazole-linked candidate and its amide analog.[1]
  • Preparation:

    • Prepare 10 mM stock solutions of the Triazole-derivative and Amide-analog in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.[1]

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.[1]

    • Control: Include Testosterone (high turnover) and Warfarin (low turnover) as benchmarks.[1]

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

  • Sampling:

    • Aliquot 50 µL at

      
       min into 150 µL ice-cold acetonitrile (containing internal standard) to quench.
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .[1]
    • Validation Criteria: The amide analog should show

      
       loss within 30 mins if amidases are active; the triazole should remain 
      
      
      
      intact unless P450 oxidation occurs at the piperidine ring.
Protocol B: PAMPA-BBB (Blood-Brain Barrier) Permeability

Objective: Assess if the ether-linked piperidine scaffold supports CNS penetration.[1]

  • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.[1]

  • Donor Plate: Add 300 µL of compound (10 µM in PBS, pH 7.4).

  • Acceptor Plate: Add 200 µL of PBS.

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both wells.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • High Permeability:

      
       cm/s (CNS penetrant).[1]
      
    • Low Permeability:

      
       cm/s.[1]
      

Visualizing the Workflow

Diagram 1: Metabolic Fate & Logic Flow

This diagram illustrates the divergent metabolic pathways between the Amide and Triazole scaffolds derived from the piperidine base.

MetabolicFate cluster_0 Synthetic Routes Start 4-[(2-Propynyloxy) methyl]piperidine RouteA Route A: CuAAC (Click Chemistry) Start->RouteA RouteB Route B: Oxidation + Amide Coupling Start->RouteB via intermediate Product 1,2,3-Triazole Derivative RouteA->Product Alt Amide Analog RouteB->Alt Metab1 Metabolic Stability: HIGH (Resists Hydrolysis) Product->Metab1 In Vivo Metab2 Metabolic Stability: LOW (Amidase Cleavage) Alt->Metab2 In Vivo Outcome1 Sustained Target Engagement Metab1->Outcome1 Outcome2 Rapid Clearance (Short t1/2) Metab2->Outcome2

Caption: Divergent metabolic fates of piperidine derivatives. The triazole route preserves structural integrity against hydrolytic enzymes, whereas the amide route is vulnerable to cleavage.

Diagram 2: Experimental Evaluation Workflow

A logic gate for decision-making during lead optimization.

EvalWorkflow Step1 Synthesize Library via CuAAC with Piperidine Reagent Step2 In Vitro Screen: MAO-B Inhibition Step1->Step2 Decision1 Active? Step2->Decision1 Decision1->Step1 No (Redesign) Step3 Assess Metabolic Stability (Microsomes) Decision1->Step3 Yes Branch1 High Stability (>80% remaining) Step3->Branch1 Branch2 Low Stability (<50% remaining) Step3->Branch2 Step4 Check CYP Inhibition (Risk of Heme Coordination) Branch1->Step4 Refine Block Metabolic Soft Spots (e.g., Fluorination of Piperidine) Branch2->Refine Step4->Refine High CYP Risk Final Advance to In Vivo PK Step4->Final Low CYP Risk Refine->Step3

Caption: Decision tree for evaluating propargyl-piperidine libraries. Note the critical checkpoint for CYP inhibition due to the triazole nitrogen.

References

  • Knez, D., et al. (2020). "Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B." Journal of Medicinal Chemistry.[1][4]

  • Bolea, I., et al. (2013). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease."[1] Journal of Medicinal Chemistry.

  • Di Nunzio, M., et al. (2017). "Triazole-based linkers in drug discovery: A review of the last decade."[1] European Journal of Medicinal Chemistry.

  • Valverde, I. E., et al. (2013). "1,2,3-Triazoles as amide bioisosteres: Geospecificity and metabolic stability."[1] Journal of Medicinal Chemistry. [1]

  • BenchChem. "4-[(2-Propynyloxy)methyl]piperidine hydrochloride Product Data."

Sources

literature review of piperidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" Pharmacophore

In medicinal chemistry, few heterocycles command the ubiquity of the piperidine ring. Defined as a "privileged scaffold," it serves as the core architecture for over 12,000 biologically active compounds, spanning therapeutic classes from analgesics (Fentanyl) to antihistamines (Loratadine) and kinase inhibitors (Ibrutinib).

Its dominance is not accidental but causal. The piperidine ring exists predominantly in a low-energy chair conformation, allowing substituents to adopt well-defined equatorial or axial orientations. This structural rigidity, combined with a basic nitrogen (


) capable of forming ionic bonds with aspartate or glutamate residues in receptor pockets (e.g., GPCRs), makes it an indispensable tool for optimizing drug-target interactions.

This guide objectively compares piperidine against its common bioisosteres, analyzes its Structure-Activity Relationship (SAR) in high-value targets, and provides validated protocols for its synthesis.

Comparative Analysis: Piperidine vs. Bioisosteres[1]

When optimizing a lead compound, a medicinal chemist often faces the "Nitrogen Walk" decision: Should the core be a piperidine, piperazine, or morpholine?

Physicochemical Performance Matrix

The choice depends on the specific ADME (Absorption, Distribution, Metabolism, Excretion) problem you are solving.

FeaturePiperidine Piperazine Morpholine
Structure Cyclic

Amine (C5N)
Cyclic Diamine (C4N2)Cyclic Ether-Amine (C4NO)
Basicity (

)
High (~11.2) Moderate (~9.8 / 5.6)Low (~8.3)
Lipophilicity (LogP) High (Promotes BBB crossing)Low (Improves solubility)Moderate (Balanced)
H-Bonding 1 Acceptor / 1 Donor2 Acceptors / 2 Donors2 Acceptors / 1 Donor
Metabolic Liability Oxidation at C2/C6 (

-carbon)
N-Oxidation, Ring openingStable at O-adjacent carbons
Primary Utility High-affinity binding (Ionic/Cation-

)
Solubility enhancer; LinkerMetabolic blocker; Basicity tuner
Decision Logic
  • Choose Piperidine when you need maximum basicity to engage a specific acidic residue in the binding pocket (e.g., Asp147 in

    
    -opioid receptors) or when high lipophilicity is required for Central Nervous System (CNS) penetration.
    
  • Choose Piperazine to lower LogP and improve aqueous solubility, or to introduce a second handle for derivatization.

  • Choose Morpholine to lower the

    
     (reducing phospholipidosis risk) or to block metabolic "hotspots" by replacing an oxidizable methylene with an inert oxygen.
    

Therapeutic Case Studies: SAR & Performance

Case A: Opioid Analgesics (The 4-Anilidopiperidine Scaffold)

The fentanyl family demonstrates the extreme sensitivity of the piperidine core to substitution.[1] The pharmacophore requires a basic nitrogen to anchor the molecule and a lipophilic 4-substituent to engage the hydrophobic pocket.

Comparative Potency Data (Relative to Morphine = 1)

CompoundStructure ModificationRelative PotencyMechanism of Action
Morphine Natural Phenanthrene1x

-agonist
Meperidine 4-phenylpiperidine ester0.1x

-agonist (weak)
Fentanyl N-phenethyl-4-anilidopiperidine 100x High affinity

-agonist
Sufentanil Thiophene isostere on N-alkyl500-1,000xHigh lipophilicity/affinity
Carfentanil 4-carbomethoxy substitution10,000x Extreme affinity

Critical SAR Insight: Research indicates that substituents at the 3-position of the piperidine ring (larger than a methyl group) drastically reduce potency due to steric clash within the receptor active site. Conversely, optimizing the N-substituent (e.g., phenethyl in fentanyl) is critical for engagement with the secondary hydrophobic pocket.

Case B: Kinase Inhibitors (Solubility & Orientation)

In oncology, piperidine is less about the primary pharmacophore and more about "drug-likeness."

  • Role: It often acts as a solvent-exposed tail.

  • Example: Crizotinib (ALK inhibitor) and Ibrutinib (BTK inhibitor).

  • Performance: The piperidine ring in ALK inhibitors (e.g., Ceritinib derivatives) often improves oral bioavailability compared to acyclic amine analogs by reducing the number of rotatable bonds (conformational restriction).

Experimental Protocol: Reductive Amination

The most robust method for introducing a piperidine moiety is Reductive Amination using Sodium Triacetoxyborohydride (STAB-H). This method is preferred over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (non-selective).

Protocol: Synthesis of N-Substituted Piperidines

Objective: Couple a secondary piperidine derivative with an aldehyde/ketone.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.0–1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB-H) (1.4 equiv)

  • Acetic Acid (catalytic, optional for unreactive ketones)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Imine Formation (Equilibrium):

    • Dissolve the piperidine and aldehyde in DCE under

      
       atmosphere.
      
    • Validation: If the substrate is a ketone, add 1-2 drops of glacial acetic acid to catalyze iminium ion formation. Stir for 30–60 mins.

  • Reduction (Kinetic Control):

    • Add STAB-H in one portion.

    • Note: The reaction may bubble slightly. STAB-H is selective; it reduces the iminium ion faster than the aldehyde.[3]

  • Monitoring:

    • Stir at Room Temperature (RT) for 2–16 hours.

    • Self-Validating Step: Monitor by TLC.[2] The disappearance of the aldehyde spot and the appearance of a more polar amine spot (stains with Dragendorff or Ninhydrin) confirms progress.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution).
      
    • Extract with DCM (

      
      ). Wash organic layer with brine.
      
    • Dry over

      
       and concentrate.
      

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete imine formationAdd molecular sieves (

) to remove water; extend step 1 time.
Dialkylation Primary amine usedUse stoichiometric control (1:[2]1) or bulky protecting groups.
No Reaction Steric hindranceSwitch solvent to DCE/MeOH mix or heat to 40°C.

Visualizations

Diagram 1: Scaffold Selection Decision Tree

A logic flow for medicinal chemists choosing between nitrogen heterocycles.

ScaffoldSelection Start Start: Lead Optimization Q1 Requirement: High Basicity / Ionic Bond? Start->Q1 Piperidine PIPERIDINE (High pKa, Lipophilic) Q1->Piperidine Yes (Targeting Asp/Glu) Q2 Requirement: Solubility Issue? Q1->Q2 No Piperazine PIPERAZINE (Low LogP, High Solubility) Q2->Piperazine Yes (Need hydrophilic) Q3 Requirement: Metabolic Stability? Q2->Q3 No Q3->Piperidine No (Default scaffold) Morpholine MORPHOLINE (Low pKa, Block Metabolism) Q3->Morpholine Yes (Block oxidation)

Caption: Decision logic for selecting Piperidine vs. Piperazine vs. Morpholine based on ADME needs.

Diagram 2: Reductive Amination Mechanism (STAB-H)

The causal pathway for the synthesis protocol described above.

ReductiveAmination Reagents Aldehyde + Piperidine Inter1 Hemiaminal (Unstable) Reagents->Inter1 Nucleophilic Attack Iminium Iminium Ion (Reactive Species) Inter1->Iminium -H2O (Acid Cat.) Product Tertiary Amine (Final Product) Iminium->Product Reduction STAB STAB-H (Hydride Donor) STAB->Product H- Transfer

Caption: Mechanistic flow of Reductive Amination using Sodium Triacetoxyborohydride.

References

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs.[4][5][6][7][8] PubMed.[6] Retrieved from [Link]

  • Bentham Science. (2009). Fentanyl Analogs: Structure-Activity-Relationship Study. Retrieved from [Link]

  • Common Organic Chemistry. (2024). Reductive Amination - Common Conditions: Sodium Triacetoxyborohydride.[2][9][10] Retrieved from [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Handling & Safety Guide: 4-[(2-Propynyloxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1185300-91-7 Formula: C9H16ClNO (C9H15NO · HCl) Molecular Weight: 189.68 g/mol

Part 1: Executive Safety Directives

To: Research Operations & EHS Teams From: Senior Application Scientist Subject: Operational Safety Protocol for Piperidine-Alkyne Scaffolds

Handling 4-[(2-Propynyloxy)methyl]piperidine hydrochloride requires a nuanced approach that respects both its pharmacological potential and its physicochemical hazards. As a piperidine derivative functionalized with a propargyl ether group, this compound presents a dual risk profile: the biological activity associated with the piperidine pharmacophore (potential neuroactivity/toxicity) and the chemical reactivity of the terminal alkyne.

Immediate Action Required:

  • Treat as a Potent Irritant & Potential Sensitizer: Until specific toxicological data confirms otherwise, assume Acute Toxicity Category 4 (Oral) and Skin/Eye Irritation Category 2/2A.

  • Moisture Control: As a hydrochloride salt, this compound is likely hygroscopic. Exposure to ambient humidity will degrade flowability and alter stoichiometry.

  • Engineering Control: Zero-exposure mandate. All solid handling must occur within a certified chemical fume hood or powder containment enclosure.

Part 2: Risk Assessment & Chemical Logic

To ensure safety, we must understand the why behind the hazards. This is not just a list of rules; it is a logic-based safety system.

Structural ComponentAssociated HazardOperational Implication
Piperidine Core Mucous membrane irritation; potential pharmacological activity (calcium channel modulation, etc.).Inhalation Risk: Dust inhalation can cause rapid respiratory distress. Action: Use N95/P100 only if hood fails; primary control is airflow.
Propargyl Ether Reactive alkylating potential. Terminal alkynes can participate in cycloadditions (Click chemistry) but may also show specific contact dermatitis risks.Skin Contact Risk: High potential for permeation in organic solvents. Action: Double-gloving is mandatory when in solution.
Hydrochloride Salt Acidic hydrolysis upon contact with moisture/mucosa.Corrosivity: Dust in eyes will cause immediate acidic burns. Action: Chemical splash goggles are preferred over safety glasses for powder handling.
Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide "Defense in Depth"—multiple layers of protection to prevent exposure.

Table 1: Task-Based PPE Requirements
PPE CategorySolid Handling (Weighing/Transfer) Solution Handling (Reaction/Workup) Spill Cleanup
Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm). Reason: Protection against incidental dust contact.Double Nitrile Gloves OR Silver Shield® (Laminate) . Reason: Organic solvents (DCM, DMF) used in reactions permeate single nitrile layers rapidly.Double Nitrile (Outer glove >0.2 mm). Reason: Mechanical durability against debris.
Eye Protection Chemical Splash Goggles . Reason: Prevents airborne dust from bypassing side shields.Safety Glasses w/ Side Shields . Reason: Splash risk is directional; face shield added if volume >500mL.Chemical Splash Goggles .
Respiratory Fume Hood (Primary). If hood unavailable: P100 Half-Mask Respirator .Fume Hood (Primary). If hood unavailable: Organic Vapor Cartridge (OV/AG) .Full-Face Respirator (OV/AG/P100 combo).
Body Defense Standard Lab Coat (Cotton/Poly blend).Chemical Resistant Apron (if handling corrosive reagents).Tyvek® Suit (if spill > 10g).
Part 4: PPE Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the chemical.

PPE_Decision_Logic Start Start: Handling 4-[(2-Propynyloxy)methyl]piperidine HCl State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Dry Solid Liquid_Path Solution / Reaction Mix State_Check->Liquid_Path Dissolved Solid_PPE PROTOCOL A (Dust Control): 1. Fume Hood (Sash < 18") 2. Splash Goggles 3. Nitrile Gloves (Single) Solid_Path->Solid_PPE Liquid_Check Solvent Type? Liquid_Path->Liquid_Check Aqueous Aqueous / Alcohol Liquid_Check->Aqueous Low Penetration Organic DCM / DMF / DMSO Liquid_Check->Organic High Penetration Liquid_PPE_Std PROTOCOL B (Splash): 1. Safety Glasses 2. Nitrile Gloves (Single) Aqueous->Liquid_PPE_Std Liquid_PPE_High PROTOCOL C (Permeation): 1. Safety Glasses + Face Shield 2. Double Gloves (Nitrile) 3. Chemical Apron Organic->Liquid_PPE_High

Figure 1: Decision Logic for PPE Selection based on physical state and solvent carrier.

Part 5: Operational Protocols
Protocol A: Safe Weighing & Transfer

Objective: Prevent aerosolization of the hydrochloride salt.

  • Preparation:

    • Place the balance inside the fume hood. If the balance is external, use a tared vial method : Tare a sealed vial, add solid inside the hood, seal, and weigh outside.

    • Anti-Static Gun: Use an ionizing gun on the spatula and vial. HCl salts are prone to static charge, which causes "particle jumping."

  • Transfer:

    • Open the container only when the hood sash is at the safe working height.

    • Transfer slowly. If the powder is clumpy (hygroscopic effect), do not crush it vigorously in an open vessel; this generates fine dust.

  • Decontamination:

    • Wipe the exterior of the receiving flask with a damp Kimwipe (water/methanol) before removing it from the hood.

Protocol B: Solubilization & Reaction

Objective: Mitigate risk of skin absorption via solvent vectors.

  • Solvent Selection:

    • This compound is likely soluble in Water, Methanol, and DMSO .

    • Caution: DMSO enhances skin permeability. If using DMSO, Protocol C (High Permeation) from the PPE chart is mandatory.

  • Reaction Setup:

    • Ensure the reaction vessel is vented to a scrubber or hood exhaust if using reagents that liberate HCl or other volatiles.

    • Labeling: Clearly label the flask "Irritant - Piperidine Derivative."

Part 6: Emergency Response & Disposal
Spill Response Workflow

In the event of a spill, panic is the enemy. Follow this logic flow to contain and neutralize.

Spill_Response Spill_Start Spill Detected Assess Assess Volume & State Spill_Start->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Solid Major Solid (>5g) Assess->Major_Solid Liquid_Spill Liquid / Solution Assess->Liquid_Spill Clean_Dry 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Minor_Solid->Clean_Dry Evacuate 1. Evacuate Lab 2. Call EHS 3. Don Full PPE Major_Solid->Evacuate Absorb 1. Cover with Vermiculite 2. Do NOT use combustible pads 3. Scoop to waste Liquid_Spill->Absorb Disposal Seal in HazMat Bag Label: 'Toxic Solid Organic' Clean_Dry->Disposal Evacuate->Disposal After EHS clearance Absorb->Disposal

Figure 2: Workflow for spill containment and cleanup.

Disposal Procedures
  • Waste Stream: Halogenated Organic Waste (due to HCl and potential solvent use).

  • Method: Dissolve in a combustible solvent (e.g., Ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Never: Do not dispose of down the drain. The piperidine moiety can be toxic to aquatic life (H411 potential).[1]

References
  • Sigma-Aldrich.[2] Product Specification: 4-[(2-Propynyloxy)methyl]piperidine hydrochloride. Accessed March 2026.

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Hydrochloride. PubChem. Accessed March 2026.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R.

  • ECHA (European Chemicals Agency). C&L Inventory: Piperidine derivatives hazard classification.

(Note: While specific toxicological data for this exact CAS is limited, safety protocols are extrapolated from homologous piperidine and alkyne structures to ensure maximum researcher safety.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Propynyloxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(2-Propynyloxy)methyl]piperidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.